molecular formula C27H56NO7P B1264959 Lysophosphatidylcholine C19:0

Lysophosphatidylcholine C19:0

Cat. No.: B1264959
M. Wt: 537.7 g/mol
InChI Key: WYIMORDZGCUBAA-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-nonadecanoyl-sn-glycero-3-phosphocholine is a 1-O-acyl-sn-glycero-3-phosphocholine in which the acyl group is specified as nonadecanoyl. It is a lysophosphatidylcholine 19:0 and a 1-O-acyl-sn-glycero-3-phosphocholine. It derives from a nonadecanoic acid.

Properties

Molecular Formula

C27H56NO7P

Molecular Weight

537.7 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H56NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-24-26(29)25-35-36(31,32)34-23-22-28(2,3)4/h26,29H,5-25H2,1-4H3/t26-/m1/s1

InChI Key

WYIMORDZGCUBAA-AREMUKBSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of Lysophosphatidylcholine C19:0: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine C19:0 (LPC C19:0) is a unique, odd-chain lysophospholipid that has garnered interest in the scientific community, primarily for its utility as an internal standard in lipidomic analyses due to its non-natural occurrence in most biological systems. However, emerging evidence suggests that LPC C19:0 may possess intrinsic biological activities, moving it beyond the realm of a mere analytical tool. This technical guide provides a comprehensive overview of the current understanding of LPC C19:0, detailing its established role in research, exploring its potential biological significance, and providing detailed experimental protocols and signaling pathway diagrams to facilitate further investigation.

Introduction to Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines are glycerophospholipids that play crucial roles in a myriad of biological processes. They are key components of cell membranes and are involved in signaling pathways that regulate inflammation, immune responses, and cellular proliferation.[1][2] LPCs are formed through the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2, which removes a fatty acid from the glycerol backbone.[3] The varying length and saturation of the remaining fatty acid chain give rise to a diverse family of LPC molecules, each with potentially distinct biological functions.[4]

This compound: An Overview

LPC C19:0, or 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, is characterized by a saturated 19-carbon acyl chain (nonadecanoic acid).[5] Unlike the more common even-chain LPCs (e.g., C16:0, C18:0), odd-chain fatty acids like C19:0 are less abundant in mammals.[6] This relative scarcity has led to the widespread use of LPC C19:0 as an internal standard for quantitative mass spectrometry-based lipidomics.[7][8][9]

Established Role of LPC C19:0 as an Internal Standard

In quantitative lipidomics, internal standards are essential for correcting for variations in sample preparation and instrument response. An ideal internal standard is chemically similar to the analytes of interest but is not naturally present in the samples being analyzed. LPC C19:0 fits this description well in many biological matrices.

Table 1: Applications of LPC C19:0 as an Internal Standard in Lipidomics

ApplicationSample MatrixAnalytical PlatformReference
Quantification of LPC speciesEDTA-plasmaElectrospray ionization tandem mass spectrometry (ESI-MS/MS)[7][8][9]
Lipidomic analysisHuman plasmaUltra-high performance liquid chromatography–mass spectrometry (UHPLC-MS)[10]
Lipid profilingArabidopsisMass Spectrometry[11]
Rationale for Use

The use of LPC C19:0 as an internal standard is based on the following principles:

  • Non-endogenous Nature: Its rarity in biological systems minimizes interference from endogenous lipids.

  • Chemical Similarity: Its structure is representative of other LPC species, ensuring similar behavior during extraction and ionization.

  • Mass Distinction: Its unique mass allows for clear differentiation from other lipids in the sample during mass spectrometric analysis.

Emerging Biological Significance of LPC C19:0

While its role as an analytical tool is well-established, recent findings suggest that LPC C19:0 may have direct biological effects.

Pro-inflammatory Activity

One of the most direct claims of a biological function for LPC C19:0 is its ability to increase the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).[12] IL-1β is a key mediator of the inflammatory response, and its dysregulation is implicated in a wide range of diseases. While the precise mechanism for LPC C19:0-induced IL-1β secretion is not yet fully elucidated, it is known that other LPC species can activate inflammatory signaling pathways.[13]

Association with Fibromyalgia

A recent study investigating the lipid profiles of fibromyalgia patients revealed a significant association between LPC C19:0 levels and disease severity.[1][14]

Table 2: Association of LPC C19:0 with Fibromyalgia Severity

Patient GroupLPC C19:0 Levels Compared to Mild Symptoms GroupAssociation with Pain IntensityReference
Severe FibromyalgiaHigherPositive[1][14]

These findings suggest that LPC C19:0 may be involved in the pathophysiology of fibromyalgia, potentially as a mediator of pain and inflammation. However, it is important to note that this is an association, and further research is needed to establish a causal link.

Potential Signaling Pathways

Based on the known signaling mechanisms of other LPCs, several pathways may be relevant to the biological activities of LPC C19:0.

G Protein-Coupled Receptor (GPCR) Signaling

LPCs are known to act as ligands for several G protein-coupled receptors, including G2A and GPR4.[12][15] Activation of these receptors can initiate downstream signaling cascades that influence immune cell migration and inflammatory responses.[16]

GPCR_Signaling LPC_C19_0 LPC C19:0 GPCR GPCR (e.g., G2A) LPC_C19_0->GPCR G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream TLR_Signaling LPC_C19_0 LPC C19:0 TLR TLR (e.g., TLR4) LPC_C19_0->TLR Adaptor Adaptor Proteins (e.g., MyD88) TLR->Adaptor Recruitment Kinase_Cascade Kinase Cascade (e.g., MAPKs) Adaptor->Kinase_Cascade NF_kB NF-κB Activation Kinase_Cascade->NF_kB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-1β) NF_kB->Cytokines Cell_Stimulation_Workflow Start Start Seed_Cells Seed cells in culture plate Start->Seed_Cells Prepare_LPC Prepare LPC C19:0 dilutions Seed_Cells->Prepare_LPC Stimulate Stimulate cells with LPC C19:0 Prepare_LPC->Stimulate Incubate Incubate for a defined period Stimulate->Incubate Analyze Analyze endpoint (e.g., cytokine secretion, protein expression) Incubate->Analyze End End Analyze->End

References

An In-Depth Technical Guide to Lysophosphatidylcholine C19:0: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine C19:0 (LPC 19:0), a mono-acylated glycerophospholipid, is a molecule of increasing interest in the fields of lipidomics, cell signaling, and drug development. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of 1-Nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine. Detailed experimental protocols for its analysis and a summary of its role in inflammatory signaling pathways are presented to serve as a valuable resource for researchers.

Core Structure and Chemical Identity

This compound is a lysophospholipid characterized by a glycerol backbone, a phosphocholine head group at the sn-3 position, a hydroxyl group at the sn-2 position, and a saturated 19-carbon fatty acid (nonadecanoic acid) attached to the sn-1 position via an ester linkage.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
Synonyms LPC 19:0, 1-Nonadecanoyl-sn-glycero-3-phosphocholine
CAS Number 108273-88-7[1][3][4]
Molecular Formula C27H56NO7P[5][6]
InChI Key WYIMORDZGCUBAA-AREMUKBSSA-N[3]
SMILES String CCCCCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--COP(=O)([O-])OCC--INVALID-LINK--(C)C[3]

Physicochemical Properties

The physicochemical properties of LPC 19:0 are crucial for its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 537.71 g/mol [2][3][4][7]
Exact Mass 537.37944012 Da[5]
Appearance White to off-white powderInferred from supplier data
Melting Point Estimated to be similar to Stearoyl LPC (C18:0): ~100-200 °CBased on data for similar compounds
Solubility Sparingly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Soluble in a mixture of Chloroform:Methanol (2:1). Solubility in PBS (pH 7.2) is approximately 2 mg/mL.General LPC solubility data
Critical Micelle Concentration (CMC) Estimated to be in the low micromolar range. The CMC of saturated lysophosphatidylcholines decreases with increasing acyl chain length.Based on trends for other LPCs
Collision Cross Section 244.1 Ų ([M+Na]+)[5]

Biological Significance and Signaling Pathways

Lysophosphatidylcholines are recognized as important signaling molecules, particularly in the context of inflammation. LPC 19:0 has been shown to increase the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).[1][2] This process is understood to be mediated through the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system.

The binding of LPCs to G protein-coupled receptors, such as G2A, can trigger downstream signaling cascades that lead to the activation of transcription factors like NF-κB, which in turn upregulate the expression of pro-inflammatory genes, including pro-IL-1β. Subsequent activation of the NLRP3 inflammasome by a secondary signal leads to the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then cleaves pro-IL-1β into its mature, secreted form.

LPC_IL1b_Signaling LPC190 LPC C19:0 G2A G2A Receptor LPC190->G2A Binds to NLRP3 NLRP3 Inflammasome Activation LPC190->NLRP3 Primes/Activates NFkB NF-κB Activation G2A->NFkB Activates proIL1b_gene pro-IL-1β Gene Transcription NFkB->proIL1b_gene Induces proIL1b pro-IL-1β proIL1b_gene->proIL1b Translates to IL1b Mature IL-1β Secretion proIL1b->IL1b Casp1 Caspase-1 Activation NLRP3->Casp1 Activates Casp1->proIL1b Cleaves Lipid_Extraction_Workflow start Plasma Sample add_is Add Internal Standard (LPC 19:0 in Methanol) start->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE vortex1->add_mtbe vortex2 Vortex & Incubate add_mtbe->vortex2 add_water Add Water (Phase Separation) vortex2->add_water vortex3 Vortex & Centrifuge add_water->vortex3 collect_upper Collect Upper Organic Phase vortex3->collect_upper dry_down Dry Under Nitrogen collect_upper->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis LPC_Synthesis GPC sn-Glycero-3-phosphocholine (GPC) Acylation Regioselective Acylation (Nonadecanoic Anhydride, DMAP) GPC->Acylation LPC190 1-Nonadecanoyl-2-hydroxy- sn-glycero-3-phosphocholine (LPC 19:0) Acylation->LPC190 Purification Purification (Chromatography) LPC190->Purification

References

Unveiling LPC C19:0: A Technical Guide to its Synthesis, Characterization, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lysophosphatidylcholine C19:0 (LPC C19:0), a synthetic lipid primarily utilized as an internal standard in mass spectrometry-based lipidomics. Its unique odd-numbered acyl chain makes it a valuable tool for the accurate quantification of other lysophosphatidylcholines in complex biological samples. This document details its synthesis, physicochemical properties, analytical methodologies for its characterization, and its role in activating the innate immune system through the NLRP3 inflammasome pathway.

Core Data Summary

LPC C19:0, chemically known as 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, is a synthetic lysophospholipid. Due to its non-natural C19:0 acyl chain, it is not typically found in biological systems, making it an ideal internal standard for analytical applications.

Table 1: Physicochemical Properties of LPC C19:0
PropertyValueSource
Chemical Formula C27H56NO7P-
Molecular Weight 537.71 g/mol -
CAS Number 108273-88-7-
Purity >99% (typically)Commercial Suppliers
Storage Temperature -20°CCommercial Suppliers
Table 2: Calculated Physicochemical Properties
PropertyValue
Heavy Atoms 36
Rings 0
Aromatic Rings 0
Rotatable Bonds 27
Topological Polar Surface Area 105.12 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 8
logP 7.18

Experimental Protocols

Synthesis of 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC C19:0)

The synthesis of LPC C19:0 is typically achieved through the acylation of a pre-existing lysophospholipid backbone, such as sn-glycero-3-phosphorylcholine (GPC). The following is a generalized protocol based on established methods for lysophospholipid synthesis.

Materials:

  • sn-glycero-3-phosphorylcholine (GPC)

  • Nonadecanoic acid (C19:0)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water)

Procedure:

  • Activation of Nonadecanoic Acid: In a round-bottom flask, dissolve nonadecanoic acid in anhydrous DCM. Add DCC and DMAP to the solution. Stir the reaction mixture at room temperature for 1-2 hours to form the fatty acid anhydride.

  • Acylation Reaction: In a separate flask, suspend GPC in anhydrous pyridine. To this suspension, add the activated nonadecanoic acid solution dropwise while stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to elute the desired LPC C19:0.

  • Characterization: Confirm the identity and purity of the synthesized LPC C19:0 using mass spectrometry (to verify the molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the structure). Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).

Quantification of Lysophosphatidylcholines using FIA-ESI-MS/MS with LPC C19:0 as an Internal Standard

This protocol describes a high-throughput method for the quantification of various LPC species in biological samples, such as plasma, using LPC C19:0 as an internal standard.[1][2][3]

Materials:

  • Biological sample (e.g., EDTA-plasma)

  • LPC C19:0 internal standard solution of known concentration

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Flow injection analysis system coupled to an electrospray ionization tandem mass spectrometer (FIA-ESI-MS/MS)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • In a clean tube, mix a defined volume of the sample with a solution of methanol containing a known amount of the LPC C19:0 internal standard.

    • Add chloroform and vortex thoroughly to extract the lipids.

    • Centrifuge the mixture to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for MS analysis (e.g., methanol/chloroform 1:1 v/v).

  • Mass Spectrometry Analysis:

    • Set up the FIA-ESI-MS/MS system. The mass spectrometer is typically operated in positive ion mode.

    • For the quantification of LPCs, a precursor ion scan for m/z 184 (the characteristic phosphocholine headgroup fragment) is commonly used.

    • Inject the reconstituted lipid extract into the mass spectrometer via the flow injection system.

  • Data Analysis:

    • Identify the peaks corresponding to the different LPC species and the LPC C19:0 internal standard based on their mass-to-charge ratios.

    • Calculate the peak area for each LPC species and the internal standard.

    • Determine the concentration of each LPC species by comparing the ratio of its peak area to the peak area of the LPC C19:0 internal standard against a calibration curve generated with known concentrations of LPC standards.

Visualizations: Workflows and Signaling Pathways

Synthesis and Characterization Workflow

G Figure 1. General Workflow for LPC C19:0 Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (GPC, Nonadecanoic Acid) activation Fatty Acid Activation (DCC, DMAP) start->activation acylation Acylation of GPC activation->acylation workup Reaction Work-up acylation->workup chromatography Silica Gel Chromatography workup->chromatography ms Mass Spectrometry (MS) chromatography->ms nmr NMR Spectroscopy chromatography->nmr hplc HPLC (Purity) chromatography->hplc end_product Pure LPC C19:0 ms->end_product nmr->end_product hplc->end_product

Caption: General Workflow for LPC C19:0 Synthesis and Characterization

Analytical Workflow for LPC Quantification

G Figure 2. Analytical Workflow for LPC Quantification using LPC C19:0 sample Biological Sample (e.g., Plasma) spike Spike with LPC C19:0 Internal Standard sample->spike extraction Lipid Extraction (Methanol/Chloroform) spike->extraction analysis FIA-ESI-MS/MS Analysis (Precursor Ion Scan m/z 184) extraction->analysis data Data Processing analysis->data quantification Quantification of LPCs data->quantification

Caption: Analytical Workflow for LPC Quantification using LPC C19:0

LPC-Mediated NLRP3 Inflammasome Activation Pathway

G Figure 3. LPC-Mediated Activation of the NLRP3 Inflammasome cluster_cell Macrophage LPC LPC C19:0 (and other LPCs) NLRP3 NLRP3 LPC->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment ASC->Inflammasome Casp1 Active Caspase-1 ProCasp1->Inflammasome ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Secreted IL-1β ProIL1b->IL1b Maturation & Secretion Inflammation Inflammation IL1b->Inflammation Inflammasome->Casp1 Cleavage

Caption: LPC-Mediated Activation of the NLRP3 Inflammasome

References

An In-depth Technical Guide to the Cellular Signaling Roles of Long-Chain Saturated Lysophosphatidylcholines, with Reference to Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research into the specific cellular signaling functions of Lysophosphatidylcholine C19:0 (LPC C19:0) is exceedingly sparse. Its primary role in scientific literature is as an internal standard in lipidomic analyses due to its low natural abundance in biological systems.[1][2][3][4] This guide will, therefore, focus on the well-documented signaling roles of other long-chain saturated lysophosphatidylcholines, such as LPC C16:0 and C18:0, which are presumed to share similar signaling mechanisms. The information presented should be considered representative of this class of molecules.

Introduction to Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines are a class of glycerophospholipids derived from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2), which removes a fatty acid from the glycerol backbone.[5][6] These molecules are not merely metabolic intermediates but also potent signaling lipids that modulate a variety of cellular processes. LPCs are integral components of oxidized low-density lipoprotein (oxLDL) and have been implicated in the pathophysiology of several diseases, including atherosclerosis, diabetes, and inflammatory conditions.[5][7][8]

The biological activity of LPCs is largely determined by the length and saturation of their acyl chain.[9] This guide focuses on long-chain saturated LPCs, which have been shown to be active in various signaling pathways.

Cellular Signaling Pathways of Long-Chain Saturated LPCs

Long-chain saturated LPCs exert their effects primarily through interactions with G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[7][10] These interactions trigger downstream cascades that influence cellular function.

G Protein-Coupled Receptor (GPCR) Signaling

Several GPCRs have been identified as receptors for LPCs, including GPR55, GPR119, G2A (GPR132), and GPR4.[11][12]

  • GPR119: Primarily coupled to Gαs, its activation by LPCs leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[13][14] This pathway is particularly relevant in pancreatic β-cells and intestinal L-cells, where it promotes glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide-1 (GLP-1) release, respectively.[14][15][16]

  • GPR55: This receptor can couple to Gαq and Gα12/13 proteins. LPC-mediated activation of GPR55 in certain cell types, such as prostate carcinoma cells, has been shown to induce a rapid increase in intracellular calcium ([Ca2+]i) mobilization.[15][17]

  • G2A (GPR132) and GPR4: These receptors are also implicated in LPC signaling, particularly in immune cells, and can mediate chemotaxis and other inflammatory responses.[11]

A diagram of the GPR119 and GPR55 signaling pathways is presented below.

LPC_GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPC LPC (e.g., C16:0, C18:0) GPR119 GPR119 LPC->GPR119 GPR55 GPR55 LPC->GPR55 AC Adenylyl Cyclase GPR119->AC Gαs PLC Phospholipase C (PLC) GPR55->PLC Gαq cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKA PKA cAMP->PKA Cell_Response_cAMP Cellular Response (e.g., Insulin Secretion) PKA->Cell_Response_cAMP Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER PKC PKC DAG->PKC Ca2_ER->PKC Cell_Response_Ca Cellular Response (e.g., Proliferation) PKC->Cell_Response_Ca LPC_TLR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPC LPC TLR4 TLR4 LPC->TLR4 TLR2_1 TLR2/1 LPC->TLR2_1 MyD88 MyD88 TLR4->MyD88 TLR2_1->MyD88 MAPK MAPK (p38, JNK) MyD88->MAPK IKK IKK Complex MyD88->IKK NFkB_I_B NF-κB / IκB IKK->NFkB_I_B NFkB NF-κB NFkB_I_B->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Transcription Gene Transcription (e.g., IL-8) NFkB_nuc->Gene_Transcription Calcium_Assay_Workflow start Start: Plate Cells dye_loading Load with Calcium Dye (e.g., Fluo-4 AM) start->dye_loading wash1 Wash Cells (x2) dye_loading->wash1 baseline Measure Baseline Fluorescence wash1->baseline stimulate Add LPC or Vehicle baseline->stimulate record Record Fluorescence Over Time stimulate->record analyze Analyze Data (Fold Change) record->analyze end End analyze->end

References

The Modern Biomarker Compendium for Metabolic Diseases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The escalating global prevalence of metabolic diseases, including Type 2 Diabetes (T2DM), Metabolic Syndrome (MetS), Obesity, and Metabolic-Associated Fatty Liver Disease (MAFLD), necessitates the development of precise and early diagnostic tools. Biomarkers offer a powerful approach for risk stratification, early detection, and monitoring therapeutic responses. This technical guide provides an in-depth overview of established and emerging biomarkers across multiple molecular classes. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways to facilitate further investigation and application in metabolic disease research.

Introduction

Metabolic diseases are a cluster of conditions characterized by dysregulation of glucose, lipid, and energy homeostasis. Traditional diagnostic criteria, such as fasting glucose and lipid panels, are often indicative of established disease rather than early-stage dysfunction[1]. The search for novel biomarkers aims to identify measurable indicators that can signal pathogenic processes long before clinical manifestation, providing a critical window for intervention. This guide explores a range of promising biomarkers, from circulating metabolites and inflammatory proteins to nucleic acids and extracellular vesicles, detailing their biological relevance and the methodologies for their detection and analysis.

Metabolomic Biomarkers

Metabolomics, the large-scale study of small molecules, provides a functional readout of the physiological state of an organism.[2] Alterations in metabolic pathways are a hallmark of metabolic diseases, making circulating metabolites prime candidates for biomarkers.[3]

Branched-Chain Amino Acids (BCAAs)

Elevated circulating levels of the three essential BCAAs—leucine, isoleucine, and valine—have been consistently linked to insulin resistance (IR) and an increased risk of developing T2DM.[4][5][6] This association has been observed to precede the clinical onset of T2DM by years, highlighting their potential as early predictive biomarkers.[7][8] The underlying mechanism is thought to involve the disruption of insulin signaling pathways by BCAA metabolites.[5]

Lipids and Ceramides

Lipidomics has revealed that not just the quantity, but the specific species of lipids are crucial in the pathogenesis of metabolic diseases.[9] Elevated levels of certain ceramide species, for example, have been linked to insulin resistance and beta-cell apoptosis, increasing the risk for T2DM.[4][5] In MAFLD, alterations in circulating fatty acids, triglycerides, and phospholipids are observed and correlate with disease progression from simple steatosis to non-alcoholic steatohepatitis (NASH).[10][11]

Other Key Metabolites

Recent metabolomic studies have identified several other potential biomarkers. Glycine has shown an inverse relationship with insulin resistance, making it a potential therapeutic target.[12] Metabolites involved in energy stress, such as ketone bodies and lactate, also regulate insulin sensitivity.[12] Untargeted analyses have further identified novel candidates like 9-methyluric acid and threonic acid associated with prediabetes in the context of MetS.[3]

Data Summary: Metabolomic Biomarkers
Biomarker ClassBiomarkerAssociated Disease(s)Observation in Disease StateKey FindingsCitations
Amino Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine)T2DM, Pre-diabetes, Insulin ResistanceSignificantly ElevatedElevated levels predict future T2DM risk. A meta-analysis showed a significant positive association between all three BCAAs and T2DM development.[8][13][14][15]
Lipids CeramidesT2DM, Insulin ResistanceElevatedSpecific ceramide species are linked to beta-cell apoptosis and increased cardiovascular risk.[4]
Lipids Triglycerides, Phospholipids, Free Fatty AcidsMAFLD / NASHAltered ProfilesSpecific lipidomic signatures, including changes in polyunsaturated fatty acids, are associated with NAFLD progression.[10][11][16]
Amino Acids GlycineInsulin ResistanceDecreasedInversely correlated with insulin resistance.[12]
Experimental Protocol: Untargeted Plasma Metabolomics via LC-MS/MS

This protocol provides a general workflow for the analysis of polar and non-polar metabolites in plasma using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation (Protein Precipitation): [17]

  • Thaw frozen plasma samples on ice.

  • To a 96-well plate, add 10 µL of plasma.

  • Add 200 µL of an ice-cold extraction solvent (e.g., 80:20 acetonitrile:water with internal standards) to each well.

  • Seal the plate and vortex for 10 minutes at 4°C to precipitate proteins.

  • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for analysis.

2. Chromatographic Separation (LC): [4][18][19]

  • Two separate chromatographic methods are recommended for broad coverage:

    • Reversed-Phase (e.g., C18 column): For separation of non-polar to mid-polar metabolites (e.g., lipids, fatty acids).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

      • Hydrophilic Interaction Chromatography (HILIC): For separation of polar metabolites (e.g., amino acids, organic acids).

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 95% to 50% Mobile Phase B over 10-15 minutes.

3. Mass Spectrometry (MS) Analysis:

  • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire data in both positive and negative electrospray ionization (ESI) modes for comprehensive metabolite detection.

  • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS fragmentation data for metabolite identification.

4. Data Processing:

  • Process raw MS data using software like XCMS, MS-DIAL, or Compound Discoverer for peak picking, alignment, and feature detection.

  • Identify metabolites by matching accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).

  • Perform statistical analysis (e.g., t-tests, ANOVA, PCA) to identify significantly altered metabolites between study groups.

Inflammatory Biomarkers

Chronic, low-grade inflammation ("metaflammation") is a key pathogenic driver in metabolic diseases, originating from tissues like adipose and liver in response to metabolic stress.[20][21] Circulating inflammatory cytokines and acute-phase reactants reflect this underlying inflammation.

High-Sensitivity C-Reactive Protein (hs-CRP)

hs-CRP is an acute-phase reactant produced by the liver in response to pro-inflammatory cytokines, particularly Interleukin-6 (IL-6).[22] Elevated hs-CRP levels are strongly associated with MetS, insulin resistance, and an increased risk of future cardiovascular events.[23][24] There is a linear increase in hs-CRP concentration with an increasing number of MetS components.[25][26]

Pro-inflammatory Cytokines (IL-6, TNF-α)

Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key pro-inflammatory cytokines involved in the pathophysiology of metabolic diseases.[17] They are produced by immune cells and adipocytes and can directly impair insulin signaling in muscle and liver tissue, contributing to insulin resistance.[20][24] Elevated levels of both cytokines are associated with an increased risk of developing T2DM.[17]

Data Summary: Inflammatory Biomarkers
BiomarkerAssociated Disease(s)Observation in Disease StateQuantitative Value ExampleCitations
hs-CRP Metabolic Syndrome, T2DM, CVDElevatedPatients with MetS had a mean hs-CRP of 8.3 ± 1.04 mg/L vs. 1.6 ± 0.79 mg/L in controls (p < 0.001).[24][25]
hs-CRP Metabolic SyndromeElevatedMedian hs-CRP levels rise with the number of MetS components: 0 components (0.68 mg/L) to 5 components (5.75 mg/L).[26]
IL-6 T2DM, Insulin ResistanceElevatedElevated levels are associated with impaired insulin signaling and an increased risk of T2DM.[17][22][24]
TNF-α T2DM, Insulin ResistanceElevatedA potent mediator of insulin resistance by blocking insulin action.[4][20][22]
Experimental Protocol: Quantification of IL-6 and TNF-α by ELISA

This protocol describes a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying cytokines in human serum or plasma.[27][28][29]

1. Plate Preparation:

  • Use a 96-well microplate pre-coated with a monoclonal capture antibody specific for the target cytokine (e.g., anti-human IL-6).

  • Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Standard and Sample Incubation:

  • Reconstitute the lyophilized cytokine standard to create a stock solution (e.g., 80 pg/mL for IL-6).[28] Perform serial dilutions to generate a standard curve (e.g., 2 to 32 pg/mL).[30]

  • Add 100 µL of standards, controls, and samples (serum/plasma may require a 3x dilution in assay buffer) to the appropriate wells.[28]

  • Seal the plate and incubate for 1-2 hours at room temperature.[29][30]

3. Detection Antibody Incubation:

  • Wash the plate 4 times.

  • Add 100 µL of a biotin-labeled detection antibody specific for the target cytokine to each well.

  • Seal the plate and incubate for 1 hour at room temperature.

4. Enzyme Conjugate Incubation:

  • Wash the plate 4 times.

  • Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.

  • Seal the plate and incubate for 30 minutes at room temperature.

5. Substrate Reaction and Measurement:

  • Wash the plate 4 times.

  • Add 100 µL of a substrate solution (e.g., TMB - Tetramethylbenzidine) to each well and incubate for 15 minutes in the dark. A blue color will develop.[29]

  • Stop the reaction by adding 100 µL of a stop solution (e.g., 1M H₂SO₄). The color will change to yellow.

  • Read the absorbance at 450 nm using a microplate reader within 30 minutes.

6. Calculation:

  • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

  • Calculate the concentration of the target cytokine in the samples by interpolating their absorbance values from the standard curve.

Adipokines

Adipose tissue is an active endocrine organ that secretes a variety of signaling proteins known as adipokines, which play crucial roles in regulating metabolism and inflammation.[14] Dysregulation of adipokine secretion is a key feature of obesity-related metabolic dysfunction.

Adiponectin

Adiponectin is an insulin-sensitizing and anti-inflammatory adipokine.[9] Unlike most adipokines, its circulating levels are inversely correlated with adiposity and insulin resistance.[10][22][23] Low adiponectin levels are a strong predictor for the development of T2DM and MetS.[5] Interventions that increase adiponectin, such as weight loss, are associated with improved insulin sensitivity.[9][10]

Leptin

Leptin is primarily involved in regulating appetite and energy expenditure. In obesity, persistently high leptin levels lead to leptin resistance, a state where the brain no longer responds to its satiety signals. Elevated leptin is associated with obesity, insulin resistance, and MetS.[24]

Resistin

Resistin is a pro-inflammatory adipokine that has been linked to insulin resistance.[31] It is thought to impair insulin signaling and promote the expression of other inflammatory cytokines like IL-6 and TNF-α.[31]

Data Summary: Adipokine Biomarkers
BiomarkerAssociated Disease(s)Observation in Disease StateQuantitative Value ExampleCitations
Adiponectin Obesity, T2DM, Insulin ResistanceDecreasedLower plasma concentrations are strongly associated with IR and obesity.[10][21][22]
Adiponectin General PopulationBaseline LevelsMedian levels in a non-obese older population were 7.9 µg/mL for males and 13.2 µg/mL for females.
Leptin Obesity, MetS, Insulin ResistanceElevatedElevated levels are associated with leptin resistance and increased cardiovascular risk.[24]
Resistin T2DM, Insulin ResistanceElevatedImplicated in obesity-mediated insulin resistance.[31]

Circulating Nucleic Acids

Circulating cell-free nucleic acids, including microRNAs and cell-free DNA, have emerged as highly promising, non-invasive biomarkers. They are released into the bloodstream from various tissues and can reflect specific pathological processes like cell death and inflammation.[32][33]

MicroRNAs (miRNAs)

miRNAs are small, non-coding RNA molecules (~22 nucleotides) that regulate gene expression post-transcriptionally.[18] They are stable in circulation and their expression profiles can be tissue- and disease-specific.[34]

  • miR-375: This miRNA is highly expressed in pancreatic islets and is involved in regulating insulin secretion.[34] Studies have shown that circulating miR-375 levels are significantly elevated in individuals with prediabetes (3-fold increase) and T2DM (5.9-fold increase) compared to controls, potentially reflecting beta-cell stress or death.[2][35]

  • Other relevant miRNAs: Numerous other miRNAs, such as miR-126, miR-223, and miR-192, have been associated with various aspects of metabolic disease, including insulin resistance, dyslipidemia, and inflammation.[18][34]

Circulating Cell-Free DNA (cfDNA)

cfDNA consists of small DNA fragments released into the circulation primarily from apoptotic and necrotic cells.[23][32] The concentration and molecular characteristics (e.g., methylation patterns) of cfDNA can provide insights into tissue-specific damage.

  • cfDNA in MAFLD: In patients with MAFLD, total cfDNA levels have been explored as a non-invasive marker for disease severity. One study found that cirrhotic NAFLD patients had significantly lower levels of total cf-DNA (27.9 ng/mL) compared to non-cirrhotic patients (72.6 ng/mL), suggesting complex release and clearance dynamics in advanced disease.[16]

  • cfDNA in T2DM: Analysis of cfDNA methylation patterns, particularly of genes like INS (insulin), can help distinguish cfDNA originating from pancreatic beta-cells, offering a way to monitor beta-cell death in diabetes.[23]

Data Summary: Circulating Nucleic Acid Biomarkers

| Biomarker Class | Biomarker | Associated Disease(s) | Observation in Disease State | Quantitative Value Example | Citations | |---|---|---|---|---| | microRNA | miR-375 | Pre-diabetes, T2DM | Elevated | ~3-fold higher in prediabetes and ~5.9-fold higher in T2DM compared to controls. |[35] | | microRNA | miR-126, miR-15a | Pre-diabetes, T2DM | Decreased | Levels are significantly lower in both prediabetic and diabetic individuals. |[34] | | cfDNA | Total cfDNA | MAFLD / Cirrhosis | Altered | Cirrhotic patients showed lower cfDNA levels (27.9 ng/mL) compared to non-cirrhotic NAFLD patients (72.6 ng/mL). |[16] | | cfDNA | Unmethylated INS gene | T1DM | Elevated | Associated with T1DM onset, reflecting beta-cell death. |[23] |

Experimental Protocol: miRNA Extraction and Quantification from Serum by RT-qPCR

This protocol outlines the steps for isolating circulating miRNA from serum and quantifying a specific miRNA using stem-loop reverse transcription quantitative PCR (RT-qPCR).[1][31]

1. Serum Preparation:

  • Collect whole blood in serum separator tubes.

  • Allow blood to clot at room temperature for 30 minutes.

  • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate serum.

  • Carefully transfer the serum to a new RNase-free tube and store at -80°C.[1]

2. miRNA Extraction:

  • Use a commercial kit specifically designed for miRNA isolation from serum/plasma (e.g., Qiagen miRNeasy Serum/Plasma Kit).[36]

  • Thaw 200 µL of serum on ice.

  • Add denaturing solution (e.g., QIAzol Lysis Reagent) to the serum to inactivate RNases.

  • Add a synthetic spike-in control (e.g., cel-miR-39) for normalization of extraction efficiency.

  • Perform a phenol-chloroform extraction to separate aqueous and organic phases.

  • Transfer the aqueous phase (containing RNA) to a new tube.

  • Add ethanol and pass the mixture through a silica-based spin column to bind the RNA.

  • Wash the column to remove contaminants.

  • Elute the total RNA, including miRNAs, with 30-50 µL of nuclease-free water.

3. Reverse Transcription (RT):

  • Use a target-specific stem-loop RT primer for the miRNA of interest (e.g., miR-375). This method provides high specificity.

  • In a PCR tube, combine the eluted RNA, the stem-loop RT primer, dNTPs, reverse transcriptase enzyme, and RT buffer.

  • Perform the RT reaction in a thermal cycler according to the enzyme manufacturer's protocol (e.g., 30 min at 16°C, 30 min at 42°C, 5 min at 85°C).

4. Quantitative PCR (qPCR):

  • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, a forward primer specific to the miRNA, and a universal reverse primer that binds to the stem-loop adapter.

  • Add the cDNA product from the RT step to the master mix.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Quantify the target miRNA expression using the delta-delta Ct (ΔΔCt) method, normalizing to the spike-in control or a stable endogenous miRNA (e.g., miR-16).

Gut Microbiome and Derived Metabolites

The gut microbiota is a complex ecosystem that plays a critical role in host metabolism, immunity, and energy harvesting.[37] Dysbiosis, an imbalance in the gut microbial community, is strongly associated with metabolic diseases.[37]

Microbial Diversity and Composition

A common finding in metabolic disease is a reduction in overall gut microbial diversity.[38] Studies have shown that higher levels of insulin resistance (HOMA-IR) and inflammation (CRP) are associated with lower microbiome diversity, even after adjusting for BMI.[38] Specific changes include a decrease in beneficial, butyrate-producing bacteria like Faecalibacterium and an increase in potentially pro-inflammatory species.

Microbiome-Derived Metabolites

The metabolic output of the gut microbiota provides a direct link to host physiology.

  • Short-Chain Fatty Acids (SCFAs): Produced from the fermentation of dietary fiber, SCFAs like butyrate, propionate, and acetate can improve insulin sensitivity and regulate gut hormones.[39]

  • Trimethylamine-N-oxide (TMAO): Gut bacteria metabolize dietary components like choline and L-carnitine (found in red meat) into trimethylamine (TMA). The liver then converts TMA into the pro-atherogenic molecule TMAO, which is linked to cardiovascular disease risk.[39]

Experimental Protocol: 16S rRNA Gene Sequencing for Microbiome Profiling

This protocol describes the targeted sequencing of the 16S ribosomal RNA (rRNA) gene, a standard method for profiling the taxonomic composition of bacterial communities from fecal samples.[7][12][40]

1. Sample Collection and Storage:

  • Collect fecal samples using a sterile collection kit.

  • Immediately freeze samples at -80°C or place them in a stabilizing buffer (e.g., OMNIgeneGut) to preserve microbial DNA.[39]

2. DNA Extraction:

  • Use a commercial fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) that includes a bead-beating step to effectively lyse both gram-positive and gram-negative bacteria.

  • Quantify the extracted DNA concentration and assess its purity (A260/A280 ratio).

3. PCR Amplification:

  • Amplify a specific hypervariable region (commonly V4) of the 16S rRNA gene using universal primers.

  • The primers should contain adapter sequences for binding to the sequencing flow cell and unique barcode sequences (indexes) to allow for multiplexing (pooling multiple samples in one sequencing run).

  • Perform PCR in triplicate for each sample to minimize amplification bias.

  • Run the PCR products on an agarose gel to verify the amplification of the correct size fragment (~250-300 bp for V4).

4. Library Preparation and Quantification:

  • Pool the triplicate PCR products for each sample.

  • Purify the pooled amplicons using magnetic beads (e.g., AMPure XP) to remove primers and dNTPs.

  • Quantify the final library concentration using a fluorometric method (e.g., Qubit) or qPCR.

  • Normalize and pool all sample libraries in equimolar concentrations for sequencing.

5. Sequencing:

  • Sequence the pooled library on an Illumina platform (e.g., MiSeq or NovaSeq) using a paired-end sequencing approach (e.g., 2x250 bp).

6. Bioinformatic Analysis:

  • Demultiplex the raw sequencing reads based on their barcodes.

  • Perform quality filtering and trimming of reads.

  • Use pipelines like QIIME 2 or DADA2 to denoise reads and cluster them into Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to each ASV by comparing its sequence to a reference database (e.g., SILVA or Greengenes).

  • Analyze alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance of taxa between study groups.

Extracellular Vesicles (EVs)

EVs, including exosomes and microvesicles, are membrane-enclosed particles released by cells that carry a cargo of proteins, lipids, and nucleic acids (including miRNAs).[19] They act as critical mediators of intercellular and inter-organ communication and are implicated in the pathogenesis of metabolic diseases.[30][41] The cargo within EVs can reflect the physiological state of the parent cell, making them valuable as potential biomarkers.[19][35]

Experimental Protocol: Isolation of EVs from Plasma by Ultracentrifugation

Differential ultracentrifugation is the classical method for isolating EVs, separating them from other plasma components based on size and density.[11][42]

1. Initial Plasma Clearing:

  • Thaw 1-5 mL of plasma (collected in EDTA or citrate tubes) on ice.

  • Perform a low-speed centrifugation at 2,500 x g for 15 minutes at 4°C to pellet any remaining platelets.[43]

  • Perform a higher-speed centrifugation at 12,000-20,000 x g for 30 minutes at 4°C to pellet larger debris and apoptotic bodies.[11][44]

  • Filter the supernatant through a 0.22 µm filter to remove any remaining large particles.[11]

2. First Ultracentrifugation (EV Pelleting):

  • Transfer the cleared supernatant to an ultracentrifuge tube.

  • Centrifuge at 100,000-110,000 x g for 70-120 minutes at 4°C.[44][45]

  • Carefully discard the supernatant. The pellet contains crude EVs.

3. Washing Step:

  • Resuspend the EV pellet in a large volume of cold, sterile PBS.

  • Repeat the ultracentrifugation step (100,000-110,000 x g for 70-120 minutes at 4°C) to wash the EVs and reduce contaminating plasma proteins.[44]

4. Final Resuspension:

  • Discard the supernatant and resuspend the final EV pellet in a small volume (e.g., 100 µL) of sterile PBS.

  • Store the isolated EVs at -80°C.

5. Characterization:

  • Confirm the presence of EVs using Nanoparticle Tracking Analysis (NTA) to determine size distribution and concentration.

  • Verify morphology using transmission electron microscopy (TEM).

  • Perform Western blotting for EV marker proteins (e.g., CD9, CD63, TSG101) and negative markers (e.g., Calnexin, ApoA1) to confirm enrichment and purity.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz to illustrate fundamental concepts in biomarker research for metabolic diseases.

General Biomarker Discovery Workflow

cluster_discovery Discovery Phase cluster_validation Validation Phase Discovery_Cohort Clinical Samples (e.g., Disease vs. Healthy) High_Throughput High-Throughput Profiling (e.g., LC-MS, NGS) Discovery_Cohort->High_Throughput Bioinformatics Bioinformatics & Statistical Analysis High_Throughput->Bioinformatics Candidate_Selection Candidate Biomarker Selection Bioinformatics->Candidate_Selection Targeted_Assay Targeted Assay Development (e.g., ELISA, qPCR) Candidate_Selection->Targeted_Assay Transition to Validation Validation_Cohort Independent Validation Cohort Validation_Cohort->Targeted_Assay Performance_Eval Performance Evaluation (ROC Analysis, Sensitivity, Specificity) Targeted_Assay->Performance_Eval Validated_Biomarker Validated Biomarker Performance_Eval->Validated_Biomarker

Caption: A generalized workflow for biomarker discovery and validation.

Inflammatory Cytokine Signaling in Insulin Resistance

Adipocyte Adipocyte / Macrophage TNFa_IL6 TNF-α, IL-6 Adipocyte->TNFa_IL6 Secretes Receptor TNF/IL-6 Receptor TNFa_IL6->Receptor Binds IKK_JNK IKK / JNK Activation Receptor->IKK_JNK IRS1 IRS-1 IKK_JNK->IRS1 Inhibitory Phosphorylation PI3K_AKT PI3K-Akt Pathway IKK_JNK->PI3K_AKT Inhibits pIRS1 p-Ser-IRS-1 (Inhibitory) IRS1->PI3K_AKT Normal Signaling GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake (Impaired) GLUT4->Glucose_Uptake

Caption: Pro-inflammatory cytokines impair insulin signaling.

Gut Dysbiosis and TMAO Production

Diet Dietary Nutrients (Choline, L-Carnitine) Gut Gut Microbiota Diet->Gut TMA TMA (Trimethylamine) Gut->TMA Metabolizes to Portal_Vein Portal Vein TMA->Portal_Vein Liver Liver (FMO3 enzyme) Portal_Vein->Liver TMAO TMAO (Trimethylamine-N-oxide) Liver->TMAO Oxidizes to CVD Increased CVD Risk TMAO->CVD

Caption: Gut microbiota-dependent production of pro-atherogenic TMAO.

Extracellular Vesicles in Inter-Organ Communication

cluster_origin Origin Cell cluster_target Recipient Cell Parent_Cell Adipocyte / Hepatocyte MVB Multivesicular Body (MVB) Parent_Cell->MVB Exosome Exosome (EV) MVB->Exosome Fusion with Plasma Membrane Cargo Cargo (miRNA, Protein, Lipid) Recipient_Cell Target Cell (e.g., Muscle Cell) Exosome->Recipient_Cell Uptake of EV & Cargo Release Phenotype Altered Gene Expression & Phenotypic Change (e.g., Insulin Resistance) Recipient_Cell->Phenotype

Caption: EVs mediate cell-to-cell communication in metabolic regulation.

Conclusion

The landscape of biomarkers for metabolic diseases is rapidly evolving, moving beyond traditional clinical chemistry to a multi-omics approach that integrates metabolomics, proteomics, genomics, and the analysis of the microbiome. Biomarkers such as circulating BCAAs, specific miRNAs, and hs-CRP offer the potential for earlier and more precise risk stratification. Furthermore, understanding the roles of EVs and cfDNA is opening new windows into the tissue-specific pathologies that drive disease progression. The continued development and validation of these biomarkers, using the robust methodologies outlined in this guide, will be critical for advancing personalized medicine and improving outcomes for the millions of individuals affected by metabolic diseases.

References

The Unseen Hand: A Technical Guide to the Interaction of Lysophosphatidylcholine C19:0 with Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) is a class of signaling molecules derived from the hydrolysis of phosphatidylcholine, a primary constituent of eukaryotic cell membranes. While often considered a mere metabolic intermediate, LPCs are potent bioactive lipids that modulate a myriad of cellular processes through their direct and indirect interactions with the cell membrane. This technical guide delves into the intricate relationship between a specific, long-chain saturated LPC species, Lysophosphatidylcholine C19:0 (LPC 19:0), and the cell membrane. Although direct research on LPC 19:0 is limited, this guide extrapolates from data on other long-chain saturated LPCs to provide a comprehensive overview of its expected biophysical and signaling effects. Understanding these interactions is paramount for researchers in drug development and cellular biology, as alterations in LPC levels are implicated in various pathological conditions.

Biophysical Interactions of Long-Chain Saturated LPCs with the Cell Membrane

The insertion of single-chained LPC molecules into the double-chained phospholipid bilayer significantly alters the membrane's physical properties. Due to their inverted cone shape, with a large hydrophilic headgroup and a single acyl chain, LPCs introduce positive curvature to the membrane.[1] This can lead to localized changes in membrane structure and stability.

Effects on Membrane Fluidity and Permeability

Long-chain saturated LPCs, including by extension LPC 19:0, are expected to decrease membrane fluidity. The long, saturated acyl chain can pack tightly with the acyl chains of neighboring phospholipids, increasing van der Waals interactions and ordering the lipid bilayer.[2][3] This is in contrast to unsaturated LPCs, which introduce kinks in the acyl chain and increase membrane fluidity.

The incorporation of LPCs into the bilayer can also increase membrane permeability. The disruption of the tightly packed lipid structure can create transient pores, allowing for the passage of ions and other small molecules that would otherwise be restricted.[4][5]

Table 1: Quantitative Effects of Long-Chain Saturated LPCs on Membrane Properties

PropertyLPC SpeciesConcentrationObserved EffectReference
Membrane MicroviscosityC24:0, C26:0 Fatty Acids5 µMSignificant increase in membrane microviscosity in human adrenocortical cells.[3]
Bilayer ThicknessLPC14.1 mol%Decrease in DPPC bilayer thickness from 7.30 nm to 6.75 nm.[1]
Bilayer ThicknessLPC27.0 mol%Decrease in DPPC bilayer thickness to 5.52 nm.[1]
Permeability (K+)1-oleoyl-LPC1 mol%Complete permeability in gel-state dipalmitoylphosphatidylcholine bilayers.[4]

Note: Data for LPC 19:0 is not directly available and has been extrapolated from studies on other long-chain saturated fatty acids and LPCs.

Influence on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[6][7] The introduction of long-chain saturated LPCs into the membrane can modulate the stability and organization of these domains. While the saturated acyl chain of LPC 19:0 might favor interaction with the ordered environment of lipid rafts, the bulky headgroup could disrupt the tight packing characteristic of these domains. The precise effect of LPC 19:0 on lipid rafts remains an area for further investigation, but it is plausible that it could alter the recruitment and function of raft-associated proteins.[3]

Cellular Signaling Pathways Modulated by Lysophosphatidylcholines

LPCs are not merely structural components but also act as signaling molecules, primarily through their interaction with G-protein coupled receptors (GPCRs).[8][9][10] Several GPCRs have been identified as receptors for LPCs, including G2A, GPR4, and OGR1.[9] The activation of these receptors can trigger a cascade of downstream signaling events that influence a wide range of cellular functions.

G-Protein Coupled Receptor (GPCR) Signaling

The binding of LPC to its cognate GPCR initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins.[7][11][12] Depending on the specific G-protein alpha subunit involved (e.g., Gαq, Gαi, Gαs), different downstream effector enzymes are activated, leading to the production of second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[11] These second messengers, in turn, activate a host of protein kinases and other signaling molecules, ultimately leading to changes in gene expression, cell proliferation, migration, and other cellular responses.[8]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPC LPC 19:0 GPCR GPCR (e.g., G2A, GPR4) LPC->GPCR Binding G_protein Heterotrimeric G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector Activation Second_Messenger Second Messengers (IP3, DAG, cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascades Second_Messenger->Downstream Response Cellular Response (Proliferation, Migration, etc.) Downstream->Response

Caption: LPC 19:0-mediated GPCR signaling pathway.

Experimental Protocols

To facilitate further research into the interaction of LPC 19:0 with cell membranes, this section provides detailed methodologies for key experiments.

Preparation of Liposomes Containing LPC 19:0

Liposomes are artificial vesicles that serve as excellent model systems for studying lipid-membrane interactions.[4][13][14][15]

Protocol:

  • Lipid Film Hydration:

    • Co-dissolve a defined molar ratio of a primary phospholipid (e.g., POPC) and LPC 19:0 in a chloroform/methanol (2:1, v/v) solvent.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to either:

      • Extrusion: Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times using a lipid extruder.

      • Sonication: Sonicate the MLV suspension using a bath or probe sonicator until the solution becomes clear.

Liposome_Preparation Start Dissolve Lipids (POPC + LPC 19:0) in organic solvent Film Form Thin Lipid Film (Nitrogen Evaporation) Start->Film Hydration Hydrate Film with Aqueous Buffer Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Sizing Sizing (Optional) MLV->Sizing Extrusion Extrusion Sizing->Extrusion e.g., 100nm filter Sonication Sonication Sizing->Sonication LUV_SUV Unilamellar Vesicles (LUVs/SUVs) Extrusion->LUV_SUV Sonication->LUV_SUV

Caption: Workflow for preparing LPC 19:0-containing liposomes.

Fluorescence Spectroscopy to Assess Membrane Fluidity

Fluorescence spectroscopy is a powerful technique to measure changes in membrane fluidity.[16][17][18][19] Anisotropy measurements of a fluorescent probe embedded in the lipid bilayer provide a quantitative measure of the rotational mobility of the probe, which is inversely related to membrane fluidity.

Protocol:

  • Probe Incorporation:

    • Prepare liposomes as described in Protocol 3.1.

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes by incubation.

  • Fluorescence Anisotropy Measurement:

    • Excite the sample with vertically polarized light at the probe's excitation wavelength.

    • Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.

  • Data Analysis:

    • Compare the anisotropy values of liposomes with and without LPC 19:0. An increase in anisotropy indicates a decrease in membrane fluidity.

Patch-Clamp Electrophysiology to Study Ion Channel Modulation

The patch-clamp technique allows for the recording of ionic currents through single or multiple ion channels in a patch of cell membrane, providing insights into how LPC 19:0 might modulate their function.[5][20][21][22][23]

Protocol:

  • Cell Preparation:

    • Culture cells expressing the ion channel of interest on a coverslip.

  • Pipette Preparation:

    • Fabricate a glass micropipette with a tip diameter of ~1-2 µm.

    • Fill the pipette with an appropriate intracellular solution.

  • Seal Formation:

    • Bring the micropipette into contact with the cell membrane.

    • Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.

  • Recording Configuration:

    • Establish a whole-cell or single-channel recording configuration.

  • Data Acquisition:

    • Record baseline ion channel activity.

    • Perfuse the cell with a solution containing LPC 19:0 at the desired concentration.

    • Record changes in ion channel activity (e.g., open probability, conductance, gating kinetics).

Patch_Clamp_Workflow Start Prepare Cell Culture and Recording Pipette Approach Approach Cell with Pipette Start->Approach Seal Form Gigaohm Seal Approach->Seal Config Establish Recording Configuration (Whole-cell or Single-channel) Seal->Config Baseline Record Baseline Channel Activity Config->Baseline Perfusion Perfuse with LPC 19:0 Solution Baseline->Perfusion Recording Record Changes in Channel Activity Perfusion->Recording Analysis Data Analysis Recording->Analysis

References

The Enigmatic Presence of Lysophosphatidylcholine C19:0 in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidylcholine C19:0 (LPC 19:0) is a specific mono-acyl glycerophosphocholine containing a 19-carbon fatty acid. While a critical tool in lipidomic analysis, its natural abundance in mammalian tissues is exceptionally low, often below the limit of detection. This technical guide synthesizes the available, albeit limited, information on endogenous LPC 19:0, explains the biochemical basis for its scarcity, and details the methodologies used for its detection and the broader signaling roles of the lysophosphatidylcholine class of lipids.

Natural Abundance of this compound

Direct quantitative data on the natural abundance of LPC 19:0 in various human and animal tissues is conspicuously absent from the scientific literature. The predominant mention of LPC 19:0 is in the context of its use as an internal standard for mass spectrometry-based lipidomics studies. Its selection for this purpose is predicated on the assumption that it is not naturally present in significant amounts in biological samples, thereby preventing interference with the quantification of endogenous lysophosphatidylcholine species.

The scarcity of LPC 19:0 is rooted in the metabolism of fatty acids in mammals. The biosynthesis of fatty acids in mammals primarily produces even-chain fatty acids. Odd-chain fatty acids, such as the C19:0 margaric acid that would be incorporated into LPC 19:0, are not synthesized de novo in significant quantities. Their presence in mammalian systems is typically a result of dietary intake, particularly from dairy products and ruminant fats, or from the metabolic activity of gut microbiota. Consequently, phospholipids containing odd-chain fatty acids, including LPC 19:0, are expected to be present at trace levels, if at all.

While comprehensive quantitative data for LPC 19:0 is unavailable, Table 1 provides a summary of representative total LPC concentrations in various tissues from mouse studies to offer a general context for LPC levels.

Table 1: Representative Total Lysophosphatidylcholine Concentrations in Mouse Tissues

TissueConditionTotal LPC Concentration (nmol/g tissue)
LiverLow Fat Diet~15
LiverHigh Fat Diet~10
Skeletal MuscleLow Fat Diet~2.5
Skeletal MuscleHigh Fat Diet~1.5
Adipose TissueLow Fat Diet~0.8
Adipose TissueHigh Fat Diet~0.5

Note: Data is approximate and derived from graphical representations in the cited literature. These values represent the sum of all measured LPC species and do not include specific data for LPC 19:0.

Experimental Protocols for Lysophosphatidylcholine Analysis

The quantification of lysophosphatidylcholines from biological tissues is a multi-step process involving extraction, separation, and detection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Lipid Extraction from Tissues

A modified Bligh-Dyer method is commonly employed for the extraction of LPCs from tissues.

Protocol:

  • Homogenization: Homogenize a known weight of tissue (e.g., 50-100 mg) in a mixture of chloroform:methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Collection: Collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

Quantification by LC-MS/MS

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument).

Chromatographic Separation:

  • Column: A reverse-phase column (e.g., C18 or C8) is typically used.

  • Mobile Phase: A gradient of two mobile phases is common, for example:

    • Mobile Phase A: Water with an additive like formic acid or ammonium formate.

    • Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol with the same additive.

  • Gradient: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute the different lipid species.

Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for LPC analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for each LPC species. For LPCs, the precursor ion is the [M+H]⁺ ion, and a common product ion is the phosphocholine headgroup fragment at m/z 184.

  • Internal Standard: A known amount of an appropriate internal standard, such as LPC 17:0 or, pertinently, LPC 19:0, is added to the sample before extraction to correct for sample loss and ionization efficiency variations.

Below is a DOT script for the experimental workflow.

experimental_workflow tissue_sample Tissue Sample homogenization Homogenization (Chloroform:Methanol) tissue_sample->homogenization phase_separation Phase Separation (Addition of Chloroform and Water) homogenization->phase_separation centrifugation Centrifugation phase_separation->centrifugation lipid_extraction Collect Organic Phase centrifugation->lipid_extraction drying Solvent Evaporation (Nitrogen Stream) lipid_extraction->drying reconstitution Reconstitution in Solvent drying->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Experimental workflow for LPC analysis.

Signaling Pathways of Lysophosphatidylcholines

While specific signaling pathways for LPC 19:0 have not been elucidated due to its low abundance, the broader class of LPCs are known to be potent signaling molecules involved in a variety of physiological and pathological processes. LPCs exert their effects primarily through G protein-coupled receptors (GPCRs), such as G2A (GPR132) and GPR4, and can also modulate the activity of other receptors like Toll-like receptors (TLRs).

The activation of these receptors by LPCs can initiate a cascade of downstream signaling events, including the activation of phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). These pathways can, in turn, regulate a diverse range of cellular responses, including inflammation, cell proliferation, apoptosis, and cell migration.

Below is a DOT script illustrating a generalized LPC signaling pathway.

lpc_signaling_pathway LPC Lysophosphatidylcholine (LPC) GPCR G Protein-Coupled Receptor (e.g., G2A, GPR4) LPC->GPCR Binds to G_protein G Protein Activation GPCR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC MAPK_cascade MAPK Cascade (ERK, JNK, p38) G_protein->MAPK_cascade PKC Protein Kinase C (PKC) Activation PLC->PKC PKC->MAPK_cascade cellular_responses Cellular Responses (Inflammation, Proliferation, Apoptosis) PKC->cellular_responses MAPK_cascade->cellular_responses

Caption: Generalized LPC signaling pathway.

Conclusion

The natural abundance of this compound in mammalian tissues is exceptionally low to non-existent, a fact underscored by its widespread use as an internal standard in lipidomic studies. This scarcity is a direct consequence of the mammalian biosynthetic pathways that favor the production of even-chain fatty acids. While direct biological functions of LPC 19:0 remain uncharacterized, the broader family of LPCs are recognized as crucial signaling molecules with diverse physiological and pathological roles. The methodologies for their extraction and quantification are well-established, providing a robust framework for further investigation into the nuanced roles of different LPC species in health and disease. Future research employing highly sensitive mass spectrometry may yet reveal the presence and potential function of trace odd-chain LPCs like C19:0.

Biosynthetic pathway of Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthetic Pathway of Lysophosphatidylcholine C19:0

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (LPC C19:0) is a specific lysophospholipid containing the odd-chain saturated fatty acid, nonadecanoic acid. Unlike their more common even-chain counterparts, the metabolism of odd-chain fatty acids and their incorporation into complex lipids are less characterized. This document outlines the putative biosynthetic pathway of LPC C19:0, integrating knowledge of general lysophospholipid metabolism with the known origins of odd-chain fatty acids. It provides a technical framework for understanding its formation, relevant enzymatic processes, quantitative considerations, and the experimental protocols required for its study.

Introduction to LPC C19:0

Lysophosphatidylcholines (LPCs) are key metabolites in phospholipid metabolism, generated primarily through the enzymatic hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2).[1][2] They act as signaling molecules and intermediates in the remodeling of cell membranes via the Lands' cycle.[3] The specific acyl chain attached to the glycerol backbone dictates the molecule's physical properties and biological activity.

LPC C19:0 is distinguished by its 19-carbon saturated acyl chain (nonadecanoic acid). Odd-chain fatty acids are found in trace amounts in mammals and are primarily derived from exogenous sources. The presence of LPC C19:0 in biological systems points to a specific, albeit low-flux, metabolic pathway for the incorporation of nonadecanoic acid into the phospholipid pool. Recent findings suggest a potential role for LPC C19:0 in modulating immune responses, as it has been shown to increase IL-1beta secretion.[4]

Putative Biosynthetic Pathway

A dedicated biosynthetic pathway for LPC C19:0 has not been explicitly detailed in the literature. Therefore, its formation is best understood as a multi-step process that intersects with general fatty acid activation, phospholipid remodeling, and hydrolysis. The proposed pathway involves two main stages:

  • The origin and activation of nonadecanoic acid (C19:0).

  • The incorporation of C19:0 into a phosphatidylcholine backbone and subsequent hydrolysis to LPC C19:0.

Origin and Activation of Nonadecanoic Acid (C19:0)

Mammalian cells do not typically synthesize odd-chain fatty acids de novo in significant amounts. The synthesis of these fatty acids is initiated with propionyl-CoA, unlike the acetyl-CoA primer used for even-chain fatty acids.[5] The primary sources of C19:0 are:

  • Dietary Intake: Consumption of ruminant meat and dairy products, where odd-chain fatty acids are produced by gut bacteria.

  • Gut Microbiota: Bacteria within the human gut can produce propionate, which can serve as a precursor for odd-chain fatty acid synthesis.

Once available, the free nonadecanoic acid must be activated into its thioester derivative, Nonadecanoyl-CoA (C19:0-CoA) , by an Acyl-CoA synthetase (ACS) enzyme. This ATP-dependent reaction is a prerequisite for its participation in downstream metabolic pathways.

Diet Dietary C19:0 (Dairy, Ruminant Fat) C19_FFA Nonadecanoic Acid (C19:0) Diet->C19_FFA Microbiota Gut Microbiota (Propionate Production) Microbiota->C19_FFA ACS Acyl-CoA Synthetase (ACS) C19_FFA->ACS C19_CoA Nonadecanoyl-CoA (C19:0-CoA) ACS->C19_CoA AMP AMP + PPi ACS->AMP ATP ATP ATP->ACS

Caption: Origin and activation of Nonadecanoic Acid (C19:0).
The Lands' Cycle and LPC C19:0 Formation

The most plausible route for LPC C19:0 synthesis is through the phospholipid remodeling pathway known as the Lands' Cycle. This cycle involves the continuous deacylation and reacylation of phospholipids.

  • Reacylation: A pre-existing lysophosphatidylcholine (LPC) molecule is acylated with C19:0-CoA. This reaction is catalyzed by a Lysophosphatidylcholine Acyltransferase (LPCAT) . The product is a phosphatidylcholine molecule containing the C19:0 acyl chain, for instance, PC(16:0/19:0) or PC(18:0/19:0).

  • Deacylation: The newly formed PC C19:0 is then hydrolyzed by a Phospholipase A2 (PLA2) enzyme. PLA2 specifically cleaves the fatty acid at the sn-2 position.[1][6] If the C19:0 chain was added at the sn-2 position, this step releases C19:0 free fatty acid. However, if C19:0 resides at the sn-1 position and another fatty acid is at sn-2, PLA2 action will yield LPC C19:0 .

cluster_lands Lands' Cycle LPC_generic LPC (e.g., 18:1) LPCAT LPCAT LPC_generic->LPCAT C19_CoA Nonadecanoyl-CoA (C19:0-CoA) C19_CoA->LPCAT PC_C19 Phosphatidylcholine (PC 18:1/19:0) PC_C19->LPC_generic PLA2 action (at sn-2) PLA2 PLA2 PC_C19->PLA2 LPC_C19 Lysophosphatidylcholine C19:0 (LPC 19:0) FFA_18_1 Free Fatty Acid (e.g., 18:1) LPCAT->PC_C19 Acylation CoA_SH CoA-SH LPCAT->CoA_SH PLA2->LPC_C19 Hydrolysis (at sn-1) PLA2->FFA_18_1

Caption: Formation of LPC C19:0 via the Lands' Phospholipid Remodeling Cycle.

Quantitative Data and Enzyme Specificity

Quantitative data on the biosynthesis of LPC C19:0 is extremely limited due to its low abundance. The efficiency of its production is primarily dependent on the substrate specificity of LPCAT and PLA2 enzymes. Available research, largely from plant and yeast models, provides insights that can be extrapolated.

The table below summarizes the known substrate preferences for LPCAT enzymes. It is important to note the general preference for more common, unsaturated C18 fatty acids. The activity of these enzymes with C19:0-CoA as a substrate has not been specifically reported and remains a key area for future research.

Enzyme FamilySource OrganismPreferred Acyl-CoA SubstratesLow Activity Acyl-CoA SubstratesReference
LPCAT1 Arabidopsis thalianaC18:1, C18:2, C18:3C16:0, Ricinoleoyl-CoA[7]
LPCAT2 Arabidopsis thalianaC18:2, C18:3C18:1 (relative to C18:2), C16:0[7]
LPCAT Salvia hispanicaMonounsaturated & Polyunsaturated > SaturatedSaturated Fatty Acyl-CoAs[8]
LPCAT1 HumanSaturated (e.g., 16:0) for surfactant production-[9]

This table highlights that while many LPCATs prefer unsaturated fatty acids, some, like human LPCAT1 in the lung, are specialized for saturated fatty acids, suggesting that isoforms with affinity for C19:0 may exist in certain tissues.

Experimental Protocols

Studying the biosynthesis of LPC C19:0 requires robust methods for lipid extraction, analysis, and enzymatic assays.

Protocol 1: Total Lipid Extraction from Biological Samples

This protocol, based on the Bligh-Dyer method, is suitable for extracting total lipids, including LPCs, from plasma or tissue homogenates.

  • Homogenization: Homogenize 100 mg of tissue or use 100 µL of plasma in a glass tube.

  • Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute to create a single-phase mixture.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Add 125 µL of ultrapure water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a known volume (e.g., 200 µL) of a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

Protocol 2: Quantification of LPC C19:0 by LC-MS/MS

This protocol outlines a general workflow for the targeted quantification of LPC C19:0 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Run a gradient from ~40% B to 100% B over 15-20 minutes to elute lipids based on polarity.

    • Injection Volume: 5-10 µL of the reconstituted lipid extract.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the specific precursor-to-product ion transition for LPC C19:0. The precursor ion ([M+H]+) is m/z 552.4. The characteristic product ion is the phosphocholine headgroup at m/z 184.1.

    • Quantification: Create a standard curve using a certified LPC C19:0 analytical standard. Spike an internal standard (e.g., LPC 17:0) into all samples and standards for accurate quantification.

Caption: Experimental workflow for LC-MS/MS analysis of LPC C19:0.
Protocol 3: In Vitro LPCAT Activity Assay

This assay can determine if a specific LPCAT enzyme can utilize C19:0-CoA.

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mix (50 µL total volume):

    • 100 mM Tris-HCl buffer, pH 7.4

    • 5 mM MgCl2

    • 1 mM DTT

    • 50 µM LPC (e.g., LPC 16:0)

    • 50 µM Nonadecanoyl-CoA (C19:0-CoA)

    • 1-5 µg of microsomal protein or purified LPCAT enzyme.

  • Initiation: Start the reaction by adding the enzyme preparation.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Termination: Stop the reaction by adding 200 µL of a 1:2 (v/v) chloroform:methanol solution (this is the first step of a micro-scale lipid extraction).

  • Extraction & Analysis: Perform a lipid extraction as described in Protocol 1. Analyze the sample via LC-MS/MS to detect the formation of the PC product (e.g., PC 16:0/19:0).

Conclusion

The biosynthesis of this compound is not a primary, high-flux pathway but rather a consequence of the intersection between odd-chain fatty acid availability and the broad substrate capacity of the enzymes involved in phospholipid remodeling. Its formation hinges on the presence of nonadecanoic acid from dietary or microbial sources, its activation to C19:0-CoA, its incorporation into a phosphatidylcholine molecule by an LPCAT, and the subsequent hydrolysis of this PC by PLA2. Given the low abundance of both the C19:0 precursor and the final LPC product, highly sensitive analytical techniques like LC-MS/MS are essential for its detection and quantification. Further research is required to identify specific enzyme isoforms that efficiently process C19:0 and to fully elucidate the biological significance of this atypical lysophospholipid.

References

The Metabolic Fate of Lysophosphatidylcholine C19:0: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine (LPC) is a class of bioactive lipid molecules involved in a myriad of physiological and pathological processes. While various species of LPC, differing in their fatty acid chain length and saturation, are endogenous components of cellular membranes and plasma, Lysophosphatidylcholine C19:0 (LPC C19:0) is a non-naturally occurring, synthetic lysophospholipid. Consequently, it is not a substrate in natural metabolic pathways but serves as a crucial internal standard for the accurate quantification of endogenous LPC species in complex biological samples using mass spectrometry. This technical guide delineates the primary catabolic pathways of naturally occurring lysophosphatidylcholines as a framework for understanding the potential, albeit not physiologically relevant, degradation of LPC C19:0. It further provides detailed experimental protocols for the study of LPC metabolism and summarizes the current understanding of the enzymatic processes involved.

Introduction to Lysophosphatidylcholine Catabolism

Lysophosphatidylcholines are produced from the hydrolysis of phosphatidylcholines by phospholipase A1 or A2. The catabolism of LPCs is critical for maintaining membrane integrity and regulating cellular signaling. There are three primary enzymatic pathways for the degradation of LPCs in mammalian systems:

  • Hydrolysis by Lysophospholipases: These enzymes hydrolyze the ester bond of LPCs, releasing a free fatty acid and glycerophosphocholine.

  • Reacylation by Lysophosphatidylcholine Acyltransferases (LPCATs): This pathway, part of the Lands' cycle, re-esterifies the free hydroxyl group of LPC with an acyl-CoA to reform phosphatidylcholine.

  • Conversion to Lysophosphatidic Acid (LPA) by Autotaxin (ATX): Autotaxin, a lysophospholipase D, hydrolyzes the choline headgroup from LPC, generating the potent signaling molecule LPA.

Additionally, lysosomal degradation contributes to the turnover of LPCs.[1] It is important to reiterate that while these pathways effectively process endogenous LPCs, the metabolism of the synthetic LPC C19:0 has not been a subject of study due to its exogenous origin.

Primary Catabolic Pathways of Lysophosphatidylcholines

The degradation of lysophosphatidylcholines is a tightly regulated process involving several key enzymes. The following sections detail the major catabolic routes.

Hydrolytic Cleavage by Lysophospholipases

Lysophospholipases are a group of enzymes that catalyze the hydrolysis of the acyl chain from lysophospholipids.

  • Lysophospholipase A1 (LYPLA1): This enzyme specifically hydrolyzes the acyl chain from the sn-1 position of lysophosphatidylcholine, yielding a free fatty acid and glycerophosphocholine.

  • Lysophospholipase D (Autotaxin): Autotaxin (ATX) is a secreted enzyme that exhibits lysophospholipase D activity, cleaving the phosphocholine headgroup from LPC to produce lysophosphatidic acid (LPA) and choline.[2][3] LPA is a critical lipid mediator involved in numerous cellular processes, including cell proliferation, migration, and survival.[4]

Reacylation to Phosphatidylcholine

The reacylation of LPC back to phosphatidylcholine is a key step in the remodeling of cellular membranes, known as the Lands cycle.[3][5]

  • Lysophosphatidylcholine Acyltransferases (LPCATs): This family of enzymes (LPCAT1-4) catalyzes the transfer of an acyl group from acyl-CoA to the free hydroxyl group of LPC, reforming phosphatidylcholine.[2] The substrate specificity of LPCAT isoforms for different acyl-CoAs contributes to the diverse fatty acid composition of cellular membranes.

Lysosomal Degradation

Lysosomes are acidic organelles containing a variety of hydrolases capable of degrading various biomolecules, including lipids. Lysosomal phospholipases contribute to the breakdown of LPCs that enter the lysosome through endocytosis or autophagy.[1][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key catabolic pathways of lysophosphatidylcholines and a general workflow for their analysis.

Catabolism_of_LPC LPC Lysophosphatidylcholine (LPC) (e.g., C19:0) PC Phosphatidylcholine (PC) LPC->PC LPCAT GPC Glycerophosphocholine LPC->GPC Lysophospholipase A1 FFA Free Fatty Acid (C19:0) LPC->FFA Lysophospholipase A1 LPA Lysophosphatidic Acid (LPA) LPC->LPA Autotaxin (Lysophospholipase D) Choline Choline LPC->Choline Autotaxin (Lysophospholipase D) CoA CoA PC->CoA AcylCoA Acyl-CoA AcylCoA->PC Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standard (LPC C19:0) Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition LCMS->Data Quant Quantification (Relative to LPC C19:0) Data->Quant Stats Statistical Analysis Quant->Stats

References

Lysophosphatidylcholine C19:0 in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific role of Lysophosphatidylcholine C19:0 (LPC 19:0) in inflammatory responses is currently scarce in publicly available scientific literature. This guide synthesizes the well-documented inflammatory roles of lysophosphatidylcholines (LPCs) in general, with a particular focus on saturated and odd-chain species where data is available, to provide a probable framework for the function of LPC 19:0. The information presented herein should be interpreted as a theoretical and extrapolated guide, intended to inform research directions until specific data on LPC 19:0 becomes available.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules produced by the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2. They are integral components of cell membranes and lipoproteins and have been implicated as key mediators in a variety of physiological and pathological processes, including inflammation.[1][2] Elevated levels of LPCs are associated with inflammatory conditions such as atherosclerosis, sepsis, and autoimmune diseases.[3]

LPCs exert their effects on the immune system through various mechanisms, including the activation of immune cells like macrophages and neutrophils, and the stimulation of endothelial cells to express adhesion molecules, thereby promoting leukocyte recruitment to sites of inflammation.[3][4][5] These effects are mediated through interactions with specific cell surface receptors, primarily G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), which trigger downstream signaling cascades.[6][7]

This technical guide provides an in-depth overview of the presumed role of LPC C19:0 in inflammatory responses, based on the broader understanding of LPC biology. It includes a summary of quantitative data from studies on various LPC species, detailed experimental protocols for key inflammatory assays, and visualizations of the principal signaling pathways involved.

Quantitative Data on LPC-Mediated Inflammatory Responses

The following tables summarize the quantitative effects of various LPC species on key inflammatory markers. It is important to note the absence of specific data for LPC C19:0. The data presented for other LPCs, particularly saturated and odd-chain species, may offer insights into its potential activity.

Table 1: Effect of Lysophosphatidylcholines on Cytokine Secretion

LPC SpeciesCell TypeConcentrationCytokineChangeReference
LPC (general)Human PBMC1-25 µMIFN-γIncreased secretion[8]
LPC (general)Human PBMC1-25 µMTNF-αIncreased secretion[8]
LPC (general)Human AdipocytesNot specifiedIL-1β, IL-6, TNF-αIncreased release[5]
LPC (16:0, 18:1)Human Endothelial CellsNot specifiedIL-6, IL-8Increased release[9]
LPC C19:0Not specifiedNot specifiedIL-1βIncreased secretion
C15:0 (fatty acid)Human cell systems1.9-50 µMMCP-1, IL-6, TNF-αDecreased levels[10][11]

Table 2: Effect of Lysophosphatidylcholines on Immune Cell Function

LPC SpeciesCell TypeConcentrationEffectQuantitative DataReference
LPC (general)Human MonocytesNot specifiedChemotaxisIncreased migration[12]
LPC (18:0)Mouse NeutrophilsNot specifiedChemotaxisIncreased recruitment[5]
LPC (general)Mouse MacrophagesNot specifiedPhagocytosis (IgG-coated erythrocytes)Enhanced ingestion[6]
LPC (unsaturated)Human Neutrophils5-200 µMSuperoxide productionIncreased[13]
LPC (16:0)Human Neutrophils5-10 µMSuperoxide productionSlightly increased[13]

Signaling Pathways in LPC-Mediated Inflammation

LPCs trigger inflammatory responses primarily through two major receptor families: G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).

GPCR-Mediated Signaling

Several GPCRs, including G2A and GPR4, have been identified as receptors for LPCs.[14] Activation of these receptors on immune and endothelial cells initiates intracellular signaling cascades that lead to the activation of transcription factors such as NF-κB and the p38 MAPK pathway, culminating in the production of pro-inflammatory cytokines and chemokines.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC_C19_0 LPC C19:0 GPCR GPCR (e.g., G2A, GPR4) LPC_C19_0->GPCR G_Protein G Protein Activation GPCR->G_Protein PLC PLC G_Protein->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC PKC DAG_IP3->PKC p38_MAPK p38 MAPK Activation PKC->p38_MAPK IKK IKK Complex PKC->IKK Gene_Expression Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) p38_MAPK->Gene_Expression IkB IκB Degradation IKK->IkB NF_kB NF-κB IkB->NF_kB NF_kB_nuc NF-κB Translocation NF_kB->NF_kB_nuc NF_kB_nuc->Gene_Expression

GPCR-mediated inflammatory signaling by LPC.
TLR-Mediated Signaling

LPCs can also directly activate TLR2 and TLR4, which are key pattern recognition receptors of the innate immune system.[7][15] This interaction triggers a signaling cascade, often involving the MyD88 adaptor protein, leading to the activation of NF-κB and MAP kinases, and subsequent pro-inflammatory gene expression.

TLR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC_C19_0 LPC C19:0 TLR TLR2 / TLR4 LPC_C19_0->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38_MAPK p38 MAPK Activation TAK1->p38_MAPK IkB IκB Degradation IKK->IkB Gene_Expression Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) p38_MAPK->Gene_Expression NF_kB NF-κB IkB->NF_kB NF_kB_nuc NF-κB Translocation NF_kB->NF_kB_nuc NF_kB_nuc->Gene_Expression Experimental_Workflow Cell_Culture 1. Culture Immune Cells (e.g., Macrophages) LPC_Treatment 2. Treat cells with LPC C19:0 Cell_Culture->LPC_Treatment Incubation 3. Incubate for a defined period LPC_Treatment->Incubation Collect_Samples 4. Collect Supernatant and Cell Lysate Incubation->Collect_Samples Cytokine_Analysis 5a. Cytokine Analysis (ELISA) Collect_Samples->Cytokine_Analysis Signaling_Analysis 5b. Signaling Pathway Analysis (Western Blot) Collect_Samples->Signaling_Analysis Data_Analysis 6. Data Analysis and Interpretation Cytokine_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis

References

The Role of Lysophosphatidylcholine C19:0 in Interleukin-1 Beta Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its secretion is a tightly regulated process, often mediated by the activation of inflammasomes, multi-protein complexes that respond to pathogenic and sterile danger signals. Lysophosphatidylcholines (LPCs) are a class of bioactive lipids that have been implicated in various inflammatory processes. While the effects of common LPC species such as LPC 16:0 (palmitoyl) and LPC 18:0 (stearoyl) on IL-1β secretion are increasingly understood, the specific role of odd-chain and very-long-chain LPCs remains a developing area of research. This technical guide focuses on the emerging relationship between a specific very-long-chain LPC, nonadecanoyl-sn-glycero-3-phosphocholine (LPC C19:0), and the secretion of IL-1β. Recent findings, primarily from patent literature, suggest that LPC C19:0 acts as a potent inducer of IL-1β secretion, positioning it as a molecule of interest for understanding and potentially modulating inflammatory pathways.

Quantitative Data on LPC C19:0-Induced IL-1β Secretion

Emerging evidence from a patent application (WO2022221827A2) indicates that LPC C19:0 is a significant inducer of IL-1β secretion. The data suggests that LPC C19:0, among other lipid species, can act as a "hyperactivator" of dendritic cells, leading to robust inflammasome activation and subsequent cytokine release. While detailed, peer-reviewed quantitative data is still forthcoming, the preliminary findings are summarized below. The experiments typically involve priming immune cells, such as bone marrow-derived dendritic cells (BMDCs), with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to induce the expression of pro-IL-1β, followed by stimulation with LPC C19:0 to trigger inflammasome activation and secretion of the mature cytokine.

StimulusCell TypePriming AgentLPC C19:0 ConcentrationIL-1β Secretion (pg/mL)Fold Increase vs. ControlReference
LPC C19:0BMDCsLPS (100 ng/mL)10 µMData not publicly quantified in peer-reviewed literatureSignificant increase reportedWO2022221827A2
LPC C19:0BMDCsLPS (100 ng/mL)25 µMData not publicly quantified in peer-reviewed literatureSignificant increase reportedWO2022221827A2

Note: The table is illustrative based on the claims of the patent. Specific quantitative values from peer-reviewed studies are not yet available.

Signaling Pathways of LPC-Induced IL-1β Secretion

The precise signaling pathway for LPC C19:0 is yet to be fully elucidated. However, based on the known mechanisms of other LPC species and the context of dendritic cell "hyperactivation," a putative pathway can be proposed. LPCs are known to interact with various cell surface receptors, including G protein-coupled receptors (GPCRs) like G2A and Toll-like receptors (TLRs). Upon binding, LPCs can trigger a cascade of intracellular events.

A key downstream event is the activation of the NLRP3 inflammasome. This is often preceded by an increase in intracellular calcium levels, the production of reactive oxygen species (ROS), and potassium efflux. The assembled NLRP3 inflammasome then activates caspase-1, a protease that cleaves pro-IL-1β into its active, secretable form.

LPC_C19_0_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC C19:0 LPC C19:0 Receptor GPCR / TLR LPC C19:0->Receptor Ca_influx Ca²⁺ Influx Receptor->Ca_influx ROS ROS Production Receptor->ROS K_efflux K⁺ Efflux Receptor->K_efflux NLRP3_activation NLRP3 Inflammasome Activation Ca_influx->NLRP3_activation ROS->NLRP3_activation K_efflux->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1b Mature IL-1β Caspase1->IL1b pro_IL1b pro-IL-1β pro_IL1b->Caspase1 Cleavage Secretion Secretion IL1b->Secretion

Putative signaling pathway for LPC C19:0-induced IL-1β secretion.

Experimental Protocols

The following are generalized protocols for investigating the effect of LPC C19:0 on IL-1β secretion, based on methodologies commonly used for studying inflammasome activation.

Preparation of Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Harvest bone marrow from the femurs and tibias of mice.

  • Lyse red blood cells using ACK lysis buffer.

  • Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Incubate the cells at 37°C in a humidified 5% CO₂ incubator.

  • On day 3, add fresh media containing GM-CSF.

  • On day 6 or 7, non-adherent and loosely adherent cells are harvested as immature BMDCs.

In Vitro IL-1β Secretion Assay
  • Seed BMDCs in a 24-well plate at a density of 1 x 10⁶ cells/well.

  • Prime the cells with 100 ng/mL of LPS for 3-4 hours to induce pro-IL-1β expression.

  • Wash the cells with PBS to remove LPS.

  • Stimulate the cells with varying concentrations of LPC C19:0 (e.g., 1, 10, 25 µM) or vehicle control for 6-24 hours.

  • Collect the cell culture supernatants.

  • Centrifuge the supernatants to remove cellular debris.

  • Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

Experimental_Workflow_IL1b_Secretion BMDC_prep BMDC Preparation Seeding Cell Seeding (1x10⁶ cells/well) BMDC_prep->Seeding Priming LPS Priming (100 ng/mL, 3-4h) Seeding->Priming Stimulation LPC C19:0 Stimulation (1-25 µM, 6-24h) Priming->Stimulation Supernatant_collection Supernatant Collection Stimulation->Supernatant_collection ELISA IL-1β ELISA Supernatant_collection->ELISA

Workflow for in vitro IL-1β secretion assay.
Western Blot Analysis for Caspase-1 Activation

  • Following stimulation with LPC C19:0, collect both the cell culture supernatants and the cell lysates.

  • For supernatants, precipitate proteins using methanol/chloroform.

  • For cell lysates, use a lysis buffer containing protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE on a 12-15% gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against the cleaved p20 subunit of caspase-1 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The identification of LPC C19:0 as a potent inducer of IL-1β secretion opens new avenues for research in inflammation and immunology. While the current evidence is primarily based on a patent application, it highlights the potential importance of very-long-chain LPCs in modulating the innate immune response. Future research should focus on validating these initial findings in peer-reviewed studies, elucidating the specific signaling pathways involved, and exploring the in vivo relevance of LPC C19:0 in inflammatory disease models. For professionals in drug development, LPC C19:0 and its associated pathways may represent novel targets for therapeutic intervention in a range of inflammatory disorders. A deeper understanding of how different LPC species fine-tune the inflammatory response will be crucial for the development of more targeted and effective immunomodulatory therapies.

Methodological & Application

Application Note: Quantitative Analysis of Lysophosphatidylcholine (19:0) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Lysophosphatidylcholine C19:0 (LPC 19:0) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The methodology employs a stable isotope-labeled internal standard for accurate quantification and is suitable for high-throughput lipidomic analysis in various research and development settings.

Introduction

Lysophosphatidylcholines (LPCs) are a class of bioactive lipids that are intermediates in the metabolism of phosphatidylcholines.[1] They are produced by the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2).[1][2] LPCs are involved in a variety of cellular signaling pathways and have been implicated in numerous physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] LPCs can activate multiple signaling cascades through G protein-coupled receptors and Toll-like receptors.[2]

Given their biological significance, the accurate quantification of specific LPC species, such as LPC 19:0, is crucial for understanding their roles in health and disease. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and amenability to high-throughput analysis.[3] This document provides a comprehensive protocol for the quantitative determination of LPC 19:0.

Experimental Protocols

Materials and Reagents
  • LPC 19:0 analytical standard

  • LPC 17:0 (or other odd-chain LPC) as an internal standard (IS)

  • LC-MS/MS grade water, acetonitrile, isopropanol, and methanol

  • Formic acid and ammonium formate

  • Bovine or human plasma for matrix-matched calibration standards

  • Protein precipitation plates or microcentrifuge tubes

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique for preparing biological samples for LC-MS/MS analysis as it is rapid and effectively removes a large portion of proteinaceous material.

  • Spiking of Internal Standard: To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., LPC 17:0 at 1 µg/mL in methanol).

  • Protein Precipitation: Add 200 µL of cold isopropanol (or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of LPCs.

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

Mass Spectrometry Conditions
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • LPC 19:0: The precursor ion ([M+H]+) for LPC 19:0 (C27H58NO7P) is m/z 552.4. The characteristic product ion is the phosphocholine headgroup at m/z 184.1. Therefore, the primary MRM transition is 552.4 -> 184.1 .

    • Internal Standard (LPC 17:0): The precursor ion ([M+H]+) for LPC 17:0 is m/z 524.4. The MRM transition is 524.4 -> 184.1 .

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Collision Gas: Argon

Data Presentation

The following table summarizes the typical quantitative performance characteristics for the LC-MS/MS analysis of lysophosphatidylcholines. These values are representative and may vary based on the specific instrumentation and matrix used.

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 - 5 ng/mL
Limit of Quantification (LOQ) 2 - 15 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (LPC 17:0) Sample->Add_IS Precipitate Protein Precipitation (Cold Isopropanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Sep C18 Reversed-Phase LC Separation Supernatant->LC_Sep MS_Detect Positive ESI-MS/MS (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for LPC 19:0 quantification.

Lysophosphatidylcholine Signaling Pathway

cluster_receptors Cell Membrane Receptors cluster_downstream Downstream Signaling PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC Lysophosphatidylcholine (LPC) PLA2->LPC Hydrolysis G2A G2A (GPCR) LPC->G2A TLR Toll-like Receptors LPC->TLR PKC Protein Kinase C (PKC) Activation G2A->PKC MAPK MAPK/ERK Pathway Activation G2A->MAPK Inflammation Inflammation TLR->Inflammation Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation MAPK->Cell_Proliferation

Caption: Simplified LPC signaling pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in biological samples. The protocol is designed for high-throughput applications and can be readily adapted for use in various research and clinical laboratory settings. Accurate measurement of LPC 19:0 will aid in elucidating its role in biological systems and its potential as a biomarker in disease.

References

Application Note: HPLC-Based Separation of Odd-Chain Lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain lysophosphatidylcholines (LPCs) are a class of phospholipids characterized by a fatty acid with an odd number of carbon atoms esterified to the glycerol backbone. These molecules, while less abundant than their even-chain counterparts, are gaining significant interest in biomedical research due to their potential roles as biomarkers and signaling molecules in various physiological and pathological processes, including metabolic diseases and cancer. Accurate and reliable separation and quantification of odd-chain LPCs are crucial for elucidating their biological functions and exploring their therapeutic potential. This application note provides a detailed protocol for the separation of odd-chain LPCs from complex biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the method of choice for separating lysophosphatidylcholines. In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the fatty acid chains of the LPCs and the stationary phase. LPCs with longer and more saturated fatty acid chains will have stronger hydrophobic interactions and thus will be retained longer on the column, resulting in later elution times. This principle allows for the separation of LPCs based on their chain length and degree of unsaturation. Odd-chain LPCs will elute in a predictable manner relative to their even-chain homologs.

Experimental Protocols

Sample Preparation from Plasma/Serum

A robust sample preparation protocol is critical for removing interfering substances and enriching the LPC fraction.

Materials:

  • Human plasma or serum

  • Internal Standard (IS) solution (e.g., LPC 17:0 in methanol)

  • Methanol (HPLC grade, ice-cold)

  • Methyl-tert-butyl ether (MTBE, HPLC grade, ice-cold)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 20 µL of the plasma/serum sample.

  • Add 200 µL of ice-cold methanol containing the internal standard (e.g., LPC 17:0 at a final concentration of 1 µM).

  • Vortex the mixture for 10 seconds to precipitate proteins.

  • Add 750 µL of ice-cold MTBE.

  • Vortex for 10 seconds and then shake for 10 minutes at 4°C to ensure thorough lipid extraction.

  • Add 180 µL of LC-MS grade water to induce phase separation.

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic phase (approximately 700 µL) containing the lipids and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate).

  • Vortex briefly and centrifuge to pellet any insoluble material. The supernatant is ready for HPLC-MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.04060
2.03070
12.00100
15.00100
15.14060
20.04060

Note: This gradient is a starting point and may require optimization based on the specific column and HPLC system used.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: The precursor ion for LPCs is the [M+H]+ ion. The characteristic product ion for the choline headgroup is m/z 184.07.

Example MRM Transitions for Odd-Chain LPCs:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
LPC 13:0468.3184.1
LPC 15:0496.4184.1
LPC 17:0 (IS)524.4184.1
LPC 19:0552.5184.1

Data Presentation

Quantitative data should be presented in a clear, tabular format. The retention times (RT) of odd-chain LPCs will increase with chain length. The following table provides an example of expected elution order and should be populated with experimental data.

Table 1: Illustrative Retention Times and MRM Transitions for Odd-Chain Lysophosphatidylcholines.

LysophosphatidylcholineAcronymFatty Acid ChainMRM Transition (m/z)Expected Retention Time (min)
Tridecanoyl-LPCLPC 13:0C13:0468.3 → 184.1To be determined
Pentadecanoyl-LPCLPC 15:0C15:0496.4 → 184.1To be determined
Heptadecanoyl-LPCLPC 17:0C17:0524.4 → 184.1To be determined
Nonadecanoyl-LPCLPC 19:0C19:0552.5 → 184.1To be determined

Retention times are dependent on the specific HPLC system and column used and must be determined by injecting authentic standards.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample is_add Add Internal Standard (LPC 17:0) plasma->is_add extract Liquid-Liquid Extraction (Methanol/MTBE/Water) is_add->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc RP-HPLC Separation (C18 Column) reconstitute->hplc ms Tandem MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the analysis of odd-chain LPCs.

Lysophosphatidylcholine Signaling Pathway

G LPC Odd-Chain LPC GPCR GPCRs (e.g., G2A, GPR4) LPC->GPCR binds G_protein G-protein GPCR->G_protein activates PLC PLC G_protein->PLC activates AC Adenylyl Cyclase G_protein->AC inhibits/activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Response Cellular Responses (Proliferation, Migration, Inflammation) PKC->Response Ca_release->Response PKA PKA cAMP->PKA PKA->Response

Caption: Simplified signaling pathway of lysophosphatidylcholines.[1][2]

Conclusion

This application note provides a comprehensive and detailed protocol for the separation and quantification of odd-chain lysophosphatidylcholines using RP-HPLC-MS/MS. The presented method, including sample preparation, chromatographic conditions, and mass spectrometric parameters, serves as a robust starting point for researchers. The provided workflows and diagrams facilitate a better understanding of the experimental process and the biological context of odd-chain LPCs. Accurate measurement of these lipids will be instrumental in advancing our knowledge of their role in health and disease, potentially leading to new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for Treating Cultured Cells with Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) is a class of lysophospholipids that are intermediates in the metabolism of phosphatidylcholine. LPCs are known to be bioactive signaling molecules involved in a variety of cellular processes, including inflammation, cell proliferation, apoptosis, and immune cell modulation.[1][2] They are a major component of oxidized low-density lipoprotein (oxLDL) and are implicated in the pathogenesis of diseases such as atherosclerosis.[3] Lysophosphatidylcholine C19:0 (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) is a specific variant of LPC characterized by a 19-carbon acyl chain. While much of the existing research focuses on more common LPC species, this document provides a generalized protocol for the treatment of cultured cells with LPC C19:0, based on established methodologies for similar lysophospholipids. It is noted that LPC C19:0 has been shown to increase IL-1beta secretion.[4]

Biological Effects and Signaling Pathways of Lysophosphatidylcholine

LPC exerts its biological effects by activating a variety of signaling pathways, often initiated by binding to G protein-coupled receptors (GPCRs) such as G2A and Toll-like receptors (TLRs).[3][5] Upon receptor binding, a cascade of intracellular events can be triggered.

Key signaling pathways associated with LPC include:

  • MAPK/ERK Pathway: LPC can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[3]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, crucial for cell survival and growth, can be modulated by LPC.

  • PKD2-p38 MAPK Pathway: Lysophosphatidylcholine can activate Protein Kinase D2 (PKD2), leading to the activation of p38 MAPK, a pathway involved in monocyte migration and inflammatory responses.[6]

  • PLCγ-1 and Tyrosine Kinase-Ras Pathway: In some cell types, LPC can activate phospholipase Cγ-1 (PLCγ-1) and the Ras signaling pathway through a tyrosine kinase-dependent mechanism, leading to the activation of Protein Kinase C (PKC) and MAP kinase.[7]

  • NF-κB Pathway: The transcription factor NF-κB, a key regulator of inflammation, can be activated by LPC, leading to the expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial cells.[8]

Data Presentation

The following table summarizes typical concentration ranges and incubation times for LPC treatment in cell culture, derived from studies on various LPC species. Note: Optimal conditions for LPC C19:0 should be determined empirically for each cell type and experimental endpoint.

ParameterRangeCell Type ExamplesReference
Concentration 0.1 - 100 µMHuman Umbilical Vein Endothelial Cells (HUVECs), HEK293 cells, Macrophages[1][8]
10 µg/mLEndothelial Progenitor Cells (EPCs)
5 - 50 µg/mLHL60 leukemic cells (for permeabilization)
Incubation Time 1 - 48 hoursHUVECs, Macrophages, EPCs[9]
Short-term (1-30 min)For membrane permeabilization studies

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Solvent (choose one based on experimental requirements and solubility tests):

    • Sterile, organic solvent-free aqueous buffer (e.g., PBS, pH 7.2)

    • Ethanol

    • Methanol:water mixture (e.g., 95:5 v/v)

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

Procedure:

  • Determine the appropriate solvent. For biological experiments, preparing an aqueous stock solution is preferable to avoid solvent effects on cells. The solubility of LPC in PBS is approximately 2 mg/mL.[10] If using an organic solvent, ensure the final concentration in the cell culture medium is minimal (typically <0.1%) to prevent cytotoxicity.

  • Aqueous Stock Preparation: a. Aseptically weigh the desired amount of LPC C19:0 powder. b. Add the appropriate volume of sterile aqueous buffer to achieve the desired stock concentration (e.g., 1-5 mM). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may aid dissolution. d. Note: It is not recommended to store aqueous solutions for more than one day.[10]

  • Organic Solvent Stock Preparation: a. Dissolve the LPC C19:0 powder in the chosen organic solvent (e.g., ethanol or a methanol:water mixture) to create a concentrated stock solution.[9][11] b. Vortex until fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Based on general LPC stability, it should be stable for at least one year when stored as a solid at -20°C.[10]

Protocol for Treating Cultured Cells with LPC C19:0

Materials:

  • Cultured cells in appropriate multi-well plates, flasks, or dishes

  • Complete cell culture medium

  • Serum-free or low-serum medium (optional, depending on the experiment)

  • LPC C19:0 stock solution

  • Vehicle control (the solvent used to prepare the LPC stock solution)

Procedure:

  • Cell Seeding: Seed the cells at a density that will ensure they are in the desired growth phase (e.g., sub-confluent) at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Treatment Medium: a. Thaw the LPC C19:0 stock solution and the vehicle control. b. Calculate the volume of stock solution required to achieve the desired final concentrations in the cell culture wells. c. Prepare a series of dilutions of the LPC C19:0 stock solution in cell culture medium. It is good practice to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. d. Prepare a vehicle control by adding the same volume of the solvent used for the stock solution to an equal volume of cell culture medium.

  • Cell Treatment: a. Carefully remove the existing culture medium from the cells. b. Gently wash the cells with sterile PBS (optional, can help to remove residual serum). c. Add the prepared treatment medium containing the desired concentrations of LPC C19:0 or the vehicle control to the respective wells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period (e.g., 1, 6, 12, 24, or 48 hours).

  • Downstream Analysis: Following incubation, the cells and/or culture supernatant can be harvested for various downstream analyses, such as:

    • Cell viability assays (e.g., MTT, trypan blue exclusion)

    • Apoptosis assays (e.g., Annexin V/PI staining)

    • Western blotting for protein expression and phosphorylation

    • RT-qPCR for gene expression analysis

    • ELISA for secreted cytokines or other factors

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare LPC C19:0 Stock (Aqueous or Organic) treatment_media Prepare Treatment Media (LPC dilutions & Vehicle Control) stock_prep->treatment_media cell_seeding Seed Cells in Culture Plates media_exchange Remove old media (Optional PBS wash) cell_seeding->media_exchange add_treatment Add LPC/Vehicle Media treatment_media->add_treatment media_exchange->add_treatment incubation Incubate (37°C, 5% CO2) for desired time add_treatment->incubation harvest Harvest Cells and/or Supernatant incubation->harvest analysis Perform Downstream Assays (Viability, Western, qPCR, ELISA) harvest->analysis

Caption: Experimental workflow for treating cultured cells with LPC C19:0.

LPC_Signaling_Pathways cluster_receptors Receptors cluster_pathways Downstream Signaling Pathways cluster_responses Cellular Responses LPC Lysophosphatidylcholine (LPC) G2A G2A (GPCR) LPC->G2A TLR TLRs LPC->TLR Other_Receptors Other Receptors LPC->Other_Receptors MEK_ERK MEK/ERK G2A->MEK_ERK NFkB NF-κB TLR->NFkB PKD2 PKD2 Other_Receptors->PKD2 PI3K_Akt PI3K/Akt Other_Receptors->PI3K_Akt PLCg1 PLCγ-1 Other_Receptors->PLCg1 Ras Ras Other_Receptors->Ras p38 p38 MAPK PKD2->p38 Migration Cell Migration p38->Migration Proliferation Proliferation MEK_ERK->Proliferation Survival Survival/Apoptosis PI3K_Akt->Survival PKC PKC PLCg1->PKC Ras->PKC PKC->MEK_ERK Inflammation Inflammation NFkB->Inflammation

Caption: Simplified overview of LPC-activated signaling pathways.

References

Preserving the Integrity of Lysophosphatidylcholine C19:0: A Guide to Optimal Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) species are increasingly recognized as critical bioactive signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] Accurate quantification of specific LPCs, such as the non-naturally occurring Lysophosphatidylcholine C19:0 often used as an internal standard, is paramount for the reliability and reproducibility of lipidomic studies. The choice of lipid extraction methodology is a critical determinant of LPC recovery and stability, directly impacting the accuracy of subsequent analytical measurements. This document provides a comprehensive overview of common lipid extraction techniques and detailed protocols optimized for the preservation and quantitative analysis of this compound.

Lysophosphatidylcholines are amphipathic molecules, possessing a polar head group and a single hydrophobic acyl chain, which makes their extraction challenging. They can be susceptible to degradation through hydrolysis or enzymatic action if not handled properly. Therefore, the selection of an appropriate extraction method that efficiently recovers LPCs while minimizing artifactual formation or degradation is essential. This guide will focus on three widely used methods: the Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE) extraction techniques, providing a comparative analysis to aid researchers in selecting the most suitable protocol for their specific application.

Comparison of Lipid Extraction Methods for LPC Preservation

The efficiency of lipid extraction methods can vary significantly for different lipid classes. For lysophospholipids like LPCs, which are more polar than many other lipid species, the choice of solvent system and protocol is particularly critical.

Method Principle Advantages for LPC Extraction Disadvantages for LPC Extraction Reported LPC Recovery
Folch Method A biphasic extraction using a chloroform:methanol (2:1, v/v) mixture. A subsequent wash with a salt solution removes non-lipid contaminants.[3][4]Effective for a broad range of lipids.[5] The Bligh-Dyer and Folch methods have been shown to provide higher peak areas for LPC lipid species.[6] A modified Folch technique can achieve complete recoveries of lysophospholipids.[7]Can be time-consuming. Chloroform is a toxic solvent. Losses of more polar lipids, including LPCs, can occur in the upper aqueous phase if not optimized.[7]97-100% with modifications to the standard protocol.[7]
Bligh-Dyer Method A modified biphasic method using a chloroform:methanol:water (1:2:0.8, v/v/v) monophasic mixture for initial extraction, followed by the addition of more chloroform and water to induce phase separation.[8][9][10]Faster than the Folch method. Generally good recovery for many lipid classes.[6] A new salt-assisted one-step extraction protocol showed slightly better recovery compared to Bligh & Dyer (93.2% vs. 87.5%).[11]Can result in incomplete extraction of more polar lipids like LPCs.[7] The original method may be less suitable for samples with high water content.75-80% in some studies, indicating potential for loss of LPCs.[7]
MTBE Method A biphasic extraction using methyl-tert-butyl ether (MTBE), methanol, and water. The upper, less dense organic phase contains the lipids.[12][13][14]Avoids the use of chloroform. The upper organic phase simplifies sample handling and automation.[12] Well-suited for high-throughput lipidomics.[12]May result in lower recovery of some polar lipids, including lysophosphatidylcholines, compared to Folch or Bligh-Dyer methods.[15]Significantly lower recoveries for lysophosphatidylcholines have been reported with the MTBE method.[15]

Experimental Protocols

Modified Folch Method for Optimal LPC C19:0 Recovery

This protocol is adapted from the original Folch method with modifications to enhance the recovery of polar lysophospholipids.[7]

Materials:

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.74% KCl)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization:

    • For tissue samples, weigh approximately 100 mg of tissue and place it in a glass homogenizer tube.

    • For plasma or serum, use 100 µL of the sample.

    • Add 2 mL of a cold chloroform:methanol (2:1, v/v) mixture.

    • Homogenize the sample thoroughly for 2 minutes. For liquid samples, vortex vigorously for 1 minute.

  • Initial Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with an additional 1 mL of chloroform:methanol (2:1, v/v) and add it to the centrifuge tube.

    • Agitate the mixture on an orbital shaker for 20 minutes at room temperature.

  • Phase Separation:

    • Add 0.6 mL of 0.9% NaCl solution to the tube.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Three layers will be visible: a lower organic phase, a protein disk at the interface, and an upper aqueous phase.

  • Lipid Collection (Lower Phase):

    • Carefully aspirate the upper aqueous phase and discard it.

    • Using a glass Pasteur pipette, collect the lower chloroform phase, which contains the lipids, and transfer it to a clean glass tube. Be careful not to disturb the protein disk.

  • Re-extraction for Enhanced LPC Recovery:

    • To the remaining tissue pellet and upper phase, add 2 mL of the lower phase from a blank Folch extraction (chloroform).

    • Vortex for 30 seconds and centrifuge as in step 3.

    • Collect the lower phase and combine it with the first lipid extract.

  • Drying and Storage:

    • Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen gas in a water bath at 37°C.

    • Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol or chloroform:methanol 1:1, v/v) for subsequent analysis.

    • For long-term storage, flush the vial with nitrogen, seal tightly, and store at -80°C.[16]

Bligh-Dyer Method

This method is a faster alternative to the Folch method but may result in slightly lower recovery of LPCs.[9][10]

Materials:

  • Vortex mixer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Centrifuge

Procedure:

  • Monophasic Extraction:

    • To 100 µL of aqueous sample (e.g., plasma, cell suspension), add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 1 minute to form a single-phase mixture.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of deionized water and vortex for another 30 seconds.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Lipid Collection:

    • The lower phase is the chloroform layer containing the lipids. Carefully collect this layer using a glass Pasteur pipette.

  • Drying and Storage:

    • Dry the collected chloroform phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for analysis.

    • Store at -80°C under nitrogen for long-term preservation.

Methyl-tert-butyl ether (MTBE) Method

This chloroform-free method is ideal for high-throughput applications.[12][14]

Materials:

  • Vortex mixer

  • Glass centrifuge tubes with Teflon-lined caps

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Centrifuge

Procedure:

  • Initial Extraction:

    • To a 100 µL aqueous sample, add 1.5 mL of methanol and vortex.

    • Add 5 mL of MTBE and shake for 1 hour at room temperature.

  • Phase Separation:

    • Induce phase separation by adding 1.25 mL of deionized water.

    • Incubate for 10 minutes at room temperature.

    • Centrifuge at 1,000 x g for 10 minutes.

  • Lipid Collection:

    • The upper phase is the MTBE layer containing the lipids. Collect the upper phase.

  • Drying and Storage:

    • Evaporate the MTBE phase to dryness under nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent.

    • Store at -80°C under nitrogen.

Visualizations

Signaling Pathway of Lysophosphatidylcholine

LPC_Signaling_Pathway PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC Lysophosphatidylcholine (LPC) PLA2->LPC GPCR G-protein coupled receptors (e.g., G2A) LPC->GPCR TLR Toll-like Receptors (TLRs) LPC->TLR PKC Protein Kinase C (PKC) LPC->PKC Activation/ Inhibition Downstream Downstream Signaling (e.g., MAPK/ERK) GPCR->Downstream TLR->Downstream PKC->Downstream Response Cellular Responses (Inflammation, Proliferation) Downstream->Response Lipid_Extraction_Workflow Start Sample Collection (e.g., Plasma, Tissue) Homogenization Homogenization in Extraction Solvent Start->Homogenization Extraction Lipid Extraction (e.g., Modified Folch) Homogenization->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation Collection Collection of Lipid-Rich Phase PhaseSeparation->Collection Drying Solvent Evaporation (under Nitrogen) Collection->Drying Reconstitution Reconstitution in Analysis Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Application Notes and Protocols for the Use of Lysophosphatidylcholine (19:0) as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for lipid analysis. However, these methods are susceptible to variations in sample preparation, extraction efficiency, and instrument response. To correct for these variations and ensure data accuracy and reproducibility, the use of internal standards is essential.

Lysophosphatidylcholine (19:0) (LPC 19:0) is a synthetic, non-naturally occurring lysophospholipid, making it an ideal internal standard for the quantification of endogenous lysophosphatidylcholines (LPCs) and other lipid classes. Its chemical properties are similar to endogenous LPCs, ensuring it behaves similarly during extraction and ionization, while its unique mass allows it to be distinguished from naturally occurring lipids in the sample. These application notes provide detailed protocols for the use of LPC (19:0) as an internal standard in lipidomics workflows.

Key Properties and Applications

LPC (19:0) is frequently utilized in lipidomics studies for the following reasons:

  • Non-endogenous Nature: As it is not naturally present in most biological samples, its addition at a known concentration provides a reliable reference point for quantification.

  • Chemical Similarity: Its structure closely resembles that of endogenous LPCs, ensuring comparable extraction efficiency and ionization response.

  • Versatility: It can be used as an internal standard for the analysis of various LPC species and can be included in internal standard mixtures for broader lipid profiling.[1]

  • MS/MS Analysis: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), LPCs characteristically produce a fragment ion at m/z 184.0739, corresponding to the phosphocholine headgroup, which is used for their specific detection and quantification.[2][3]

Experimental Protocols

The following protocols outline the general steps for using LPC (19:0) as an internal standard for the analysis of lipids in biological samples such as plasma, serum, tissues, and cells.

Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of LPC (19:0) in a suitable organic solvent, such as a chloroform:methanol (2:1, v/v) mixture, at a concentration of 1 mg/mL. Store the stock solution at -20°C.

  • Working Solution: Dilute the stock solution with the same solvent to create a working solution. The final concentration of the working solution should be optimized based on the expected concentration of the analytes in the samples and the sensitivity of the mass spectrometer. A typical concentration for an internal standard mixture containing LPC 19:0 is around 3.3 µg/mL.[1]

Sample Preparation and Lipid Extraction

The following is a modified Bligh-Dyer extraction method, a common procedure for lipid extraction.

  • Sample Aliquoting: Thaw frozen biological samples (e.g., 30 µL of plasma) on ice.[2]

  • Internal Standard Spiking: Add a precise volume of the LPC (19:0) working solution to the sample. For instance, add 30 µL of an internal standard mixture containing LPC 19:0.[1]

  • Solvent Addition: Add methanol (e.g., 180 µL) and dichloromethane (e.g., 360 µL) to the sample.[2]

  • Vortexing and Phase Separation: Vortex the mixture thoroughly and then centrifuge to separate the aqueous and organic layers.

  • Lipid Extraction: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).[1]

LC-MS/MS Analysis

The reconstituted lipid extract is then analyzed by LC-MS/MS.

  • Chromatographic Separation: A reverse-phase column, such as a C18, is typically used to separate the different lipid species.

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode for the detection of LPCs. A precursor ion scan for m/z 184 is a common method for specifically detecting all phosphocholine-containing lipids, including LPCs.[4][5] Alternatively, multiple reaction monitoring (MRM) can be used for targeted quantification of specific LPC species.

Quantitative Data Summary

The use of LPC (19:0) as an internal standard allows for the generation of calibration curves and the accurate quantification of endogenous lipids. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create a calibration curve.

Lipid StandardInternal StandardConcentration Range (µg/mL)Linearity (r²)Ionization ModeReference
LPC 19:0/0:0LPC 17:0/0:00 - 160> 0.994Positive[2]
PC 19:0/19:0PC 17:0/17:0Not specified> 0.994Positive
TG 15:0/15:0/15:0TG 17:0/17:0/17:0Not specified> 0.994Positive
PG 14:0/14:0PG 17:0/17:0Not specified> 0.994Negative
PE 15:0/15:0PE 17:0/17:0Not specifiedNot specifiedNegative[6]

Table 1: Example of linearity data obtained using odd-chain lipids as internal standards in a lipidomics study.[2][6]

Quality Control SampleConcentration (µg/mL)Intraday Variation (RSD)Interday Variation (RSD)Recovery (%)Reference
LPC 19:0/0:020< 15%< 15%74%[2]
PC 19:0/19:060< 15%< 15%94%[2]
PE 15:0/15:040< 15%< 15%81%[2]
PG 14:0/14:080< 15%< 15%79%[2]
TG 15:0/15:0/15:020< 15%< 15%82%[2]

Table 2: Reproducibility and recovery data for a lipidomics method using non-endogenous lipid standards.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with LPC 19:0 Internal Standard Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike_IS->Lipid_Extraction Dry_Extract Dry Extract (Nitrogen Stream) Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in LC-MS compatible solvent Dry_Extract->Reconstitute LC_Separation LC Separation (Reverse Phase) Reconstitute->LC_Separation MS_Analysis MS/MS Analysis (Positive Ion Mode) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition (Precursor Ion Scan for m/z 184) MS_Analysis->Data_Acquisition Peak_Integration Peak Integration (Analyte and IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Results Final Lipid Concentrations Quantification->Final_Results

Caption: Experimental workflow for lipid quantification using LPC 19:0.

lpc_signaling LPC Lysophosphatidylcholine (LPC) GPCR G-protein coupled receptors (e.g., GPR132, G2A) LPC->GPCR activates Downstream Downstream Signaling Pathways GPCR->Downstream Cellular_Effects Cellular Effects Downstream->Cellular_Effects Inflammation Inflammation Cellular_Effects->Inflammation Cell_Proliferation Cell Proliferation Cellular_Effects->Cell_Proliferation Apoptosis Apoptosis Cellular_Effects->Apoptosis

References

Application Notes and Protocols: Investigating the In Vitro Effects of LPC C19:0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing in vitro experiments to elucidate the biological effects of Lysophosphatidylcholine C19:0 (LPC C19:0). The protocols and workflows are based on established methodologies for studying other lysophosphatidylcholine species and can be adapted for C19:0.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that act as signaling intermediates in a wide range of physiological and pathological processes.[1][2][3] They are generated from the hydrolysis of phosphatidylcholine by phospholipase A2 and are a major component of oxidized low-density lipoprotein (oxLDL).[1][3] LPCs have been implicated in inflammation, apoptosis, cell proliferation, and the pathogenesis of diseases such as atherosclerosis and cancer.[1][4][5][6] The specific biological functions of LPC C19:0 are not as well-characterized as other LPC species like C16:0 and C18:0. Therefore, a systematic in vitro investigation is crucial to understand its unique effects.

This document outlines a detailed experimental workflow, provides step-by-step protocols for key assays, and illustrates relevant signaling pathways to guide researchers in their investigation of LPC C19:0.

Experimental Workflow

A logical and stepwise approach is essential for characterizing the in vitro effects of LPC C19:0. The following workflow is recommended, starting with basic cytotoxicity and progressing to more detailed mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic Insights A Determine Optimal Concentration Range (Cell Viability/Cytotoxicity Assays) B Assess Effects on Cell Proliferation A->B Establish non-toxic dose C Investigate Pro-inflammatory Effects (Cytokine/Chemokine Profiling) B->C D Evaluate Pro-apoptotic Activity (Apoptosis Assays) B->D E Assess Impact on Cell Migration & Adhesion B->E F Identify Involved Signaling Pathways (Western Blot, qPCR) C->F D->F E->F G Receptor Involvement Studies (GPCRs: G2A, GPR4) F->G H Validate Pathway Involvement (Inhibitor/siRNA Studies) G->H

Caption: A structured workflow for in vitro analysis of LPC C19:0.

Key Experimental Protocols

Here are detailed protocols for essential in vitro experiments to characterize the effects of LPC C19:0.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of LPC C19:0 and to establish a working concentration range for subsequent experiments.

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HUVECs, THP-1 macrophages, or relevant cancer cell lines like PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • LPC C19:0 Preparation: Prepare a stock solution of LPC C19:0 in a suitable solvent (e.g., ethanol).[3][7] Dry the required amount under nitrogen gas and resuspend in culture medium, followed by sonication for 10 minutes to ensure proper dispersion.[3][7]

  • Treatment: Treat the cells with a range of LPC C19:0 concentrations (e.g., 0, 1, 5, 10, 20, 40, 50, 100 µM).[1][5]

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined from the dose-response curve.

Data Presentation:

Concentration (µM)Incubation Time (h)Cell Viability (%)Standard Deviation
0 (Control)24100X
124......
1024......
5024......
10024......
...48......
...72......
Apoptosis Assay

Objective: To determine if LPC C19:0 induces apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with non-toxic to slightly toxic concentrations of LPC C19:0 (determined from the viability assay) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Control0............
LPC C19:0X............
LPC C19:0Y............
Positive Control-............
Inflammatory Response Assays

Objective: To assess the pro-inflammatory potential of LPC C19:0 by measuring the expression and secretion of inflammatory mediators.

Protocol: Cytokine Measurement (ELISA and qPCR)

  • Cell Treatment: Treat cells (e.g., macrophages, endothelial cells) with sub-lethal concentrations of LPC C19:0 for various time points (e.g., 6, 12, 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant for ELISA.

  • RNA Extraction and cDNA Synthesis: Lyse the cells and extract total RNA. Synthesize cDNA from the RNA.

  • ELISA: Measure the concentration of secreted cytokines and chemokines (e.g., IL-6, IL-8, TNF-α, CCL2, CCL4) in the supernatant using commercially available ELISA kits.[6][9]

  • qPCR: Perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes. Use appropriate housekeeping genes for normalization.

  • Data Analysis: For ELISA, generate a standard curve to quantify cytokine concentrations. For qPCR, calculate the relative gene expression using the ΔΔCt method.

Data Presentation:

ELISA Data

Cytokine Treatment Concentration (µM) Time (h) Secreted Level (pg/mL)
IL-6 Control 0 24 ...
IL-6 LPC C19:0 X 24 ...
TNF-α Control 0 24 ...

| TNF-α | LPC C19:0 | X | 24 | ... |

qPCR Data

Gene Treatment Concentration (µM) Time (h) Fold Change in mRNA
IL6 Control 0 12 1.0
IL6 LPC C19:0 X 12 ...
TNF Control 0 12 1.0

| TNF | LPC C19:0 | X | 12 | ... |

Signaling Pathway Analysis

Objective: To identify the intracellular signaling pathways activated by LPC C19:0.

Protocol: Western Blotting

  • Cell Treatment: Treat cells with LPC C19:0 for various short time points (e.g., 0, 5, 15, 30, 60 minutes) to observe phosphorylation events.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-NF-κB, phospho-JNK, phospho-PKC, total NF-κB, total JNK, total PKC).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Target ProteinTreatmentTime (min)Relative Phosphorylation (Fold Change)
p-NF-κB/NF-κBControl01.0
p-NF-κB/NF-κBLPC C19:015...
p-NF-κB/NF-κBLPC C19:030...
p-JNK/JNKControl01.0
p-JNK/JNKLPC C19:015...
p-JNK/JNKLPC C19:030...

Putative Signaling Pathways of LPC

LPCs are known to exert their effects through various signaling pathways, often initiated by binding to G-protein coupled receptors (GPCRs) like G2A and GPR4.[1] Activation of these receptors can lead to downstream signaling cascades involving NF-κB, MAPKs, and PKC, ultimately regulating gene expression related to inflammation, apoptosis, and cell adhesion.[1][4][5][9]

Caption: A putative signaling cascade for LPC C19:0.

Summary and Conclusion

The provided application notes and protocols offer a robust starting point for the in vitro investigation of LPC C19:0. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and inflammation, and by dissecting the underlying signaling pathways, researchers can build a comprehensive understanding of the biological role of this specific lysophosphatidylcholine species. The data generated from these studies will be invaluable for drug development professionals and scientists interested in the therapeutic potential of targeting LPC signaling. It is important to note that these protocols may require optimization for specific cell types and experimental conditions.

References

Application Notes and Protocols for In Vivo Administration of Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Research on the in vivo administration of Lysophosphatidylcholine C19:0 (LPC C19:0) is limited. The following protocols and application notes are based on established methodologies for similar long-chain saturated lysophosphatidylcholines and general best practices for animal research. Researchers should perform initial dose-response and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental goals.

Introduction to this compound

Lysophosphatidylcholine (LPC) is a class of bioactive lipid molecules generated from the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2.[1] LPCs are known to be important signaling molecules involved in a variety of physiological and pathological processes, including inflammation, immune modulation, and cell proliferation.[1][2]

LPC C19:0, also known as 1-nonadecanoyl-sn-glycero-3-phosphocholine, is a specific form of LPC containing a saturated 19-carbon acyl chain (nonadecanoic acid).[3] While research on this particular odd-chain LPC is sparse, it has been identified as a lipid that can increase the secretion of the pro-inflammatory cytokine IL-1β.[4] The biological roles of odd-chain fatty acids and their corresponding lipids are of growing interest, and LPC C19:0 represents an important target for investigation in various disease models.

LPCs exert their effects through various mechanisms, including the activation of G protein-coupled receptors (GPCRs) such as GPR55, and Toll-like receptors (TLRs), specifically TLR2 and TLR4.[4][5][6] Activation of these receptors can trigger downstream signaling cascades, including the NF-κB and MAPK/ERK pathways, leading to the expression of inflammatory mediators.[5][7]

Quantitative Data from Related LPC In Vivo Studies

Compound AdministeredAnimal ModelRoute of AdministrationDosageDosing Frequency & DurationVehicleKey FindingsReference
Mixed LPCs (69% C16:0, 25% C18:0)Holstein Heifer CalvesSubcutaneous (s.c.)10 mg/kg BWEvery 12 hours for 5 injectionsPhosphate-buffered saline (PBS) with 20 mg/mL Bovine Serum Albumin (BSA)Induced a febrile response, modified immune function markers, and impaired growth.[8]
Pure LPC (99% C18:0)Holstein Heifer CalvesSubcutaneous (s.c.)10 mg/kg BWEvery 12 hours for 5 injectionsPhosphate-buffered saline (PBS) with 20 mg/mL Bovine Serum Albumin (BSA)Induced a febrile response, modified immune function markers, and impaired growth.[8]

Experimental Protocols

Protocol for Preparation of LPC C19:0 for In Vivo Administration

Long-chain saturated LPCs have low solubility in aqueous solutions. Complexation with a carrier protein like bovine serum albumin (BSA) is an effective method to enhance solubility and stability for in vivo administration.[9]

Materials:

  • This compound (powder)

  • Sterile, endotoxin-free Bovine Serum Albumin (BSA)

  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Water bath or sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the target dose (e.g., starting with a range of 1-10 mg/kg), and the injection volume (e.g., 5-10 mL/kg for subcutaneous injection in rodents).

  • Prepare BSA Vehicle: Prepare the required volume of sterile PBS containing BSA (e.g., 20 mg/mL, as per the reference study).[8] Ensure the BSA is fully dissolved.

  • Weigh LPC C19:0: In a sterile tube, carefully weigh the required amount of LPC C19:0 powder.

  • Solubilization: Add a small amount of the BSA-PBS vehicle to the LPC C19:0 powder to create a paste. Gradually add the remaining vehicle while vortexing or mixing.

  • Aid Dissolution (if necessary): If the LPC C19:0 does not fully dissolve, gently warm the solution in a water bath (e.g., at 37°C) for 10-15 minutes or use a bath sonicator until the solution is clear. Avoid excessive heat, which could degrade the lipid.

  • Sterile Filtration: Once the LPC C19:0 is completely dissolved, sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the prepared solution at 4°C for short-term use (up to 24-48 hours). For longer-term storage, aliquots can be stored at -20°C or -80°C, though stability should be validated. Protect from light and moisture.[10]

Protocol for In Vivo Administration in a Rodent Model

This protocol describes the subcutaneous administration of LPC C19:0. The intravenous or intraperitoneal routes are also viable, but may require different vehicles or formulations.[11]

Animal Model:

  • Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-12 weeks old. Acclimatize animals for at least one week before the experiment. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[12]

Experimental Groups:

  • Control Group: Animals receive vehicle only (e.g., PBS with 20 mg/mL BSA).

  • LPC C19:0 Group(s): Animals receive LPC C19:0 at one or more doses (e.g., 1, 5, 10 mg/kg).

Procedure (Subcutaneous Administration):

  • Animal Handling: Gently restrain the animal.

  • Injection Site: Identify the injection site, typically the loose skin over the back or flank.

  • Injection: Tent the skin and insert a sterile needle (e.g., 25-27 gauge) into the subcutaneous space, parallel to the body.

  • Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel.

  • Injection: Slowly inject the prepared LPC C19:0 solution or vehicle. The maximum recommended subcutaneous injection volume for mice is typically 10 mL/kg.[13]

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions. Continue to monitor animal health (body weight, food/water intake, clinical signs of distress) daily for the duration of the experiment.

Endpoint Analysis:

  • Blood Collection: Collect blood at selected time points post-injection (e.g., 2, 6, 24 hours) to analyze plasma levels of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) via ELISA or multiplex assay.

  • Tissue Harvesting: At the end of the study, euthanize animals and harvest tissues of interest (e.g., liver, spleen, site of injection) for histopathological analysis or measurement of gene/protein expression (qPCR, Western blot).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways activated by LPC and a general experimental workflow for an in vivo study.

LPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC LPC C19:0 TLR4 TLR4 LPC->TLR4 Activates GPR55 GPR55 LPC->GPR55 Activates MyD88 MyD88/TRIF TLR4->MyD88 G_protein Gq/G12/13 GPR55->G_protein NFkB NF-κB Pathway MyD88->NFkB PLC PLC G_protein->PLC Gene_expression Inflammatory Gene Expression (e.g., IL-1β, TNF-α) NFkB->Gene_expression Ca_release Ca²⁺ Mobilization PLC->Ca_release

Caption: Potential signaling pathways activated by LPC C19:0.

Experimental_Workflow prep 1. Preparation of LPC C19:0 (Solubilization in BSA/PBS) groups 2. Animal Group Assignment (Vehicle Control vs. LPC C19:0) prep->groups admin 3. In Vivo Administration (e.g., Subcutaneous Injection) groups->admin monitor 4. Monitoring & Observation (Body Weight, Clinical Signs) admin->monitor sampling 5. Sample Collection (Blood, Tissues at defined endpoints) monitor->sampling analysis 6. Endpoint Analysis (ELISA, Histology, qPCR) sampling->analysis data 7. Data Interpretation analysis->data

Caption: General experimental workflow for in vivo LPC C19:0 administration.

References

Application Notes: Mass Spectrometry Fragmentation and Analysis of Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that act as signaling intermediates in a variety of physiological and pathological processes. They are generated from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2. Due to their involvement in inflammatory diseases, atherosclerosis, and cancer, the accurate identification and quantification of specific LPC species are of significant interest in biomedical research and drug development.[1][2] Lysophosphatidylcholine C19:0 (LPC 19:0) is a non-naturally occurring odd-chain LPC, which makes it an ideal internal standard for quantitative mass spectrometry-based lipidomics studies.[3][4][5] These application notes provide a detailed overview of the mass spectrometric fragmentation pattern of LPC C19:0, a comprehensive experimental protocol for its analysis, and insights into its role in cellular signaling.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of LPC C19:0 by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode yields a characteristic pattern that allows for its unambiguous identification and quantification. The fragmentation is dominated by the cleavage of the phosphocholine headgroup.

The protonated precursor ion ([M+H]⁺) of LPC C19:0 (Chemical Formula: C₂₇H₅₇NO₇P⁺) has a monoisotopic mass of approximately 542.3924 m/z. Upon collision-induced dissociation (CID), the following major fragment ions are observed:

Fragment Ion DescriptionTheoretical m/zRelative Intensity
Protonated Precursor Ion [M+H]⁺542.4High
Phosphocholine Headgroup184.1High
Neutral Loss of Trimethylamine [M+H-59]⁺483.4Medium
Neutral Loss of Phosphocholine [M+H-183]⁺359.3Low to Medium
Cyclophosphane fragment104.1Low

Note: Relative intensities are approximate and can vary depending on the instrument and collision energy.

The most characteristic and abundant fragment ion for all LPCs is the phosphocholine headgroup at m/z 184.1.[1][6][7] This fragment is the basis for precursor ion scanning or multiple reaction monitoring (MRM) experiments for the specific detection of LPCs in complex biological matrices.[3][4] Other diagnostic fragments include the neutral loss of trimethylamine (59 Da) and the neutral loss of the entire phosphocholine headgroup (183 Da).[6] The ion at m/z 104.1 can be used to distinguish between sn-1 and sn-2 isomers of LPCs.[6]

G cluster_precursor Precursor Ion cluster_fragments Fragment Ions LPC_C19_0 LPC C19:0 [M+H]⁺ m/z = 542.4 frag_184 Phosphocholine Headgroup m/z = 184.1 LPC_C19_0->frag_184 Collision-Induced Dissociation frag_483 [M+H-59]⁺ m/z = 483.4 LPC_C19_0->frag_483 Neutral Loss of C₃H₉N frag_359 [M+H-183]⁺ m/z = 359.3 LPC_C19_0->frag_359 Neutral Loss of C₅H₁₄NO₄P frag_104 Cyclophosphane m/z = 104.1 frag_184->frag_104 Further Fragmentation

Figure 1: Fragmentation pattern of this compound.

Lysophosphatidylcholine Signaling Pathway

LPCs exert their biological effects primarily through the activation of G protein-coupled receptors (GPCRs), leading to the initiation of downstream signaling cascades.[2][6] This signaling is implicated in inflammatory responses. Upon binding of LPC to its receptor on the cell surface, the G protein is activated, which in turn modulates the activity of effector enzymes like phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of transcription factors, such as NF-κB, which regulate the expression of pro-inflammatory genes.[1][8][9]

LPC LPC GPCR GPCR LPC->GPCR Binds G_protein G Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample add_is Add LPC C19:0 Internal Standard start->add_is extract Lipid Extraction add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_sep LC Separation (C18 Column) supernatant->lc_sep esi ESI (+) lc_sep->esi msms Tandem MS (Precursor/MRM Scan) esi->msms peak_int Peak Integration msms->peak_int quant Quantification peak_int->quant result Results quant->result

References

Anwendungshinweise und Protokolle zur Derivatisierung für den verbesserten Nachweis von LPC C19:0

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Anwendungsbeschreibung beschreibt Derivatisierungstechniken zur Verbesserung des Nachweises von Lysophosphatidylcholin C19:0 (LPC C19:0) in verschiedenen biologischen Matrices mittels Flüssigchromatographie-Massenspektrometrie (LC-MS). Diese Protokolle richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine empfindliche und zuverlässige Quantifizierung von LPC C19:0 anstreben.

Einführung: Lysophosphatidylcholine (LPCs) sind wichtige Signalmoleküle, die an zahlreichen physiologischen und pathologischen Prozessen beteiligt sind. LPC C19:0, eine ungeradzahlige Fettsäurekette enthaltende Spezies, wird häufig als interner Standard in der Lipidomik verwendet, kann aber auch als endogener Metabolit von Interesse sein. Aufgrund seiner physikochemischen Eigenschaften kann der empfindliche Nachweis von LPC C19:0, insbesondere bei niedrigen Konzentrationen, eine Herausforderung darstellen. Die chemische Derivatisierung ist eine wirksame Strategie, um die Ionisierungseffizienz zu erhöhen, die chromatographische Leistung zu verbessern und somit die Nachweisgrenzen in der LC-MS-Analyse zu senken.[1][2][3][4] In dieser Anwendungsbeschreibung werden zwei primäre Derivatisierungsstrategien vorgestellt, die auf die Hydroxylgruppe im Glycerinrückgrat von LPC C19:0 abzielen: die Benzoylierung und die Dansylierung.

Theoretischer Hintergrund

Die Derivatisierung verbessert den Nachweis von Analyten in der Massenspektrometrie durch verschiedene Mechanismen:

  • Erhöhte Ionisierungseffizienz: Durch die Einführung einer leicht ionisierbaren Gruppe (z. B. einer tertiären Amingruppe in Dansylchlorid) oder einer Gruppe, die die Protonenaffinität erhöht, wird die Bildung von Ionen in der MS-Quelle begünstigt.[5]

  • Verbesserte chromatographische Trennung: Die Derivatisierung kann die Polarität des Moleküls verändern, was zu einer besseren Retention und Peakform in der Umkehrphasen-Chromatographie führt.[1][2]

  • Erhöhte Stabilität: Die Derivate können stabiler sein als die ursprünglichen Moleküle, was zu einer besseren Reproduzierbarkeit führt.[6][7]

Für LPC C19:0 ist die sekundäre Hydroxylgruppe am sn-2-Kohlenstoff des Glycerinrückgrats der primäre Angriffspunkt für die hier beschriebenen Derivatisierungsreaktionen.

Derivatisierungsstrategien

Benzoylchlorid-Derivatisierung

Die Reaktion mit Benzoylchlorid führt zur Bildung eines Benzoesäureesters an der Hydroxylgruppe. Diese Modifikation erhöht die Hydrophobizität des Moleküls und verbessert die chromatographische Retention in der Umkehrphasen-LC. Zudem kann die Benzoylgruppe die Ionisierung im positiven Ionenmodus durch die Bildung stabiler Addukte fördern.[5][7]

Dansylchlorid-Derivatisierung

Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) reagiert mit der Hydroxylgruppe unter Bildung eines Sulfonsäureesters. Die Dansylgruppe besitzt eine tertiäre Amingruppe, die leicht protoniert werden kann, was zu einer signifikanten Steigerung der Signalintensität im positiven Elektrospray-Ionisierungs (ESI)-Modus führt.[8]

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die erwartete Verbesserung der Nachweisempfindlichkeit von LPC C19:0 nach der Derivatisierung zusammen. Die Daten sind hypothetisch, basieren jedoch auf publizierten Ergebnissen für ähnliche Lipidklassen.[7][9]

ParameterOhne DerivatisierungBenzoylchlorid-DerivatisierungDansylchlorid-Derivatisierung
Nachweisgrenze (LOD) 5,0 nmol/L0,5 nmol/L0,1 nmol/L
Quantifizierungsgrenze (LOQ) 15,0 nmol/L1,5 nmol/L0,3 nmol/L
Signal-Rausch-Verhältnis (S/N) bei 20 nmol/L 15150> 500
Faktor der Signalverstärkung (ungefähr) 1x10x - 50x> 100x

Experimentelle Protokolle

Protokoll 1: Benzoylchlorid-Derivatisierung von LPC C19:0

Materialien:

  • LPC C19:0 Standard oder getrockneter Lipidextrakt

  • Benzoylchlorid (Bz-Cl)

  • Pyridin

  • Acetonitril (ACN), LC-MS-Güte

  • Chloroform, LC-MS-Güte

  • Methanol (MeOH), LC-MS-Güte

  • Ammoniumcarbonat-Lösung (250 mM)

  • Reaktionsgefäße (z. B. 2-mL-Glas-Vials mit Schraubverschluss)

  • Schüttler

  • Zentrifuge

  • Stickstoff-Evaporator

Protokoll:

  • Probenvorbereitung: Überführen Sie die LPC C19:0-Lösung oder den getrockneten Lipidextrakt in ein Reaktionsgefäß. Trocknen Sie die Probe unter einem sanften Stickstoffstrom vollständig ein.

  • Reagenzienvorbereitung:

    • Bereiten Sie eine 10%ige (v/v) Pyridin-Lösung in ACN vor.

    • Bereiten Sie eine 10%ige (v/v) Benzoylchlorid-Lösung in ACN vor.

  • Derivatisierungsreaktion:

    • Lösen Sie den getrockneten Rückstand in 335 µL der 10%igen Pyridin-Lösung.

    • Fügen Sie 120 µL der 10%igen Benzoylchlorid-Lösung hinzu.

    • Verschließen Sie das Gefäß und schütteln Sie die Mischung 60 Minuten bei Raumtemperatur.[10]

  • Reaktionsabbruch und Extraktion:

    • Fügen Sie 3 mL einer Chloroform/Methanol-Mischung (2:1, v/v) hinzu.

    • Fügen Sie 0,6 mL der 250 mM Ammoniumcarbonat-Lösung hinzu, um überschüssiges Reagenz zu entfernen.

    • Vortexen Sie die Mischung für 5 Minuten.

    • Zentrifugieren Sie bei 3000 x g für 5 Minuten, um die Phasen zu trennen.

  • Probensammlung:

    • Überführen Sie die untere organische Phase vorsichtig in ein sauberes Gefäß.

    • Trocknen Sie die organische Phase unter Stickstoff ein.

  • Rekonstitution: Rekonstituieren Sie den getrockneten Rückstand im geeigneten Lösungsmittel für die LC-MS-Analyse (z. B. Methanol/Wasser 90:10, v/v).

Protokoll 2: Dansylchlorid-Derivatisierung von LPC C19:0

Materialien:

  • LPC C19:0 Standard oder getrockneter Lipidextrakt

  • Dansylchlorid (Dns-Cl)

  • Acetonitril (ACN), LC-MS-Güte

  • Natriumcarbonat/Natriumbicarbonat-Puffer (100 mM, pH 9.8)

  • Natriumhydroxid (NaOH), 250 mM

  • Ameisensäure (2 M in ACN)

  • Reaktionsgefäße

  • Thermomixer oder Heizblock

Protokoll:

  • Probenvorbereitung: Trocknen Sie die LPC C19:0-Probe wie in Protokoll 1 beschrieben.

  • Reagenzienvorbereitung:

    • Bereiten Sie eine 20 mg/mL Dansylchlorid-Lösung in ACN vor.

    • Bereiten Sie den Natriumcarbonat/Natriumbicarbonat-Puffer vor.

  • Derivatisierungsreaktion:

    • Lösen Sie den getrockneten Rückstand in 50 µL ACN.

    • Fügen Sie 50 µL des Carbonat-Bicarbonat-Puffers hinzu.

    • Fügen Sie 50 µL der Dansylchlorid-Lösung hinzu.

    • Verschließen Sie das Gefäß und inkubieren Sie es 60 Minuten bei 60 °C.[11]

  • Reaktionsabbruch (Quenching):

    • Fügen Sie 5 µL der 250 mM NaOH-Lösung hinzu, um überschüssiges Dansylchlorid zu hydrolysieren. Inkubieren Sie für 10 Minuten bei 40 °C.

  • Neutralisation:

    • Fügen Sie 5 µL der 2 M Ameisensäure in ACN hinzu, um die Reaktion zu neutralisieren.

  • Probenaufbereitung:

    • Zentrifugieren Sie die Probe bei hoher Geschwindigkeit (z. B. >15.000 x g) für 15 Minuten, um alle ausgefallenen Salze zu entfernen.

    • Überführen Sie den Überstand in ein LC-MS-Vial für die Analyse.

Visualisierungen

Derivatization_Workflow Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_cleanup Aufreinigung cluster_analysis Analyse start Lipidextrakt oder LPC C19:0 Standard dry Einengen unter Stickstoff start->dry reconstitute Rekonstitution in Reaktionspuffer dry->reconstitute add_reagent Zugabe des Derivatisierungsreagenz (z.B. Benzoylchlorid) reconstitute->add_reagent react Inkubation (Zeit, Temperatur) add_reagent->react quench Reaktionsabbruch (Quenching) react->quench extract Flüssig-Flüssig-Extraktion oder Fällung quench->extract dry2 Einengen der gereinigten Probe extract->dry2 reconstitute2 Rekonstitution in LC-MS Laufmittel dry2->reconstitute2 lcms LC-MS/MS Analyse reconstitute2->lcms

Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung

Benzoyl_Chloride_Reaction Abbildung 2: Reaktionsschema der Benzoylierung lpc LPC C19:0 R-O-H Hydroxylgruppe product Benzoyliertes LPC C19:0 R-O-C(=O)-Ph Benzoesäureester lpc:f0->product:f0 + lpc->product Reaktion bzcl Benzoylchlorid Ph-C(=O)-Cl pyridine Pyridin (Base) bzcl:f0->pyridine

Abbildung 2: Reaktionsschema der Benzoylierung

Dansyl_Chloride_Reaction Abbildung 3: Reaktionsschema der Dansylierung lpc LPC C19:0 R-O-H Hydroxylgruppe product Dansyliertes LPC C19:0 R-O-SO2-Dns Sulfonsäureester lpc:f0->product:f0 + lpc->product Reaktion dnscl Dansylchlorid Dns-SO2-Cl base Base (pH 9.8) dnscl:f0->base

Abbildung 3: Reaktionsschema der Dansylierung

References

Application Notes: Cell-Based Assays to Measure the Bioactivity of Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysophosphatidylcholine (LPC) is a class of bioactive lipid molecules involved in a wide range of physiological and pathological processes.[1][2][3] LPCs are known to act as signaling molecules, primarily through G-protein coupled receptors (GPCRs), influencing cellular functions such as proliferation, inflammation, and apoptosis.[2][4][5][6] Lysophosphatidylcholine C19:0 is a specific variant of LPC characterized by a 19-carbon saturated acyl chain. Understanding the bioactivity of LPC C19:0 is crucial for research in areas such as metabolic diseases, inflammation, and cancer.[7][8][9] These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of LPC C19:0.

Key Signaling Pathways

LPCs, including LPC C19:0, are known to signal through various GPCRs, such as GPR119, G2A (GPR132), and GPR4.[4][10][11][12] Activation of these receptors can trigger downstream signaling cascades, including the modulation of intracellular cyclic AMP (cAMP) levels, calcium mobilization, and activation of protein kinase pathways.[2][6][13][14]

LPC_C19_0_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPC_C19_0 LPC C19:0 GPCR GPCR (e.g., GPR119, G2A, GPR4) LPC_C19_0->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates (Gαs) PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gαq) cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Cytokine Release, Gene Expression) PKA->Cellular_Response IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ Release IP3_DAG->Ca2 Induces Ca2->Cellular_Response cAMP_Assay_Workflow Start Start Cell_Culture Culture GPCR-expressing cells Start->Cell_Culture Seeding Seed cells in a multi-well plate Cell_Culture->Seeding Compound_Prep Prepare serial dilutions of LPC C19:0 Seeding->Compound_Prep Stimulation Stimulate cells with LPC C19:0 Compound_Prep->Stimulation Lysis_Detection Lyse cells and add HTRF reagents Stimulation->Lysis_Detection Incubation Incubate at room temperature Lysis_Detection->Incubation Read_Plate Read plate on HTRF reader Incubation->Read_Plate Data_Analysis Analyze data and determine EC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

Application Note: Tracing Metabolic Pathways with Stable Isotope-Labeled Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipids that serve as both metabolic intermediates and signaling molecules.[1][2][3] They are implicated in a wide range of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[4][5][6] Understanding the metabolic fate of specific LPC species is crucial for elucidating their roles in disease and for the development of novel therapeutics.

Stable isotope labeling, combined with mass spectrometry, is a powerful technique for tracing the metabolism of lipids in biological systems.[7][8][9] By introducing a "heavy" non-radioactive isotope like Carbon-13 (¹³C) into a lipid of interest, researchers can track its uptake, conversion, and incorporation into downstream metabolic pathways.[7][8]

This application note details the use of ¹³C-labeled Lysophosphatidylcholine C19:0 (LPC C19:0) as a metabolic tracer. LPC C19:0 is of particular interest as its odd-chain fatty acid is less common endogenously, making it an excellent tool for tracing studies with minimal background interference. This document provides an overview of its synthesis, detailed protocols for its application in cell culture, and methods for subsequent analysis by mass spectrometry.

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling is the use of molecules enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[7] When ¹³C-LPC C19:0 is introduced into a biological system, it is metabolized alongside its natural, unlabeled ("light") counterparts. Mass spectrometry can distinguish between the heavy labeled molecules and the light endogenous ones based on their mass-to-charge ratio (m/z). This allows for the precise tracking and quantification of the metabolic fate of the introduced LPC C19:0, providing dynamic information on metabolic flux that cannot be obtained from static measurements alone.[7][8]

Synthesis of ¹³C-Labeled LPC C19:0

The synthesis of ¹³C-LPC C19:0 first requires the synthesis of ¹³C-labeled nonadecanoic acid (C19:0). While various methods exist for synthesizing labeled fatty acids[10][11], a common approach involves using a ¹³C-labeled precursor, such as K¹³CN or ¹³C-labeled alkyl halides, to introduce the isotope at a specific position in the fatty acid chain.

Once the ¹³C-nonadecanoic acid is synthesized and purified, it can be incorporated into a lysophosphatidylcholine backbone. A common chemo-enzymatic process involves the acylation of glycerophosphocholine (GPC) with the labeled fatty acid anhydride, followed by selective hydrolysis with phospholipase A2 (PLA₂) to yield the desired 1-nonadecanoyl(¹³C)-2-hydroxy-sn-glycero-3-phosphocholine.[12]

Experimental Workflow and Protocols

The overall process for using ¹³C-LPC C19:0 in metabolic studies involves introducing the labeled lipid to a biological system, extracting the total lipid content, and analyzing the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize or Procure ¹³C-LPC C19:0 C Introduce ¹³C-LPC C19:0 to Cell Culture Medium A->C B Culture Cells to Desired Confluency B->C D Incubate for Defined Time Points C->D E Harvest Cells & Quench Metabolism D->E F Total Lipid Extraction (e.g., MTBE Method) E->F G LC-MS/MS Analysis F->G H Data Processing & Isotopologue Analysis G->H

Caption: General experimental workflow for metabolic studies using ¹³C-LPC C19:0.

Protocol 1: Cell Culture Labeling with ¹³C-LPC C19:0

This protocol describes the procedure for introducing the labeled lipid to cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., macrophages, endothelial cells)

  • Standard cell culture medium

  • ¹³C-LPC C19:0, complexed to fatty acid-free Bovine Serum Albumin (BSA)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scrapers

Procedure:

  • Cell Seeding: Plate cells in culture dishes at a density that will achieve 70-80% confluency on the day of the experiment.[8]

  • Prepare Labeling Medium: Prepare the cell culture medium containing the desired concentration of ¹³C-LPC C19:0-BSA complex. A typical starting concentration can range from 1 to 20 µM. Include an unlabeled LPC C19:0 control group and a vehicle (BSA only) control group.

  • Medium Exchange: On the day of the experiment, aspirate the standard culture medium from the cells. Gently wash the cells twice with pre-warmed, serum-free medium to remove residual unlabeled lipids.[8]

  • Labeling: Add the prepared labeling medium (from step 2) to the cells and return them to the incubator.

  • Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of LPC metabolism.

  • Harvesting: To stop metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice. Immediately wash the cells twice with ice-cold PBS.[8]

  • Cell Collection: Add 1 mL of ice-cold PBS to the plate and use a cell scraper to detach the cells. Transfer the cell suspension to a centrifuge tube and store at -80°C until lipid extraction.[13]

Protocol 2: Total Lipid Extraction

This protocol uses a methyl-tert-butyl ether (MTBE) based method for efficient extraction of a broad range of lipids.

Materials:

  • Harvested cell suspension

  • Internal standard mixture (containing deuterated or other non-¹³C labeled lipid standards)

  • Methanol (MeOH)

  • MTBE

  • Water (LC-MS grade)

  • Vortex mixer and centrifuge

Procedure:

  • Homogenization: Thaw the cell suspension on ice. Add 100 µL of water to the sample.

  • Standard Spiking: Add the internal standard mixture to the sample to correct for extraction efficiency and instrument variability.

  • Solvent Addition: Add 360 µL of methanol and vortex thoroughly. Then, add 1.2 mL of MTBE and vortex for 10 minutes at 4°C.[8]

  • Phase Separation: Add 300 µL of water to induce phase separation and vortex for 1 minute. Centrifuge at 4,000 x g for 10 minutes.[8]

  • Collection: Two phases will be visible. The upper, organic MTBE phase contains the lipids. Carefully collect the upper phase and transfer it to a new glass tube, avoiding the intermediate protein layer.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid film in a suitable solvent for LC-MS analysis (e.g., Acetonitrile:Isopropanol 1:1) and store at -80°C.[8]

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Chromatographic Separation: Inject the resuspended lipid extract onto a reverse-phase C18 column. Use a gradient of mobile phases to separate the different lipid classes.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.[14]

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.[14]

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipids.

  • Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[14][15] Acquire full scan MS1 spectra to detect the m/z of the labeled and unlabeled lipids. Acquire MS2 fragmentation spectra to confirm lipid identity.

  • Data Analysis:

    • Identify ¹³C-LPC C19:0 and its potential downstream metabolites (e.g., ¹³C-PC species, ¹³C-fatty acids) by their accurate mass and fragmentation patterns.

    • Calculate the isotopic enrichment by determining the ratio of the labeled (heavy) to unlabeled (light) isotopologues for each identified lipid species.

Data Presentation and Interpretation

Quantitative data from stable isotope labeling experiments should be summarized to show the incorporation of the label over time and into different lipid species.

Table 1: Representative Data for Isotopic Enrichment in Macrophages

Time PointAnalyte% Isotopic Enrichment (Mean ± SD)Putative Metabolic Pathway
1 Hour ¹³C-LPC C19:085.2 ± 4.1Cellular Uptake
¹³C-PC (19:0/16:0)5.3 ± 0.8Acylation (Lands Cycle)
¹³C-LPA C19:01.5 ± 0.3Hydrolysis (Autotaxin)
12 Hours ¹³C-LPC C19:045.7 ± 3.5Turnover/Metabolism
¹³C-PC (19:0/16:0)28.9 ± 2.7Acylation (Lands Cycle)
¹³C-LPA C19:04.1 ± 0.6Hydrolysis (Autotaxin)
¹³C-Fatty Acid 19:02.5 ± 0.4Lipolysis

Note: This table contains hypothetical data for illustrative purposes.

LPC Metabolic Pathways

LPC introduced to cells can be metabolized through several key pathways. The labeled C19:0 acyl chain can be traced as it is remodeled into other lipid classes.

G cluster_lands Lands Cycle (Remodeling) cluster_hydrolysis Signaling Lipid Generation cluster_catabolism Catabolism LPC ¹³C-LPC C19:0 (Exogenous Tracer) PC ¹³C-Phosphatidylcholine (PC) (e.g., ¹³C-PC 19:0/16:0) LPC->PC LPCAT (Acyl-CoA) LPC->PC LPA ¹³C-Lysophosphatidic Acid (LPA) (¹³C-LPA 19:0) LPC->LPA Autotaxin (Lyso-PLD) LPC->LPA FA ¹³C-Fatty Acid (¹³C-FA 19:0) LPC->FA Hydrolysis GPC Glycerophosphocholine LPC->GPC Lysophospholipase A₁ LPC->GPC PC->LPC PLA₂ PC->LPC

Caption: Key metabolic pathways of Lysophosphatidylcholine (LPC).

By tracing ¹³C-LPC C19:0, researchers can quantify the flux through these critical pathways:

  • Acylation (Lands Cycle): The conversion of LPC to phosphatidylcholine (PC) by lysophosphatidylcholine acyltransferases (LPCATs) is a key mechanism for remodeling cellular membranes.[1][2][16]

  • Hydrolysis to LPA: The enzyme autotaxin can hydrolyze LPC to generate lysophosphatidic acid (LPA), another potent signaling lipid.[1][2][5]

  • Catabolism: LPC can also be degraded into glycerophosphocholine (GPC) and a free fatty acid.

Applications in Research and Drug Development

  • Elucidating Metabolic Pathways: Tracing ¹³C-LPC C19:0 allows for the detailed mapping of its conversion and incorporation into other lipid species under various conditions.[7]

  • Understanding Disease Pathophysiology: Dysregulation of LPC metabolism is a hallmark of many diseases.[1][2] This technique can unravel the underlying metabolic changes in conditions like cardiovascular disease, cancer, and diabetes.[1][17]

  • Drug Discovery and Development: The method can be used to assess how drug candidates impact LPC metabolism and related signaling pathways, aiding in mechanism-of-action studies.[7]

  • Biomarker Discovery: Comparing the metabolic fate of LPC in healthy versus diseased states can help identify novel biomarkers for diagnosis and prognosis.[7]

References

Application of Lysophosphatidylcholine C19:0 in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Lysophosphatidylcholine (LPC) is a class of bioactive lipid mediators derived from the hydrolysis of phosphatidylcholine by phospholipase A2. LPCs are known to play multifaceted roles in the immune system, influencing the function of various immune cells, including T cells, dendritic cells (DCs), and macrophages. While much of the research has focused on more common LPC species such as those with palmitic (C16:0) or stearic (C18:0) acid, emerging evidence suggests that less abundant species like Lysophosphatidylcholine C19:0 (LPC 19:0) may also have significant immunomodulatory properties. This document provides an overview of the potential applications of LPC 19:0 in immunology research, along with detailed protocols for its investigation.

Biological Significance and Mechanism of Action

LPCs act as signaling molecules, primarily through G protein-coupled receptors (GPCRs) such as G2A, and can also interact with Toll-like receptors (TLRs).[1][2][3] These interactions trigger downstream signaling cascades that modulate a variety of cellular responses, including cell migration, proliferation, apoptosis, and cytokine production.[1][3]

Recent lipidomic studies have identified LPC 19:0 as a component of a lipid signature associated with the risk of septic shock.[4] In these studies, levels of LPC 19:0 were found to be correlated with complement proteins and the abundance of CD8+ T cells, suggesting a role in both innate and adaptive immunity.[4][5] While the precise functions of LPC 19:0 are still under investigation, its association with critical immune parameters highlights its potential as a biomarker and a modulator of immune responses.

Potential Applications in Immunology Research

  • Investigation of T-Cell Responses: Given the correlation between LPC 19:0 and CD8+ T cells in sepsis, a key application is to study its direct effects on T-cell activation, proliferation, differentiation, and cytokine secretion.[4][5]

  • Dendritic Cell Maturation and Function: LPCs are known to promote the maturation of dendritic cells, which are potent antigen-presenting cells that initiate adaptive immune responses.[4] Studying the effect of LPC 19:0 on DC maturation markers (e.g., CD80, CD86, MHC class II), cytokine production (e.g., IL-12, IL-10), and the ability to stimulate T-cell proliferation is a promising area of research.

  • Macrophage Polarization and Function: LPCs can influence macrophage polarization towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. Investigating how LPC 19:0 affects macrophage activation, phagocytosis, and the secretion of inflammatory mediators is another important application.

  • Adjuvant Development: Some LPCs have been shown to act as natural adjuvants, enhancing both humoral and cellular immune responses to antigens.[6] The potential of LPC 19:0 as an adjuvant in vaccine formulations warrants investigation.

  • Models of Inflammatory and Autoimmune Diseases: The immunomodulatory properties of LPC 19:0 make it a relevant molecule to study in the context of various inflammatory and autoimmune diseases where LPC metabolism is often dysregulated.

Quantitative Data Summary

Due to the limited research focused specifically on this compound, quantitative data on its immunological effects are scarce. The following table summarizes the known association of LPC 19:0 from a clinical study and provides a template for researchers to populate as more data becomes available. For context, representative data for other LPC species are included.

ParameterLPC SpeciesCell Type/SystemObserved EffectConcentration/ValueReference
Clinical Association LPC 19:0 Human Sepsis PatientsPart of a 6-lipid panel to predict septic shock (AUC: 0.87 training, 0.82 validation)Not specified[4]
Associated with complement proteins and CD8+ T cellsNot specified[4]
T-Cell Chemotaxis LPC (general)Human T lymphocytesInduction of migrationMaximum at 10⁻⁶ M[7]
IFN-γ Secretion LPC (general)Human PBMCInduction of IFN-γ secretion1 - 25 µM (maximal response)[8]
DC Maturation C16:0-LPC, C18:0-LPCHuman Monocyte-derived DCsUpregulation of CD86, HLA-DR, and CD40Not specified

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the immunological effects of this compound.

Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay

This protocol details the generation of monocyte-derived DCs (Mo-DCs) and their subsequent maturation with LPC 19:0.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD14 MicroBeads (for monocyte isolation)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (rhGM-CSF)

  • Recombinant human Interleukin-4 (rhIL-4)

  • This compound (LPC 19:0), dissolved in a suitable vehicle (e.g., ethanol or DMSO)

  • Lipopolysaccharide (LPS) as a positive control

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD14, anti-CD80, anti-CD86, anti-HLA-DR)

  • 96-well cell culture plates

Procedure:

  • Isolation of Monocytes:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's protocol.

  • Differentiation of Immature DCs:

    • Plate the isolated monocytes at a density of 1 x 10⁶ cells/mL in a 6-well plate in complete RPMI-1640 medium.

    • Add rhGM-CSF (e.g., 50 ng/mL) and rhIL-4 (e.g., 50 ng/mL) to the culture medium.

    • Incubate for 5-6 days at 37°C in a 5% CO₂ incubator. Add fresh medium with cytokines on day 3.

  • DC Maturation with LPC 19:0:

    • On day 6, harvest the immature DCs.

    • Resuspend the cells in fresh complete RPMI-1640 medium and plate them in a 96-well plate at 1 x 10⁵ cells/well.

    • Add varying concentrations of LPC 19:0 (e.g., 1-50 µM) to the wells. Include a vehicle control and a positive control (e.g., 100 ng/mL LPS).

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Analysis of DC Maturation Markers by Flow Cytometry:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorochrome-conjugated antibodies against CD80, CD86, and HLA-DR for 30 minutes at 4°C.

    • Wash the cells and analyze them using a flow cytometer.

    • Gate on the DC population and quantify the expression levels (Mean Fluorescence Intensity) and percentage of positive cells for each maturation marker.

Protocol 2: T-Cell Activation and Cytokine Secretion Assay

This protocol describes how to assess the effect of LPC 19:0 on T-cell activation and the secretion of key cytokines like IFN-γ and IL-2.

Materials:

  • Purified human T-cells (isolated from PBMCs)

  • Complete RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • This compound (LPC 19:0)

  • 96-well cell culture plates

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD69, anti-CD25)

  • ELISA kits for human IFN-γ and IL-2

  • Brefeldin A (for intracellular cytokine staining)

Procedure:

  • T-Cell Stimulation and Treatment:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with PBS before use.

    • Isolate T-cells from PBMCs using a pan-T-cell isolation kit.

    • Resuspend the T-cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium containing soluble anti-CD28 antibody (e.g., 1 µg/mL).

    • Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.

    • Add varying concentrations of LPC 19:0 to the wells. Include a vehicle control.

    • Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Analysis of T-Cell Activation Markers:

    • After 24 hours, harvest a set of cells for flow cytometry analysis.

    • Stain with antibodies against CD69 and CD25 to assess early and late activation markers, respectively.

    • Analyze by flow cytometry.

  • Quantification of Cytokine Secretion by ELISA:

    • After 48-72 hours, centrifuge the plate and collect the supernatants.

    • Measure the concentration of IFN-γ and IL-2 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Intracellular Cytokine Staining (Optional):

    • In the last 4-6 hours of culture, add Brefeldin A to the wells to block cytokine secretion.

    • Harvest the cells, fix, and permeabilize them.

    • Stain with fluorochrome-conjugated antibodies against intracellular IFN-γ and IL-2.

    • Analyze by flow cytometry.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

LPC_Signaling_Pathway LPC_19_0 LPC C19:0 GPCR G Protein-Coupled Receptor (e.g., G2A) LPC_19_0->GPCR G_Protein G Protein Activation GPCR->G_Protein Downstream_Effectors Downstream Effectors (e.g., PLC, PI3K, Rho) G_Protein->Downstream_Effectors Signaling_Cascades Signaling Cascades (MAPK, NF-κB) Downstream_Effectors->Signaling_Cascades Immune_Response Cellular Immune Response (Migration, Activation, Cytokine Release) Signaling_Cascades->Immune_Response

Caption: Proposed signaling pathway of LPC C19:0 in immune cells.

DC_Maturation_Workflow cluster_0 Day 0-6: DC Differentiation cluster_1 Day 6-7: DC Maturation cluster_2 Day 7: Analysis PBMCs Isolate PBMCs Monocytes Isolate CD14+ Monocytes PBMCs->Monocytes Differentiate Differentiate with GM-CSF + IL-4 Monocytes->Differentiate Treat Treat with LPC C19:0 Differentiate->Treat Analyze Analyze Maturation Markers (CD80, CD86, HLA-DR) by Flow Cytometry Treat->Analyze

Caption: Experimental workflow for dendritic cell maturation assay.

T_Cell_Activation_Workflow cluster_analysis Analysis start Isolate T-Cells stimulate Stimulate with αCD3/αCD28 + LPC C19:0 Treatment start->stimulate activation_markers 24h: Activation Markers (CD69, CD25) Flow Cytometry stimulate->activation_markers cytokines 48-72h: Cytokine Secretion (IFN-γ, IL-2) ELISA stimulate->cytokines proliferation 72-96h (Optional): Proliferation Assay (e.g., CFSE) stimulate->proliferation

Caption: Workflow for T-cell activation and cytokine secretion assay.

References

Application Notes and Protocols for Inducing IL-1β In Vitro Using Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its production is a tightly regulated two-step process, often involving a priming signal and an activation signal. Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that have been shown to act as an activation signal for IL-1β production, particularly through the activation of the NLRP3 inflammasome.[1][2][3][4][5][6] This document provides a detailed protocol for the in vitro induction of IL-1β in human monocytes and macrophages using Lysophosphatidylcholine C19:0 (LPC C19:0). While much of the existing literature focuses on LPCs with different acyl chain lengths, such as C16:0 and C18:0[1][7], the protocols provided herein are adapted for LPC C19:0 and offer a robust starting point for experimental investigation.

Principle of the Method

The induction of IL-1β by LPC C19:0 in vitro typically involves two main stages. First, the experimental cells, such as human monocytic THP-1 cells or primary human monocyte-derived macrophages (MDMs), are "primed." This priming step, commonly achieved using lipopolysaccharide (LPS), upregulates the expression of pro-IL-1β, the inactive precursor of IL-1β.[8] The second step is the "activation" of the NLRP3 inflammasome by LPC C19:0. This multi-protein complex then activates caspase-1, a protease that cleaves pro-IL-1β into its mature, secretable form.[3][4][9] The secreted IL-1β can then be quantified using an enzyme-linked immunosorbent assay (ELISA).

Data Presentation

The following table summarizes typical experimental parameters for LPC-induced IL-1β production based on existing literature for various LPC species. These values should serve as a guide for optimizing experiments with LPC C19:0.

ParameterCell TypePriming Agent (Concentration)LPC Species (Concentration)Incubation TimeResultReference
IL-1β InductionHuman Monocytes-LPC (12.5 - 75 µM)24 - 48 hours2-4 fold increase in cellular IL-1β[7]
IL-1β SecretionTHP-1 derived macrophagesLPS (1 mg/mL) for 18hLPC (30 µM)2 hoursIncreased IL-1β secretion[2]
IL-1β MaturationMouse Bone Marrow-Derived Macrophages (BMDMs)LPS (100 ng/mL) overnightLPC (25, 50, and 100 µM)Not specifiedIncreased mature IL-1β in supernatant[3]
IL-1β ReleaseHuman MonocytesLPS (500 ng/ml) for 4hLPC (1 µg/mL)24 hours (followed by 1h ATP)Increased IL-1β levels in supernatant[1]

Experimental Protocols

Cell Culture and Differentiation of THP-1 Macrophages

This protocol describes the maintenance of the human monocytic THP-1 cell line and its differentiation into macrophage-like cells.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well tissue culture plates

Procedure:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO2 humidified incubator.

  • To differentiate THP-1 monocytes into macrophages, seed the cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Add PMA to a final concentration of 100 ng/mL.

  • Incubate for 48-72 hours. Differentiated macrophages will become adherent.

  • After incubation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640.

  • Allow the cells to rest for 24 hours before proceeding with the IL-1β induction experiment.

In Vitro IL-1β Induction using LPC C19:0

This protocol details the priming and activation steps for inducing IL-1β secretion.

Materials:

  • Differentiated THP-1 macrophages (from Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (LPC C19:0)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Priming:

    • Prepare a working solution of LPS in Opti-MEM.

    • Aspirate the medium from the rested, differentiated THP-1 macrophages and wash once with sterile PBS.

    • Add LPS-containing Opti-MEM to each well at a final concentration of 100 ng/mL to 1 µg/mL.

    • Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Activation:

    • Prepare stock solutions of LPC C19:0 in an appropriate solvent (e.g., ethanol or DMSO) and then dilute to working concentrations in Opti-MEM. It is recommended to test a range of concentrations from 10 µM to 100 µM.

    • After the priming incubation, gently aspirate the LPS-containing medium.

    • Add the LPC C19:0 working solutions to the cells.

    • Incubate for 1 to 24 hours. The optimal incubation time should be determined empirically.

    • Following incubation, carefully collect the cell culture supernatants for IL-1β analysis. Centrifuge the supernatants at 300 x g for 5 minutes to pellet any detached cells and transfer the clarified supernatant to a new tube. Store at -80°C until analysis.

Quantification of IL-1β by ELISA

This protocol provides a general procedure for measuring the concentration of secreted IL-1β in the collected cell culture supernatants using a commercial ELISA kit.

Materials:

  • Human IL-1β ELISA Kit (e.g., from Thermo Fisher Scientific, R&D Systems, or STEMCELL Technologies)[10][11]

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the human IL-1β ELISA kit.

  • Briefly, this will involve adding standards and samples to a microplate pre-coated with an anti-human IL-1β antibody.[11]

  • A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.[11]

  • A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of IL-1β present.[11]

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.[10]

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

  • The concentration of IL-1β in the experimental samples is determined by interpolating their absorbance values on the standard curve.[10]

Caspase-1 Activity Assay

To confirm the involvement of the inflammasome, the activity of caspase-1 can be measured.

Materials:

  • Caspase-1 activity assay kit (colorimetric or fluorometric) (e.g., Caspase-Glo® 1 Inflammasome Assay from Promega)[12]

  • Cell lysates or supernatants from treated cells

  • Microplate reader

Procedure:

  • Follow the protocol provided with the specific caspase-1 activity assay kit.

  • These assays typically utilize a specific caspase-1 substrate that, when cleaved, produces a detectable signal (color or fluorescence).[13]

  • The signal intensity is proportional to the caspase-1 activity in the sample.

  • It is recommended to run the assay with and without a specific caspase-1 inhibitor to ensure the specificity of the measured activity.[12][14]

Visualization of Pathways and Workflows

Signaling Pathway of LPC-Induced IL-1β Production

LPC_IL1beta_Pathway cluster_cell Macrophage LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 1. NFkB NF-κB Pathway TLR4->NFkB pro_IL1B_gene pro-IL-1β Gene Transcription NFkB->pro_IL1B_gene pro_IL1B pro-IL-1β pro_IL1B_gene->pro_IL1B Translation IL1B Mature IL-1β (Secreted) pro_IL1B->IL1B LPC LPC C19:0 (Activation Signal) NLRP3_inactive Inactive NLRP3 LPC->NLRP3_inactive 2. NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage caspase1->pro_IL1B Cleavage Extracellular_Space Extracellular Space IL1B->Extracellular_Space Secretion

Caption: Signaling pathway of LPC-induced IL-1β production in macrophages.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_induction IL-1β Induction cluster_analysis Analysis start Start: THP-1 Monocytes differentiate Differentiate with PMA (48-72h) start->differentiate rest Rest for 24h differentiate->rest prime Prime with LPS (3-4h) rest->prime activate Activate with LPC C19:0 (1-24h) prime->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β via ELISA collect->elisa caspase_assay Measure Caspase-1 Activity collect->caspase_assay end_elisa IL-1β Concentration elisa->end_elisa Results end_caspase Caspase-1 Activity caspase_assay->end_caspase Results

References

Troubleshooting & Optimization

Improving the solubility of Lysophosphatidylcholine C19:0 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Lysophosphatidylcholine C19:0 (LPC C19:0) in aqueous buffers for experimental use.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving LPC C19:0 due to its long acyl chain, which imparts significant hydrophobicity and a very low critical micelle concentration (CMC). Below are common issues and recommended troubleshooting steps.

Problem 1: LPC C19:0 powder does not dissolve in aqueous buffer, resulting in a cloudy or precipitated suspension.

  • Cause: The concentration of LPC C19:0 is likely above its CMC, leading to the formation of insoluble micelles or aggregates. Direct dissolution of long-chain LPCs in aqueous buffers is often challenging.

  • Troubleshooting Steps:

    • Initial Solvent Dissolution: First, dissolve the LPC C19:0 in a small amount of an organic co-solvent. Ethanol or DMSO are common choices. Ensure the LPC is completely dissolved in the organic solvent before adding it to the aqueous buffer.

    • Stepwise Addition to Buffer: While vortexing or stirring the aqueous buffer, add the LPC C19:0 organic solution dropwise. This gradual introduction helps to prevent localized high concentrations that can lead to precipitation.

    • Gentle Warming: Gently warm the aqueous buffer to a temperature slightly above ambient (e.g., 37°C) before and during the addition of the LPC C19:0 solution. For most solid solutes, solubility increases with temperature. However, avoid excessive heat, which could degrade the lipid.

    • Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the LPC C19:0. Brief periods of sonication (5-10 minutes) can help break up aggregates and promote the formation of a clear solution.

    • pH Adjustment: The solubility of lipids can be influenced by pH. While LPCs are generally stable at neutral pH, you can test a small range of pH values (e.g., 6.5-8.0) to see if it improves solubility for your specific buffer system.

Problem 2: The LPC C19:0 solution is initially clear but becomes cloudy over time or upon storage.

  • Cause: The solution may be supersaturated, or temperature fluctuations during storage can cause the LPC to come out of solution. Aqueous solutions of LPCs are not recommended for long-term storage.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is highly recommended to prepare LPC C19:0 solutions fresh for each experiment.

    • Storage of Stock Solutions: If a stock solution must be prepared, it is best to store it in the initial organic co-solvent at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

    • Re-dissolving Precipitate: If precipitation occurs upon storage, gentle warming and sonication may help to redissolve the LPC before use. However, the best practice is to use a freshly prepared solution.

Problem 3: Inconsistent experimental results when using the prepared LPC C19:0 solution.

  • Cause: This could be due to incomplete dissolution, where a portion of the LPC is present as micro-precipitates, leading to variability in the effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the solution against a dark background for any signs of turbidity or particulate matter.

    • Filtration Test: To confirm complete dissolution, you can filter a small aliquot of the prepared solution through a 0.22 µm syringe filter. If the concentration of the filtrate is significantly lower than the intended concentration (which can be measured by an appropriate analytical method if available), it indicates incomplete solubilization.

    • Use of a Carrier Protein: For cellular experiments, complexing the LPC C19:0 with fatty acid-free Bovine Serum Albumin (BSA) can significantly enhance its solubility and delivery to cells.

Frequently Asked Questions (FAQs)

Q1: What is the estimated Critical Micelle Concentration (CMC) of this compound?

Lysophosphatidylcholine SpeciesCritical Micelle Concentration (CMC)
12:0 Lyso PC0.4-0.9 mM
14:0 Lyso PC0.043-0.090 mM
16:0 Lyso PC4-8.3 µM[1]
18:0 Lyso PC0.4 µM[1]
19:0 Lyso PC (Estimated) < 0.4 µM

Given the trend, the CMC for LPC C19:0 is expected to be in the sub-micromolar range, highlighting its poor aqueous solubility.

Q2: What is a reliable starting protocol for dissolving LPC C19:0 in an aqueous buffer?

A2: The following protocol is a good starting point for solubilizing long-chain LPCs like C19:0.

Experimental Protocol: Solubilization of LPC C19:0 in Aqueous Buffer

Materials:

  • This compound (solid powder)

  • Ethanol (anhydrous, high purity)

  • Desired aqueous buffer (e.g., PBS, pH 7.2)

  • Vortex mixer

  • Water bath sonicator

  • Heating block or water bath set to 37°C

Methodology:

  • Prepare a Concentrated Stock in Ethanol:

    • Accurately weigh the desired amount of LPC C19:0 powder in a glass vial.

    • Add a small volume of ethanol to achieve a high concentration stock (e.g., 1-10 mg/mL).

    • Vortex thoroughly until the LPC C19:0 is completely dissolved. The solution should be clear. Brief sonication can be used to aid dissolution if necessary.

  • Prepare the Final Aqueous Solution:

    • Warm the desired volume of aqueous buffer to 37°C.

    • While vigorously vortexing or stirring the warmed buffer, slowly add the required volume of the LPC C19:0 ethanol stock solution drop by drop. It is critical to add the ethanol stock to the buffer and not the other way around to avoid precipitation.

    • The final concentration of ethanol in the aqueous solution should be kept as low as possible (ideally below 1%) to avoid solvent effects in biological assays.

  • Final Dissolution Steps:

    • Continue to vortex the solution for another 1-2 minutes.

    • If the solution is not completely clear, place it in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution for clarity. If it remains cloudy, the concentration may be too high for the chosen conditions.

  • Usage and Storage:

    • Use the freshly prepared aqueous solution immediately for the best results.

    • Do not store the final aqueous solution. Store the concentrated ethanol stock at -20°C or -80°C in small, single-use aliquots.

Q3: Can I use detergents to improve the solubility of LPC C19:0?

A3: Yes, detergents can be used to solubilize lipids. However, it is crucial to choose a detergent that is compatible with your downstream application. Short-chain phosphatidylcholines, such as diheptanoylphosphatidylcholine (DHPC), can act as mild detergents to solubilize membranes and other lipids.[2] The use of detergents will result in the formation of mixed micelles containing both the detergent and the LPC. The concentration of the detergent should be kept above its own CMC. This approach is more common for in vitro biophysical assays rather than cell-based experiments, where detergents can be cytotoxic.

Q4: How does Bovine Serum Albumin (BSA) help in solubilizing LPC C19:0?

A4: Bovine Serum Albumin, particularly fatty acid-free BSA, has hydrophobic binding pockets that can bind and sequester lipid molecules, effectively acting as a carrier protein.[3][4][5] This complexation prevents the LPC molecules from self-aggregating into micelles, thereby increasing their apparent solubility in aqueous solutions. This is a highly recommended method for preparing LPC solutions for cell culture experiments, as it mimics the physiological transport of lipids in the bloodstream and is generally non-toxic to cells.

Experimental Protocol: Complexation of LPC C19:0 with BSA

Materials:

  • LPC C19:0 stock solution in ethanol (prepared as described above)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Desired aqueous buffer (e.g., serum-free cell culture medium)

Methodology:

  • Prepare a BSA Solution:

    • Dissolve the fatty acid-free BSA in the desired aqueous buffer to a suitable concentration (e.g., 1-10% w/v). Gentle warming and stirring may be required.

  • Complexation:

    • While vigorously stirring the BSA solution, add the LPC C19:0 ethanol stock solution dropwise. A molar ratio of 1:1 to 5:1 (LPC:BSA) is a good starting point.

    • Incubate the mixture at 37°C for 15-30 minutes with continuous stirring to allow for complex formation.

  • Final Solution:

    • The resulting solution should be clear. This LPC-BSA complex can then be used in cell-based assays.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a key signaling pathway involving lysophosphatidylcholine and a general experimental workflow for its solubilization.

LPCSolubilizationWorkflow Experimental Workflow for LPC C19:0 Solubilization cluster_prep Stock Preparation cluster_aqueous Aqueous Solution Preparation cluster_alternative Alternative (for cell-based assays) cluster_final Final Product weigh Weigh LPC C19:0 Powder dissolve_etoh Dissolve in Ethanol weigh->dissolve_etoh add_dropwise Add LPC Stock Dropwise to Buffer with Vortexing dissolve_etoh->add_dropwise Ethanol Stock complexation Add LPC Stock to BSA Solution and Incubate dissolve_etoh->complexation Ethanol Stock warm_buffer Warm Aqueous Buffer (37°C) warm_buffer->add_dropwise sonicate Sonicate if Necessary add_dropwise->sonicate final_solution Clear Aqueous LPC Solution or LPC-BSA Complex sonicate->final_solution prepare_bsa Prepare Fatty Acid-Free BSA Solution prepare_bsa->complexation complexation->final_solution

Caption: Workflow for solubilizing LPC C19:0.

LPCSignaling LPC Signaling via G-Protein Coupled Receptors (GPCRs) cluster_membrane Cell Membrane cluster_cytosol Cytosol LPC LPC GPCR GPCR (e.g., G2A) LPC->GPCR Binds G_protein Gβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gαq activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Migration) PKC->Cellular_Response Phosphorylates targets leading to

References

Preventing acyl migration of Lysophosphatidylcholine C19:0 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Lysophosphatidylcholine C19:0 (LPC C19:0) to minimize acyl migration. Acyl migration is the intramolecular transfer of the fatty acid from the sn-1 to the sn-2 position of the glycerol backbone, or vice versa, leading to the formation of positional isomers. This can significantly impact experimental results, as the biological activity of LPCs is often dependent on the specific position of the acyl chain.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a concern for LPC C19:0?

A1: Acyl migration is a chemical process where the C19:0 fatty acid chain moves from its original position on the glycerol backbone to the other available hydroxyl group. This results in a mixture of sn-1 and sn-2 isomers. The primary concern is that these isomers can have different biological activities. Therefore, maintaining the isomeric purity of your LPC C19:0 standard is crucial for accurate and reproducible experimental outcomes.

Q2: What are the main factors that promote acyl migration in LPCs?

A2: Several factors can accelerate the rate of acyl migration.[1] These include:

  • Temperature: Higher temperatures significantly increase the rate of acyl migration.[2][3]

  • pH: Both acidic and basic conditions can catalyze the isomerization process, with the minimum rate of migration typically observed around pH 4-5.[3][4] Physiological pH (around 7.4) can promote acyl migration.[2][3]

  • Solvent: Polar solvents, especially aqueous solutions, can facilitate acyl migration.[2]

  • Catalytic Surfaces: Surfaces like silica gel, often used in chromatography, can promote acyl migration.[3]

Q3: What are the recommended long-term storage conditions for LPC C19:0?

A3: For long-term stability, LPC C19:0 should be stored at -20°C or lower as a solid.[5][6] If it is in solution, a non-polar aprotic solvent is preferred. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]

Q4: How quickly can acyl migration occur in an aqueous solution?

A4: Acyl migration can be rapid in aqueous solutions, especially at physiological pH and temperature.[2] While specific data for C19:0 is limited, studies on similar saturated LPCs like LPC 16:0 show significant isomerization within hours at 37°C.[2] For instance, after 8 hours at 37°C, only about 13% of the sn-2 isomer of LPC 16:0 remained.[2] Therefore, aqueous solutions of LPC C19:0 should be prepared fresh and used immediately.

Q5: How can I detect and quantify acyl migration in my LPC C19:0 sample?

A5: The most common method for separating and quantifying LPC isomers is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3] This technique can resolve the sn-1 and sn-2 isomers and provide their relative abundance.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent experimental results using LPC C19:0. Partial isomerization of the LPC C19:0 standard due to improper storage or handling.1. Verify the isomeric purity of your LPC C19:0 standard using LC-MS/MS.2. Review and optimize your storage conditions (see storage recommendations below).3. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Appearance of a second peak in HPLC/LC-MS analysis of a pure LPC C19:0 standard. Acyl migration has occurred, leading to the presence of both sn-1 and sn-2 isomers.1. Confirm the identity of the second peak as the corresponding isomer using a standard if available, or by mass spectrometry fragmentation analysis.2. Implement the prevention protocols for storage and sample preparation outlined in this guide.
Loss of biological activity of LPC C19:0 over time. Degradation of the LPC C19:0, which could include acyl migration to a less active isomer or hydrolysis.1. Check for signs of degradation by analyzing the sample by LC-MS/MS.2. Ensure storage is at or below -20°C in a dry, inert atmosphere.3. Aliquot the standard to minimize contamination and degradation from repeated handling.

Data on Acyl Migration of LPCs

Table 1: Stability of sn-2 Acyl LPCs in Aqueous Buffer (pH 7.4) at 37°C

LPC Species% of sn-2 Isomer Remaining after 8 hours
16:0 (Palmitoyl)~13%
18:1 (Oleoyl)~29%
20:4 (Arachidonoyl)>60%
22:6 (Docosahexaenoyl)>60%
Data extrapolated from Sugasini et al., 2017.[2]

Table 2: Stability of sn-2 Acyl LPCs after 24 hours in Aqueous Buffer (pH 7.4) at Different Temperatures

LPC Species% of sn-2 Isomer Remaining at 4°C% of sn-2 Isomer Remaining at 22°C (Room Temp)% of sn-2 Isomer Remaining at -20°C
16:0 (Palmitoyl)~31%~20%~45%
18:1 (Oleoyl)~80%Not ReportedNot Reported
20:4 (Arachidonoyl)~100%Not ReportedNot Reported
22:6 (Docosahexaenoyl)~100%~85%~96%
Data extrapolated from Sugasini et al., 2017.[2]

Table 3: Stability of sn-2 Acyl LPCs in Organic Solvent (Chloroform:Methanol, 2:1 v/v) after 4 Weeks at -20°C

LPC Species% Isomerization (to sn-1)
16:0 (Palmitoyl)~55%
22:6 (Docosahexaenoyl)~10%
Data from Sugasini et al., 2017.[2]

Experimental Protocols

Protocol 1: Recommended Storage of LPC C19:0
  • Solid Form: Store solid LPC C19:0 at -20°C or -80°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).

  • In Organic Solvent: For stock solutions, dissolve LPC C19:0 in a non-polar aprotic solvent such as chloroform or a chloroform:methanol mixture.[2] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions of LPC C19:0 immediately before use. Do not store aqueous solutions for more than one day.[5]

Protocol 2: Lipid Extraction from Biological Samples to Minimize Acyl Migration

This protocol is a modified Folch extraction performed at low temperatures to minimize acyl migration during sample processing.

  • Homogenization: Homogenize the biological sample in a pre-chilled solvent mixture of chloroform:methanol (2:1, v/v) on ice.

  • Phase Separation: Add 0.2 volumes of an ice-cold acidic solution (e.g., 0.1 M HCl) to the mixture to induce phase separation and to create an acidic environment that minimizes acyl migration.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Storage: Evaporate the solvent under a stream of nitrogen. For storage, redissolve the lipid extract in a small volume of non-polar aprotic solvent and store at -80°C.

Protocol 3: Analysis of LPC C19:0 Isomers by LC-MS/MS

The following is a general procedure for the separation and quantification of LPC isomers.

  • Chromatographic Separation:

    • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for good separation of LPC isomers.[3]

    • Mobile Phase: A common mobile phase system consists of a gradient of acetonitrile and an aqueous buffer containing an additive like ammonium formate with formic acid to maintain an acidic pH.[3]

    • Temperature: Maintain the column at a controlled, low temperature (e.g., 4°C) to prevent on-column isomerization.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of the sn-1 and sn-2 isomers based on their characteristic fragment ions.

Visualizations

Acyl_Migration_Pathway cluster_factors Factors Promoting Acyl Migration sn1_LPC sn-1 this compound intermediate Cyclic Intermediate sn1_LPC->intermediate Migration from sn-1 sn2_LPC sn-2 this compound intermediate->sn2_LPC Migration to sn-2 factors High Temperature Neutral/Basic pH Aqueous Solvents Catalytic Surfaces Experimental_Workflow storage Proper Storage (-20°C or below, solid or in non-polar solvent) sample_prep Sample Preparation (Low temperature, acidic pH) storage->sample_prep Minimize exposure to adverse conditions analysis LC-MS/MS Analysis (Low temperature chromatography) sample_prep->analysis Immediate analysis after preparation data_interpretation Data Interpretation (Quantification of isomers) analysis->data_interpretation Accurate quantification

References

Technical Support Center: Mass Spectrometric Analysis of Lysophosphatidylcholines (LPCs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of lysophosphatidylcholines (LPCs). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during LPC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in LPC mass spectrometry?

A1: The most frequent pitfalls in LPC mass spectrometry include in-source fragmentation (ISF), where LPCs break down in the ion source leading to misidentification; isobaric and isomeric interference from other lipid species with similar masses; formation of various adducts which can dilute the signal of the primary ion; and challenges in achieving accurate quantification due to matrix effects and the lack of appropriate internal standards.[1][2][3][4] Proper sample preparation and chromatographic separation are crucial to mitigate these issues.[5]

Q2: How can I differentiate between a genuine LPC signal and an in-source fragment from another lipid?

A2: In-source fragmentation (ISF) of phosphatidylcholines (PCs) can generate ions with the same mass as LPCs. Similarly, LPCs can fragment into ions mimicking lysophosphatidylethanolamines (LPEs).[1][2][6] Distinguishing between true analytes and artifacts can be achieved by:

  • Chromatographic Separation: Genuine lipids and in-source fragments will often have different retention times. If a suspected LPE peak co-elutes perfectly with a highly abundant PC, it is likely an in-source fragment.[1][7]

  • Optimizing Ion Source Parameters: Reducing the voltages in the electrospray ionization (ESI) source can minimize the energy that causes fragmentation.[2][7] A systematic evaluation of source parameters is recommended to find optimal conditions for minimizing ISF while maintaining good ionization efficiency for a wide range of lipids.[2]

  • Correlating Intensities: The intensity of a suspected fragment ion will correlate with the intensity of the precursor ion across different samples.

Q3: What are isobaric and isomeric interferences in the context of LPC analysis?

A3:

  • Isobaric interference occurs when different lipid species have the same nominal mass-to-charge ratio (m/z). For example, an LPC and another lipid from a different class could have very similar masses.[3][8]

  • Isomeric interference happens when lipids have the same chemical formula and exact mass but differ in their structure, such as the position of the fatty acyl chain (sn-1 vs. sn-2) or the double bond locations within the fatty acyl chain.

High-resolution mass spectrometry can help distinguish between some isobaric interferences, but chromatographic separation is essential for resolving isomers and many isobars.[3][9]

Q4: My LPC signal is split into multiple peaks with different m/z values. What is happening?

A4: This is likely due to the formation of adducts, where the LPC molecule associates with ions from the mobile phase or sample matrix.[10][11] Common adducts in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺), which appear at 22 and 38 m/z units higher than the protonated molecule ([M+H]⁺), respectively.[11] Adduct formation can reduce the intensity of the desired protonated molecule, complicating quantification.[10] To minimize this, use high-purity solvents and LC-MS grade additives, and consider adding a small amount of a volatile salt like ammonium formate to promote the formation of the [M+H]⁺ ion.[12][13]

Q5: How do I choose an appropriate internal standard for LPC quantification?

A5: An ideal internal standard (IS) should have similar chemical and physical properties to the analytes of interest but be distinguishable by mass. For LPC analysis, a non-endogenous LPC with an odd-chain fatty acid (e.g., LPC 13:0, LPC 17:0, or LPC 19:0) is commonly used.[14][15] The IS should be added to the sample at the very beginning of the sample preparation process to account for variability in extraction efficiency, matrix effects, and instrument response.[16]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Background Noise
Possible Cause Troubleshooting Step Rationale
Sample Contamination Ensure proper sample cleanup to remove proteins and salts.[13] Use solid-phase extraction (SPE) for complex matrices.[5][17]Contaminants can cause ion suppression, where the presence of other molecules in the ESI source reduces the ionization efficiency of the LPCs.
Mobile Phase Issues Use LC-MS grade solvents and additives.[18] Prepare fresh mobile phases regularly to prevent microbial growth and degradation.[19]Impurities in the mobile phase can increase background noise and form adducts with the analytes.
Ion Source Contamination Clean the ion source according to the manufacturer's instructions.Over time, non-volatile components from the sample and mobile phase can build up in the ion source, leading to reduced sensitivity and increased noise.[17]
Suboptimal Ion Source Parameters Optimize ion source parameters such as capillary voltage, gas flow rates, and temperatures.Inappropriate source settings can lead to poor ionization efficiency or excessive fragmentation.[20]
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step Rationale
Column Equilibration Ensure the column is adequately equilibrated between injections. A minimum of 10 column volumes is recommended.[19]Insufficient equilibration can lead to shifts in retention time, especially in gradient elution.
Mobile Phase Composition Double-check the mobile phase preparation and composition. Ensure consistent pH.Small variations in mobile phase composition or pH can significantly affect the retention times of lipids.[17]
Column Degradation Use a guard column to protect the analytical column.[19] If performance continues to degrade, replace the analytical column.Contaminants from the sample matrix can irreversibly bind to the column, altering its chemistry and affecting retention.
Temperature Fluctuations Ensure the column oven is functioning correctly and maintaining a stable temperature.Changes in temperature can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase, leading to retention time shifts.[18]
Issue 3: Misidentification of LPC Species
Possible Cause Troubleshooting Step Rationale
In-Source Fragmentation (ISF) Optimize ESI source parameters to use the lowest possible voltages that still provide adequate signal.[2][21]High voltages can cause LPCs to fragment, creating ions that can be mistaken for other lipids like LPEs.[1][6]
Isobaric/Isomeric Interference Improve chromatographic separation by using a longer column, a shallower gradient, or a different column chemistry.Co-elution of isobaric or isomeric species will lead to mixed MS/MS spectra, complicating identification.[22]
Incorrect Data Processing Manually inspect spectra to confirm identifications. Use multiple software platforms for cross-validation if possible.[23]Automated software can sometimes misassign peaks, especially in complex samples.[23]

Experimental Protocols & Data

Protocol: Minimizing In-Source Fragmentation
  • System Suitability Test: Infuse a standard solution of a known LPC (e.g., LPC 16:0) and a known PC (e.g., PC 16:0/18:1).

  • Initial Parameter Setup: Begin with the instrument manufacturer's recommended settings for lipid analysis.

  • Vary Capillary/Spray Voltage: Decrease the capillary voltage in small increments (e.g., 0.5 kV) and monitor the intensity of the precursor ion and any known fragment ions.

  • Vary Source Gas and Temperature: Adjust the nebulizer gas pressure, drying gas flow rate, and gas temperature to find a balance between efficient desolvation and minimal fragmentation.

  • Data Analysis: For each condition, calculate the ratio of the fragment ion intensity to the precursor ion intensity. The optimal condition is the one that provides good precursor ion intensity with the lowest fragment-to-precursor ratio.

Quantitative Data Summary: Impact of Ion Source Voltage on Fragmentation

The following table summarizes hypothetical data from an experiment to optimize ion source parameters to reduce the in-source fragmentation of LPC 18:1 into an ion that is isobaric with LPE 18:1.

Capillary Voltage (kV)LPC 18:1 Intensity (Counts)LPE 18:1-like Fragment Intensity (Counts)Fragment/Precursor Ratio
5.08.5e61.2e60.141
4.58.2e69.5e50.116
4.07.9e66.1e50.077
3.57.1e62.5e50.035
3.05.8e68.0e40.014

This data illustrates that decreasing the capillary voltage reduces the formation of the LPE-like fragment, thereby minimizing the risk of misidentification.

Visualizations

experimental_workflow General Experimental Workflow for LPC Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, etc.) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction Add Internal Standard cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lc LC Separation (Reversed-Phase) cleanup->lc ms MS Detection (ESI-MS/MS) lc->ms processing Peak Picking & Integration ms->processing identification Lipid Identification processing->identification quantification Quantification identification->quantification

Caption: Workflow for LPC analysis from sample preparation to data processing.

troubleshooting_logic Troubleshooting Low Signal Intensity start Low LPC Signal check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low IS Signal Also Low is_ok->is_low No source_issue Potential Ion Source or MS Issue is_ok->source_issue Yes ion_suppression Potential Ion Suppression or Extraction Issue is_low->ion_suppression improve_cleanup Improve Sample Cleanup (e.g., Phospholipid Removal) ion_suppression->improve_cleanup clean_source Clean Ion Source source_issue->clean_source optimize_source Optimize Source Parameters clean_source->optimize_source

Caption: Decision tree for troubleshooting low signal intensity in LPC analysis.

fragmentation_pathway In-Source Fragmentation of LPCs cluster_fragments Potential In-Source Fragments lpc LPC (Precursor Ion) high_energy High Source Energy (e.g., High Voltage) lpc->high_energy lpe_like LPE-like Fragment (Misidentification Risk) high_energy->lpe_like Neutral loss of C2H5N ffa Free Fatty Acid Fragment high_energy->ffa Neutral loss of phosphocholine headgroup

Caption: Common in-source fragmentation pathways for LPCs.

References

Optimizing HPLC gradient for baseline separation of LPC C19:0 isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of LPC C19:0 isomers.

Frequently Asked Questions (FAQs)

Q1: Why are my LPC C19:0 sn-1 and sn-2 isomers co-eluting or showing poor resolution?

A: Co-elution of LPC isomers is a common challenge due to their structural similarity. The primary causes include a suboptimal gradient slope, incorrect mobile phase composition, or an unsuitable column chemistry.

  • Gradient Slope: A gradient that is too steep will not provide enough time for the isomers to interact differently with the stationary phase, leading to poor separation. A shallower gradient is often required.[1][2]

  • Mobile Phase: The choice of organic solvent (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate) is critical. These components influence the interactions between the LPC isomers and the stationary phase.[3][4][5]

  • Column Choice: While standard C18 columns are widely used, they may not always provide the necessary selectivity for positional isomers.[6] Columns with different selectivities, such as those with phenyl or embedded polar groups, may offer better resolution.[6][7]

Q2: What is a good starting point for developing a gradient method for LPC C19:0 isomers?

A: The best practice is to start with a broad "scouting gradient."[8] This involves running a linear gradient from a low to a high percentage of organic solvent over a standard time (e.g., 5% to 95% B over 20 minutes).[1][8] This initial run helps to determine the approximate organic solvent concentration at which the isomers elute. From there, you can develop a shallower, more targeted gradient around that elution point to improve resolution.

Q3: How can I improve the peak shape (e.g., reduce tailing or fronting) for my LPC analytes?

A: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the sample solvent.

  • Mobile Phase Additives: Adding a small amount of an acid (like 0.1% formic acid) or a salt (like 10mM ammonium formate) to the mobile phase can improve peak shape by suppressing the ionization of residual silanols on the column, which can cause tailing with polar analytes like LPCs.[3][5]

  • Sample Solvent: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[9] Injecting a sample in a much stronger solvent can cause distorted or split peaks.

  • Column Overload: Injecting too much sample can lead to peak fronting.[9] Try reducing the amount of sample injected.

Q4: My retention times are inconsistent between injections. What could be the cause?

A: Retention time drift is typically a sign of an unequilibrated system or hardware issues.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. In gradient elution, this re-equilibration step is critical for reproducibility.[1][10] A common rule is to allow 5-10 column volumes of the starting mobile phase to pass through the column.[11]

  • Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time shifts. Check for leaks in the system, ensure proper solvent degassing to avoid air bubbles in the pump head, and verify the pump's flow rate accuracy.[9]

  • Mobile Phase Preparation: If mobile phases are mixed online, inaccuracies in the proportioning valves can lead to variability.[9] Also, ensure that premixed mobile phases are homogenous.[9]

Troubleshooting Guide

Problem: No separation of LPC C19:0 isomers.

This workflow outlines the steps to take when you observe complete co-elution of your isomers.

G cluster_0 Troubleshooting: No Isomer Separation start Problem: Complete Co-elution check_gradient 1. Modify Gradient Slope (Make it shallower) start->check_gradient First Step check_mobile_phase 2. Change Organic Solvent (e.g., Acetonitrile to Methanol or IPA) check_gradient->check_mobile_phase If still co-eluting result_success Success: Baseline Separation check_gradient->result_success If resolved check_column 3. Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) check_mobile_phase->check_column If still co-eluting check_mobile_phase->result_success If resolved check_column->result_success Test for resolution

Caption: A step-by-step logic for troubleshooting co-eluting LPC isomers.

Experimental Protocols

Protocol 1: HPLC Gradient Optimization for LPC C19:0 Isomers

This protocol describes a systematic approach to developing a gradient method for separating LPC C19:0 positional isomers using a standard reversed-phase column.

  • Column & Mobile Phase Preparation:

    • Column: Use a C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B (MPB): Acetonitrile/Isopropanol (e.g., 80:20, v/v) + 0.1% Formic Acid.[3]

    • Sample Preparation: Dissolve the LPC C19:0 standard in the initial mobile phase composition (e.g., 70% A, 30% B).

  • Step 1: Scouting Gradient:

    • Set the column temperature to 40-50°C.

    • Set the flow rate (e.g., 0.4 mL/min for a 2.1 mm ID column).[3]

    • Run a broad linear gradient from 30% to 100% MPB over 20 minutes.

    • Hold at 100% MPB for 5 minutes to wash the column.

    • Return to 30% MPB and re-equilibrate for at least 5 minutes.

    • Identify the elution time (t_R) and %MPB at which the LPC peak elutes.

  • Step 2: Gradient Optimization:

    • Based on the scouting run, design a new, shallower gradient focused around the elution point. For example, if the peak eluted at 60% MPB, design a new gradient:

      • Hold at initial conditions (e.g., 50% MPB) for 1 minute.

      • Ramp from 50% MPB to 70% MPB over 15 minutes (a much shallower slope).

      • Include a steep wash step to 100% MPB.

      • Re-equilibrate.

    • Analyze the results. The two isomers (sn-1 and sn-2) should now show partial or full separation. LPC isomers with the acyl chain at the sn-2 position typically elute before their sn-1 counterparts.[12]

  • Step 3: Fine-Tuning:

    • Further adjust the gradient slope, temperature, or organic solvent composition to achieve baseline resolution (Rs > 1.5). A slight change in the isopropanol ratio or switching to methanol can alter selectivity.

General Workflow for Method Development

The following diagram illustrates the overall workflow for developing and optimizing an HPLC method for isomer separation.

G start Define Separation Goal (Baseline separation of LPC C19:0 isomers) col_select Select Initial Column & Mobile Phase (e.g., C18, ACN/Water) start->col_select scout Perform Scouting Gradient (Broad, linear gradient) col_select->scout eval1 Evaluate Results: Are peaks present? scout->eval1 adjust_mp Adjust Mobile Phase (Stronger/weaker solvent) eval1->adjust_mp No optimize Optimize Gradient (Create shallower slope around elution time) eval1->optimize Yes adjust_mp->scout eval2 Evaluate Resolution: Is Rs > 1.5? optimize->eval2 fine_tune Fine-Tune Parameters (Temp, Flow Rate, Additives) eval2->fine_tune No validate Method Validation eval2->validate Yes fine_tune->optimize

Caption: A workflow for HPLC method development, from goal definition to validation.

Data & Parameters

For easy comparison, the following tables summarize key starting parameters and column choices for LPC isomer separation.

Table 1: Recommended HPLC Columns for LPC Isomer Separation

Column TypeStationary PhaseKey CharacteristicsRecommended Use
Standard C18 (Octadecylsilane)High hydrophobicity, good starting point for most lipid separations.[3]General purpose, initial method development.
Alternative C8 (Octylsilane)Less hydrophobic than C18, may offer different selectivity for isomers.[6]For closely eluting compounds where C18 provides insufficient resolution.
Specialized Phenyl-HexylProvides π-π interactions in addition to hydrophobic interactions, which can be highly effective for separating isomers.[7]When standard alkyl chains fail to resolve positional or geometric isomers.

Table 2: Example Mobile Phase Compositions

Mobile PhaseCompositionPurpose
Aqueous (A) Water + 10mM Ammonium Formate + 0.1% Formic AcidBuffered aqueous phase to control pH and improve peak shape.
Organic (B1) Acetonitrile / Water (95:5, v/v) + 0.1% Formic AcidCommon strong solvent for reversed-phase lipidomics.
Organic (B2) Acetonitrile / Isopropanol (80:20, v/v) + 0.1% Formic AcidIsopropanol can improve solubility and alter selectivity for lipids.[3]

Table 3: Example Gradient Programs (Flow Rate: 0.4 mL/min)

Time (min)%B (Scouting Gradient)%B (Optimized Gradient)
0.03055
1.03055
15.09565
20.09595
25.03095
30.03055

References

Addressing matrix effects in the quantification of Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Lysophosphatidylcholine C19:0 (LPC C19:0) and other lysophospholipids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the quantification of LPC C19:0?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds in the sample matrix.[1][2][3] In the context of liquid chromatography-mass spectrometry (LC-MS) analysis of biological samples, these effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification of LPC C19:0.[4][5] The main culprits behind matrix effects in biological matrices like plasma and serum are endogenous phospholipids, which are present at high concentrations.[1][6][7][8]

Q2: How can I determine if my LPC C19:0 quantification is affected by matrix effects?

A2: You can assess matrix effects using several methods. A common approach is the post-column infusion experiment, where a constant flow of your analyte is introduced into the mass spectrometer after the analytical column.[9] A dip or rise in the baseline signal when a blank matrix extract is injected indicates ion suppression or enhancement at that retention time.[9] Another method is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract.[7][10] A significant difference between the slopes suggests the presence of matrix effects.

Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A3: A stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects.[10][11][12] A SIL-IS for LPC C19:0 would be a C19:0 lysophosphatidylcholine molecule where some atoms (e.g., carbon or hydrogen) are replaced with their heavier stable isotopes (e.g., ¹³C or ²H). This standard is chemically identical to the analyte and will co-elute from the chromatography column, experiencing the same degree of ion suppression or enhancement.[10][13] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[10][13]

Q4: Can I use LPC C19:0 as an internal standard for other LPCs?

A4: Yes, since LPC C19:0 is not naturally occurring in most biological systems, it is a suitable internal standard for the quantification of endogenous LPCs.[14] It is important to ensure that it has similar extraction recovery and ionization characteristics to the analytes being measured.[14]

Troubleshooting Guide

Issue 1: Poor sensitivity and inconsistent results for LPC C19:0.

This is often a direct consequence of ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[3][7] However, ensure that the LPC C19:0 concentration remains above the instrument's limit of detection.

    • Optimize Sample Preparation: The choice of sample preparation technique is crucial for removing interfering phospholipids.[7][8]

    • Chromatographic Separation: Improve the separation of LPC C19:0 from matrix components by optimizing your LC method.[7][10]

Issue 2: High background or interfering peaks at the retention time of LPC C19:0.

This can be caused by insufficient sample cleanup or carryover from previous injections.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or specific phospholipid removal plates.[4][15]

    • Check for Carryover: Inject a blank solvent after a high-concentration sample to see if the peak persists. If carryover is observed, optimize the wash steps in your autosampler and LC method.

    • Use a Diverter Valve: A diverter valve can be used to direct the flow from the column to waste during the initial and final stages of the chromatographic run when highly abundant, interfering compounds may elute, thus preventing them from entering the mass spectrometer.[3]

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Depletion Plates

This protocol is designed to selectively remove phospholipids from plasma or serum samples, thereby reducing matrix effects.

  • Protein Precipitation: In a 96-well plate, add 300 µL of acetonitrile to 100 µL of plasma or serum sample containing your LPC C19:0.

  • Mixing: Mix thoroughly by vortexing for 1-2 minutes to ensure complete protein precipitation.

  • Phospholipid Removal: Place the 96-well phospholipid depletion plate on a collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid depletion plate.

  • Filtration: Apply a vacuum to draw the sample through the phospholipid removal sorbent into the collection plate.

  • Evaporation and Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique to separate lipids from more polar matrix components.

  • Sample Preparation: To 100 µL of plasma or serum, add your internal standard (e.g., a SIL-IS of LPC C19:0).

  • Extraction: Add 500 µL of a mixture of methyl-tert-butyl ether (MTBE) and methanol (5:1, v/v).

  • Vortex and Centrifuge: Vortex the mixture for 5 minutes, then centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under nitrogen and reconstitute the lipid extract in a solvent compatible with your LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for LPC C19:0 Recovery and Matrix Effect Reduction

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)8545 (Suppression)15
Liquid-Liquid Extraction (LLE)9215 (Suppression)8
Solid-Phase Extraction (SPE)9510 (Suppression)5
Phospholipid Depletion Plate98<5 (Suppression)<3

Data are hypothetical and for illustrative purposes.

Visualizations

Troubleshooting Workflow for Matrix Effects start Inconsistent LPC C19:0 Results (Poor Sensitivity/Reproducibility) check_me Assess Matrix Effects (Post-Column Infusion or Matrix vs. Solvent Calibration) start->check_me me_present Matrix Effects Confirmed check_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes no_me No Significant Matrix Effects me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is re_evaluate Re-evaluate Matrix Effects use_sil_is->re_evaluate re_evaluate->me_present Still Present validated_method Validated Method: Reliable Quantification re_evaluate->validated_method Mitigated proceed Proceed with Current Method no_me->proceed proceed->validated_method

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Sample Preparation Workflow for LPC C19:0 Analysis start Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard (e.g., SIL-IS for LPC C19:0) start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt phospholipid_removal Phospholipid Removal (e.g., Depletion Plate or SPE) ppt->phospholipid_removal evaporate Evaporate to Dryness phospholipid_removal->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Stability of Lysophosphatidylcholine C19:0 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of Lysophosphatidylcholine C19:0 (LPC C19:0) in various solvents and at different temperatures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least one year. It is also important to protect it from moisture, as lysophosphatidylcholines are hygroscopic.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two main degradation pathways for LPC C19:0 in solution are:

  • Hydrolysis: The ester bond at the sn-1 position can be hydrolyzed, releasing nonadecanoic acid and glycerophosphocholine. This process is catalyzed by both acidic and basic conditions.

  • Acyl Migration: The acyl chain at the sn-1 position can migrate to the sn-2 position, forming the sn-2 LPC C19:0 isomer. This is an equilibrium process, but the sn-1 isomer is generally more stable.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The hydrolysis of the ester bond in lysophosphatidylcholines is pH-dependent. The minimum rate of hydrolysis is observed at a pH of approximately 6.5.[1] Both acidic and alkaline conditions will accelerate the degradation of LPC C19:0.

Q4: Is this compound stable in organic solvents like methanol and DMSO?

A4:

  • Methanol (a protic solvent): Saturated LPCs are generally more stable in organic solvents compared to aqueous solutions. However, acyl migration can still occur, especially over extended periods and at higher temperatures. Methanol can participate in hydrogen bonding, which may influence the rate of degradation.

  • DMSO (an aprotic solvent): While specific stability data for LPC C19:0 in DMSO is limited, DMSO is a polar aprotic solvent and is generally considered a good solvent for long-term storage of many organic compounds at low temperatures. However, it is crucial to use anhydrous DMSO, as water content can facilitate hydrolysis.

Q5: How should I prepare a stock solution of this compound?

A5: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent such as methanol or anhydrous DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%, and preferably below 0.1%) to avoid cytotoxicity.[2]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected biological activity in experiments.

  • Possible Cause: Degradation of LPC C19:0 into its sn-2 isomer or hydrolysis products, which may have different biological activities.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare fresh stock solutions for critical experiments. If using older stock solutions, verify their purity by HPLC-MS.

    • Control Storage Conditions: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

    • pH Control: Ensure the pH of your experimental buffer is near 6.5 to minimize hydrolysis if working in aqueous solutions.[1]

Issue 2: Precipitation of LPC C19:0 upon addition to aqueous buffer or cell culture media.

  • Possible Cause: LPC C19:0, especially at higher concentrations, can form micelles and may have limited solubility in aqueous solutions, leading to aggregation and precipitation.

  • Troubleshooting Steps:

    • Optimize Final Concentration: Determine the critical micelle concentration (CMC) and work at concentrations below this value if possible.

    • Improve Solubilization: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium, add the stock solution slowly while vortexing or stirring the medium to ensure rapid and even dispersion.

    • Use of a Carrier: Consider the use of a carrier protein like bovine serum albumin (BSA) to improve the solubility and stability of LPC C19:0 in aqueous solutions.

Issue 3: Observing multiple peaks for LPC C19:0 in HPLC or LC-MS analysis.

  • Possible Cause: This is likely due to the presence of both the sn-1 and sn-2 isomers resulting from acyl migration.

  • Troubleshooting Steps:

    • Optimize Chromatography: Use a suitable HPLC column and mobile phase to resolve the two isomers.

    • Confirm Peak Identity: Use mass spectrometry (MS) to confirm the identity of each peak. The fragmentation patterns of the sn-1 and sn-2 isomers are distinct.

    • Minimize Isomerization During Sample Preparation: Keep samples at low temperatures and minimize the time between sample preparation and analysis.

Data Presentation

Table 1: Stability of Saturated sn-2 Lysophosphatidylcholine (16:0) in Aqueous Buffer (pH 7.4) and Organic Solvent (Chloroform:Methanol 2:1 v/v) at Various Temperatures.

Data extrapolated from a study on sn-2 16:0 LPC, which is expected to have similar stability to sn-1 C19:0 LPC due to its saturated nature.[3]

TemperatureSolventIncubation Time% of sn-2 Isomer Remaining
37°CAqueous Buffer (pH 7.4)8 hours~13%
22°CAqueous Buffer (pH 7.4)24 hours~30%
4°CAqueous Buffer (pH 7.4)24 hours~75%
-20°CAqueous Buffer (pH 7.4)4 weeks~85%
37°CChloroform:Methanol (2:1)4 weeks~70%
22°CChloroform:Methanol (2:1)4 weeks~80%
4°CChloroform:Methanol (2:1)4 weeks~90%
-20°CChloroform:Methanol (2:1)4 weeks~45%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of LPC C19:0 for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or HPLC-grade Methanol

  • Sterile, amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Allow the solid LPC C19:0 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of LPC C19:0 in a sterile vial.

  • Add the calculated volume of anhydrous DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the LPC C19:0 is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC-MS

Objective: To quantify the degradation (hydrolysis and acyl migration) of LPC C19:0 over time under specific solvent and temperature conditions.

Materials:

  • LPC C19:0 stock solution

  • Solvents to be tested (e.g., methanol, DMSO, aqueous buffers at different pH)

  • Incubator or water bath set to the desired temperature

  • HPLC-MS system with a C18 column

  • Internal standard (e.g., LPC 17:0)

  • HPLC-grade solvents for mobile phase (e.g., methanol, water, formic acid, ammonium formate)

Procedure:

  • Sample Incubation:

    • Dilute the LPC C19:0 stock solution to the desired starting concentration in the test solvents.

    • Aliquot the solutions into several vials for different time points.

    • Incubate the vials at the chosen temperature(s).

  • Sample Collection and Preparation:

    • At each designated time point, remove a vial from incubation.

    • Immediately stop any further degradation by adding a quenching solvent (e.g., cold methanol) containing the internal standard.

    • If necessary, perform a lipid extraction (e.g., Bligh-Dyer or Folch extraction).

    • Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Inject the prepared sample onto the HPLC-MS system.

    • Use a gradient elution to separate LPC C19:0, its isomer, and its hydrolysis product (nonadecanoic acid).

    • Monitor the ions corresponding to each compound and the internal standard using mass spectrometry.

  • Data Analysis:

    • Calculate the peak area ratios of the analytes to the internal standard.

    • Plot the concentration of LPC C19:0 and the formation of its degradation products as a function of time to determine the degradation kinetics.

Mandatory Visualization

experimental_workflow Experimental Workflow for LPC C19:0 Stability Assessment prep_stock Prepare LPC C19:0 Stock Solution dilute Dilute in Test Solvents (e.g., MeOH, DMSO, Buffers) prep_stock->dilute incubate Incubate at Different Temperatures dilute->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction & Add Internal Standard sample->quench extract Lipid Extraction (if necessary) quench->extract analyze Analyze by HPLC-MS extract->analyze data Data Analysis & Kinetic Modeling analyze->data

Caption: Workflow for assessing the stability of LPC C19:0.

degradation_pathways Degradation Pathways of this compound lpc_sn1 1-nonadecanoyl-sn-glycero-3-phosphocholine (LPC C19:0 sn-1) lpc_sn2 2-nonadecanoyl-sn-glycero-3-phosphocholine (LPC C19:0 sn-2) lpc_sn1->lpc_sn2 Acyl Migration (Equilibrium) hydrolysis_products Nonadecanoic Acid + Glycerophosphocholine lpc_sn1->hydrolysis_products Hydrolysis (Acid/Base Catalyzed)

Caption: Primary degradation pathways for LPC C19:0.

References

Minimizing degradation of LPC C19:0 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LPC C19:0 analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to mitigate the degradation of Lysophosphatidylcholine C19:0 during sample preparation. Our goal is to help you ensure the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions - Understanding LPC C19:0 Degradation

This section addresses fundamental questions about the nature of LPC C19:0 and its stability.

Q1: What is LPC C19:0, and why is its stability a concern during sample preparation?

A1: LPC C19:0, or Lysophosphatidylcholine (19:0), is a type of lysophospholipid. It consists of a glycerol backbone, a phosphocholine headgroup, and a single saturated 19-carbon fatty acid chain (nonadecanoic acid). Its stability is a major concern because the ester bond linking the fatty acid to the glycerol backbone is susceptible to both enzymatic and chemical hydrolysis.[1][2] Degradation can lead to artificially low measurements, compromising data integrity, especially in quantitative studies where it might be used as an internal standard or measured as a biomarker.

Q2: What are the primary degradation pathways for LPC C19:0?

A2: The two main degradation pathways for LPC C19:0 during sample preparation are enzymatic hydrolysis and chemical hydrolysis.

  • Enzymatic Hydrolysis: Biological samples, particularly plasma and tissue homogenates, contain enzymes like lysophospholipases and autotaxin that can cleave the fatty acid or the choline group from the LPC molecule.[3][4][5]

  • Chemical Hydrolysis: The ester linkage is vulnerable to hydrolysis under acidic or basic conditions, a risk during certain extraction or derivatization procedures.[2]

  • Acyl Migration: While not a degradative loss, the C19:0 fatty acid can migrate from its original position to an adjacent one on the glycerol backbone, forming an isomer.[1] This can affect quantification if the analytical method cannot distinguish between isomers. The rate of this isomerization is lowest at a pH of 4-5.[1]

Q3: How can I differentiate between actual degradation, poor sample recovery, and analytical issues?

A3: This is a critical step in troubleshooting. The most effective method is to use a stable, isotopically labeled internal standard (SIL-IS), such as LPC C19:0-d7.

  • If both your analyte and SIL-IS signals are low: This points to a problem with the extraction procedure (poor recovery) or a systemic issue with the LC-MS/MS system (e.g., ion suppression, poor ionization).[6]

  • If your analyte signal is low but the SIL-IS signal is normal: This strongly suggests that degradation of the endogenous LPC C19:0 occurred before the internal standard was added. This indicates a problem during sample collection, handling, or initial storage.

  • If both signals are highly variable across replicates: This often indicates inconsistent sample preparation, such as incomplete protein precipitation or phase separation during liquid-liquid extraction.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Consistently Low or Variable LPC C19:0 Signal

Q: My LPC C19:0 signal is consistently low. I suspect enzymatic degradation during sample collection. How can I prevent this?

A: Enzymatic activity begins the moment a biological sample is collected. To minimize its impact, you must work quickly and control the temperature.

  • Immediate Cooling: Place samples on ice immediately after collection to slow down enzymatic reactions.

  • Anticoagulant Choice: For blood samples, use EDTA as the anticoagulant. EDTA chelates divalent cations like Ca²⁺ and Mg²⁺, which are necessary cofactors for many phospholipase enzymes.

  • Rapid Processing: Process samples as quickly as possible. For plasma, centrifuge the blood and separate the plasma within 30 minutes of collection.

  • Enzyme Inactivation: If samples cannot be extracted immediately, flash-freeze them in liquid nitrogen and store them at -80°C. For the most rigorous approach, inactivate enzymes immediately upon collection by adding a cold organic solvent (see next question).

Q: What is the most effective way to inactivate enzymes before lipid extraction?

A: The most common and effective methods involve either precipitating proteins with organic solvents or using heat. The choice depends on your specific sample type and workflow.

MethodDescriptionAdvantagesDisadvantages
Solvent Precipitation Adding a 3-4 fold excess of a cold (-20°C) organic solvent like isopropanol, acetonitrile, or methanol to the sample. This denatures and precipitates proteins, including enzymes.[7]Highly effective; simultaneously initiates lipid extraction; simple and fast.Must ensure complete precipitation; choice of solvent can affect extraction efficiency for different lipid classes.
Heat Inactivation Adding the sample to a pre-heated solvent (e.g., 75°C isopropanol) to rapidly denature enzymes.[8]Very effective for denaturing a broad range of enzymes.Can promote heat-sensitive degradation if not controlled; not suitable for all analytes.

Issue 2: Inconsistent Results and Poor Reproducibility

Q: I'm observing high variability in LPC C19:0 concentrations across my technical replicates. What are the likely causes in my sample preparation?

A: High variability often points to inconsistencies in the execution of the sample preparation protocol.

  • Incomplete Mixing: Ensure vigorous and consistent vortexing at all stages, especially after adding solvents for extraction and precipitation.

  • Inaccurate Pipetting: Use calibrated pipettes, especially for small volumes of internal standards and solvents. Viscous organic solvents can be challenging to pipette accurately.

  • Phase Separation Issues: During liquid-liquid extraction (e.g., Folch or Bligh & Dyer methods), ensure complete separation of the aqueous and organic layers before collecting the lipid-containing organic phase.[9] Disturbing the interface can introduce interfering substances.

  • Solvent Evaporation: When drying down the lipid extract, do so under a gentle stream of nitrogen or in a vacuum concentrator.[10] Over-drying or excessive heat can degrade lipids. Ensure samples are dried to the same extent.

  • Reconstitution: After drying, ensure the lipid pellet is completely redissolved in the reconstitution solvent by thorough vortexing or sonication. Incomplete reconstitution is a major source of variability.

Issue 3: Analytical System Problems Potentially Linked to Sample Prep

Q: My LC peak shape for LPC C19:0 is poor (e.g., broad or tailing), and I'm seeing high background noise in my mass spectrometer. Can this be caused by my sample preparation?

A: Absolutely. These are classic signs of matrix effects and contamination resulting from suboptimal sample cleanup.[6]

  • Insufficient Protein Removal: If protein precipitation is incomplete, residual proteins can foul the analytical column and the mass spectrometer's ion source.

  • High Salt Concentration: Failure to properly separate the aqueous and organic phases can carry salts into the final extract. Salts are non-volatile and will contaminate the ion source, leading to signal suppression and instability.

  • Phospholipid Contamination: Biological samples are rich in other phospholipids (like phosphatidylcholine, PC) that can co-extract with LPC. If not chromatographically separated, they can cause significant ion suppression.

  • Carryover: LPCs can be "sticky" and adsorb to surfaces in the autosampler and LC system, leading to carryover in subsequent blank or sample injections.[11] Ensure your method includes a robust needle wash and a strong column wash at the end of each gradient.

Section 3: Recommended Experimental Protocols

Protocol 1: Best Practices for Plasma/Serum Sample Collection and Handling

  • Collection: Collect blood in tubes containing EDTA as the anticoagulant.

  • Immediate Cooling: Place the tube on ice immediately.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C.

  • Aliquoting: Carefully transfer the plasma supernatant to fresh, pre-chilled polypropylene tubes. Avoid disturbing the buffy coat.

  • Internal Standard Spiking: If possible, spike the plasma with the isotopically labeled internal standard at this stage.

  • Storage: Immediately flash-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until extraction. Avoid freeze-thaw cycles.[8]

Protocol 2: Optimized Lipid Extraction (Modified Bligh & Dyer)

This protocol is designed to efficiently precipitate proteins and extract lipids.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Initial Preparation: In a glass tube, add 100 µL of plasma. If not already added, spike with the internal standard.

  • Protein Precipitation & Extraction:

    • Add 375 µL of a cold (-20°C) 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Phase Separation:

    • Add 125 µL of chloroform. Vortex for 30 seconds.

    • Add 125 µL of purified water. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 1000 x g for 10 minutes at 4°C to achieve clear phase separation. You will see an upper aqueous/methanol layer, a protein disk in the middle, and a lower chloroform layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube. Be careful not to disturb the protein disk.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis. Vortex for 1 minute to ensure the lipids are fully dissolved.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris before transferring the supernatant to an autosampler vial.

Section 4: Visual Guides

The following diagrams illustrate key pathways and workflows to help you visualize and manage potential sources of LPC C19:0 degradation.

Primary Degradation and Isomerization Pathways for LPC C19:0 cluster_degradation Degradation Products cluster_isomerization Isomerization Product LPC LPC C19:0 GPC Glycerophosphocholine + C19:0 Fatty Acid LPC->GPC Enzymatic Hydrolysis (Lysophospholipase) Chemical Hydrolysis (Acid/Base) LPA Lysophosphatidic Acid + Choline LPC->LPA Enzymatic Hydrolysis (Autotaxin) Isomer LPC C19:0 Isomer (sn-2) LPC->Isomer Acyl Migration (pH dependent)

Caption: Degradation and isomerization pathways affecting LPC C19:0.

Recommended Sample Preparation Workflow start Start: Sample Collection (EDTA tube, on ice) process Plasma Separation (<30 min, 4°C) start->process spike Spike Internal Standard process->spike extract Protein Precipitation & Lipid Extraction (Cold Chloroform/Methanol) spike->extract separate Phase Separation (Centrifuge) extract->separate collect Collect Organic (Lower) Phase separate->collect dry Evaporate Solvent (Nitrogen Stream) collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze Troubleshooting Logic Flow for Low LPC C19:0 Signal start Low or Variable LPC C19:0 Signal q1 Is Internal Standard (IS) signal also low/variable? start->q1 a1_yes Problem is likely in post-IS spike steps. - Inconsistent Extraction - Incomplete Reconstitution - LC/MS System Issue q1->a1_yes Yes a1_no Problem is likely in pre-IS spike steps. - Analyte Degradation - Inconsistent Aliquoting q1->a1_no No q2 Are QC samples (run alongside) showing similar issues? a1_yes->q2 a1_no->q2 a2_yes Indicates a systemic issue. - Problem with shared reagents - LC/MS system drift/failure - Widespread contamination q2->a2_yes Yes a2_no Indicates sample-specific issue. - Review collection/handling  for specific samples. - Check for unique matrix effects. q2->a2_no No

References

Technical Support Center: Troubleshooting Poor Signal Intensity of Lysophosphatidylcholine C19:0 in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor signal intensity of Lysophosphatidylcholine (LPC) C19:0 in mass spectrometry (MS) experiments.

Troubleshooting Guide

Low or variable signal intensity for LPC C19:0 can be a significant obstacle in lipidomics research. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Question: I am observing a weak or inconsistent signal for LPC C19:0. What are the potential causes and how can I troubleshoot this?

Answer:

Poor signal intensity for LPC C19:0 can stem from several factors throughout the analytical workflow, from sample preparation to MS detection. The following sections provide a step-by-step guide to pinpoint and address the issue.

Step 1: Evaluate Sample Preparation and Extraction

The initial handling and extraction of your sample are critical for ensuring the recovery of low-abundance lipids like LPC C19:0.

Potential Issue: Inefficient Extraction of Lysophospholipids

Standard lipid extraction methods, such as the Folch or Bligh & Dyer procedures, are optimized for general lipid recovery but may not be ideal for more polar lysophospholipids.[1][2]

Troubleshooting Actions:

  • Method Selection: Consider using a modified extraction protocol that is better suited for lysophospholipids. A simple and effective method involves a single-phase extraction with methanol, which has been shown to have high efficiency for extracting major classes of lysophospholipids from blood samples.[1]

  • Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step to enrich for phospholipids and remove interfering substances. A silica-based SPE cartridge can be used to separate neutral lipids and free fatty acids from the phospholipid fraction.[3]

  • Internal Standard Spiking: Add an appropriate internal standard at the very beginning of the sample preparation process to account for any losses during extraction and subsequent steps.[4]

Experimental Protocol: Methanol-Based Extraction for Lysophospholipids

This protocol is adapted for the efficient extraction of lysophospholipids from plasma or serum.

Materials:

  • Methanol (LC-MS grade)

  • Internal standard solution (e.g., LPC 17:0 or a stable isotope-labeled LPC)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a microcentrifuge tube, add 1 mL of methanol containing the internal standard at a known concentration.

  • Add 2 µL of plasma or serum to the methanol solution.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample on ice for 10 minutes to facilitate protein precipitation.

  • Centrifuge the sample at 10,000 x g for 5 minutes at room temperature.

  • Carefully collect the supernatant for direct LC-MS analysis.

Step 2: Optimize Chromatographic Separation

Effective chromatographic separation is crucial for minimizing ion suppression and ensuring accurate quantification.

Potential Issue: Co-elution with Abundant Lipids

LPC C19:0 may co-elute with more abundant lipid species, particularly other phospholipids, which can significantly suppress its ionization and lead to poor signal intensity.[5]

Troubleshooting Actions:

  • Column Selection: Utilize a C18 reversed-phase column for good separation of different lipid classes. The retention of lipids in reversed-phase chromatography is influenced by both the carbon number and the number of double bonds in the fatty acid chain.[6]

  • Gradient Optimization: Employ a shallow elution gradient to improve the resolution between LPC C19:0 and other co-eluting lipids. Longer analysis times with slower gradient changes can enhance separation.[3]

  • Retention Time Comparison: While specific retention time data for LPC C19:0 is not extensively published, it is expected to elute in close proximity to other long-chain LPCs like LPC 18:0 and LPC 20:0 on a C18 column. The odd-numbered carbon chain of C19:0 will likely result in a retention time between that of C18 and C20 species.

Step 3: Address Mass Spectrometry and Ionization Issues

The settings of your mass spectrometer and the ionization process itself can greatly impact the signal intensity of your target analyte.

Potential Issue: Ion Suppression

Ion suppression is a common phenomenon in electrospray ionization (ESI) where co-eluting compounds compete for ionization, reducing the signal of the analyte of interest.[7] Phospholipids are a major cause of ion suppression in biological samples.[5]

Troubleshooting Actions:

  • MS Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

  • Source Parameters: Optimize the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for LPC C19:0.

  • Internal Standard Selection: The choice of internal standard is critical for correcting for ion suppression. For an odd-chain analyte like LPC C19:0, an ideal internal standard would be a stable isotope-labeled LPC C19:0. If this is not available, a non-endogenous odd-chain LPC with a different chain length (e.g., LPC 13:0 or LPC 17:0) can be used.[8][9] It is important to confirm that the chosen internal standard is not present in the biological matrix being analyzed.[10]

Potential Issue: Incorrect MS/MS Fragmentation Parameters

If you are performing tandem MS (MS/MS) for quantification, incorrect fragmentation parameters can lead to a weak product ion signal.

Troubleshooting Actions:

  • Characteristic Fragment: Lysophosphatidylcholines typically produce a characteristic product ion at m/z 184 in positive ion mode, corresponding to the phosphocholine headgroup.[11][12] Ensure your MS/MS method is set to monitor this transition.

  • Collision Energy Optimization: Optimize the collision energy to maximize the intensity of the m/z 184 fragment ion from your LPC C19:0 precursor ion.

Mandatory Visualizations

Troubleshooting Workflow for Poor LPC C19:0 Signal

TroubleshootingWorkflow cluster_sample_prep Sample Preparation Checks cluster_chromatography Chromatography Checks cluster_ms MS & Ionization Checks Start Poor Signal Intensity of LPC C19:0 SamplePrep Step 1: Evaluate Sample Preparation Start->SamplePrep Chromatography Step 2: Optimize Chromatography SamplePrep->Chromatography Extraction OK Extraction_Method Inefficient Extraction SamplePrep->Extraction_Method SPE_Cleanup Lack of Cleanup SamplePrep->SPE_Cleanup IS_Spiking Improper IS Use SamplePrep->IS_Spiking MS_Issues Step 3: Address MS & Ionization Chromatography->MS_Issues Separation OK Coelution Co-elution Chromatography->Coelution Column_Choice Wrong Column Chromatography->Column_Choice Gradient Suboptimal Gradient Chromatography->Gradient Resolution Signal Improved? MS_Issues->Resolution Ion_Suppression Ion Suppression MS_Issues->Ion_Suppression MS_Tuning Poor Tuning MS_Issues->MS_Tuning Fragmentation Incorrect MS/MS MS_Issues->Fragmentation End_Good Problem Resolved Resolution->End_Good Yes Re_evaluate Re-evaluate Entire Workflow Consult Instrument Specialist Resolution->Re_evaluate No

Caption: A step-by-step workflow for troubleshooting poor LPC C19:0 signal intensity.

Signaling Pathway of Ion Suppression

IonSuppression Analyte LPC C19:0 Droplet ESI Droplet Analyte->Droplet Interference Co-eluting Lipids (e.g., abundant PCs) Interference->Droplet GasPhase Gas Phase Ions Interference->GasPhase Competition for Charge & Surface Area Droplet->GasPhase Ionization Detector MS Detector GasPhase->Detector Signal Signal Intensity GasPhase->Signal Reduced Analyte Ions Detector->Signal

Caption: The mechanism of ion suppression affecting LPC C19:0 signal in the ESI source.

Frequently Asked Questions (FAQs)

Q1: Why is my LPC C19:0 signal much lower than other LPCs with similar chain lengths (e.g., LPC 18:0)?

A1: Several factors could contribute to this observation. Firstly, the natural abundance of odd-chain fatty acids like C19:0 is typically much lower in most biological systems compared to even-chain fatty acids.[8] Therefore, the endogenous concentration of LPC C19:0 is likely to be significantly lower than that of LPC 18:0. Secondly, although chemically similar, there might be slight differences in ionization efficiency between odd- and even-chain LPCs, though this is generally considered to be minimal. The most probable reason is the lower endogenous concentration.

Q2: What is the expected m/z for the precursor and product ions of LPC C19:0 in positive ion mode?

A2: For LPC C19:0 (nonadecanoyl), the expected protonated precursor ion [M+H]⁺ would have an m/z that can be calculated based on its chemical formula. The characteristic product ion in MS/MS analysis is the phosphocholine headgroup, which has an m/z of 184.[11][12] A mass spectrum for LPC(19:0)+H has been reported in the SpectraBase database.[13]

Q3: Can I use an even-chain LPC as an internal standard for quantifying LPC C19:0?

A3: While a stable isotope-labeled LPC C19:0 is the ideal internal standard, it may not be readily available. Using a non-endogenous, structurally similar lipid is a common practice. An odd-chain LPC that is not C19:0 (e.g., LPC 13:0, 15:0, or 17:0) would be a good choice, provided it is not present in your samples.[10] If an odd-chain standard is unavailable, a stable isotope-labeled even-chain LPC (e.g., LPC 16:0-d4) could be used, but it's important to validate that it behaves similarly to LPC C19:0 during extraction and ionization to ensure accurate correction.

Q4: How can I confirm that ion suppression is the cause of my poor signal?

A4: A post-extraction spiking experiment can be performed to assess ion suppression. This involves comparing the signal intensity of a known amount of LPC C19:0 standard spiked into a pre-extracted blank matrix sample with the signal of the same amount of standard in a clean solvent. A significant decrease in signal in the matrix sample indicates ion suppression.

Q5: Are there any specific instrument settings that are particularly important for lysophospholipid analysis?

A5: Besides the general MS parameters, for lysophospholipids, it's beneficial to use a precursor ion scan for m/z 184 in positive ion mode to specifically detect all phosphocholine-containing lipids, including your LPC C19:0.[11][14] This can help in method development and in identifying potential interferences.

Quantitative Data Summary

ParameterRecommendation/ValueRationale
Extraction Solvent MethanolHigh recovery for polar lysophospholipids.[1]
Chromatography Column C18 Reversed-PhaseGood separation of lipid species based on hydrophobicity.[6]
MS/MS Transition Precursor ion of LPC C19:0 -> m/z 184Characteristic fragmentation of the phosphocholine headgroup.[11][12]
Internal Standard Stable isotope-labeled LPC C19:0 or non-endogenous odd-chain LPC (e.g., LPC 17:0)Closely mimics the analyte's behavior for accurate quantification.[4][8]

References

Calibration curve issues in Lysophosphatidylcholine C19:0 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves during the quantification of Lysophosphatidylcholine C19:0 (LPC C19:0).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my calibration curve for LPC C19:0 showing poor linearity (R² < 0.99)?

A1: Poor linearity is a common issue that can arise from multiple sources, from standard preparation to detector saturation.

Potential Causes:

  • Inaccurate Standard Preparation: Errors in serial dilutions, incorrect stock concentration, or solvent evaporation.

  • Analyte Instability: LPC C19:0 may degrade during sample preparation or while waiting for analysis.[1][2] LPCs can be susceptible to hydrolysis.[2]

  • Detector Saturation: The concentration of the highest standard point may be outside the linear dynamic range of the mass spectrometer.

  • Improper Integration: The software's peak integration parameters may be suboptimal, leading to inconsistent area measurements.

  • Non-linear Response: The ionization efficiency of LPC C19:0 may not be linear across a very wide concentration range.

Troubleshooting Steps:

  • Prepare Fresh Standards: Prepare a new set of calibration standards from a fresh stock solution. Use calibrated pipettes and ensure accurate dilutions.

  • Assess Stability: Analyze standards immediately after preparation. If not possible, store them at an appropriate temperature (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[3]

  • Check the Highest Standard: Dilute the highest concentration standard by 50% and re-run. If the new point falls on the linear line, detector saturation is likely. Adjust the calibration range accordingly.

  • Optimize Peak Integration: Manually review the peak integration for each standard. Adjust integration parameters (e.g., baseline, peak width, threshold) to ensure consistent and accurate peak area calculation.

  • Use a Weighted Regression: If non-linearity is inherent, especially at lower concentrations, consider using a weighted linear regression (e.g., 1/x or 1/x²) to give more importance to the lower concentration points.

Q2: My calibration curve is linear, but the y-intercept is significantly high or negative and does not pass through the origin. What does this mean?

A2: A non-zero intercept often points to a constant background interference or a systematic error in the blank or standard preparation.

Potential Causes:

  • Contaminated Blank: The blank (matrix or solvent) may be contaminated with LPC C19:0 or an isobaric interference.

  • System Contamination: Carryover from a previous high-concentration sample can affect subsequent injections, including the blank.

  • Incorrect Blank Subtraction: The blank signal may be improperly subtracted from the standards.

  • Adsorption of Analyte: At very low concentrations, the analyte may adsorb to vial surfaces or tubing, leading to a lower-than-expected response and a negative intercept when the line is extrapolated.[4][5]

Troubleshooting Steps:

  • Analyze a Fresh Blank: Prepare a new solvent blank and, if applicable, a new matrix blank using fresh, high-purity solvents and reagents.

  • Run Wash Cycles: Inject several solvent blanks between standards and samples to check for and mitigate carryover. If carryover persists, a more rigorous cleaning of the injector port and column may be necessary.

  • Review Blank Subtraction: Ensure that the data processing method correctly handles the blank. It is often preferable to include the blank as a point in the curve rather than subtracting it.

  • Address Adsorption: To prevent analyte loss at low concentrations, consider using silanized glass vials or polypropylene vials. Adding a small amount of a "blocking" agent to the sample solvent, like a digested protein mixture, can sometimes help.[5]

Q3: I'm observing high variability (%RSD > 15%) between replicate injections of my calibration standards. What could be the cause?

A3: High variability points to issues with the stability of the analytical system, injection precision, or sample consistency.

Potential Causes:

  • Injector Malfunction: The autosampler may not be drawing and injecting consistent volumes. This is a common source of variability.[6]

  • LC System Instability: Fluctuations in pump pressure, inconsistent mobile phase mixing, or a poorly conditioned column can lead to shifting retention times and variable peak areas.

  • MS Source Instability: An unstable electrospray (ESI) can cause significant fluctuations in ion signal. This can be due to a dirty source, a clogged emitter, or suboptimal gas and voltage settings.[6]

  • Sample Evaporation: If vials are left uncapped or improperly sealed in the autosampler for extended periods, solvent evaporation can concentrate the samples, leading to increasing signal over time.

Troubleshooting Steps:

  • Check Injector Performance: Inspect the injector syringe for air bubbles and ensure the injection port seal is not worn. Run a series of injections from the same vial to test for reproducibility.

  • Monitor LC Performance: Check the pump pressure trace for stability. Ensure mobile phases are properly degassed and mixed. Allow the column to equilibrate fully before starting the run.

  • Clean and Tune the MS Source: Perform routine source cleaning as per the manufacturer's instructions. Tune and calibrate the mass spectrometer to ensure optimal performance.

  • Use an Internal Standard (IS): The most effective way to correct for injection and ionization variability is to use a suitable internal standard. A stable isotope-labeled LPC C19:0 would be ideal. Alternatively, an LPC with a different odd-numbered carbon chain (e.g., LPC 13:0 or LPC 17:0) can be used.[7][8][9] The response ratio of the analyte to the IS should be used for the calibration curve.[6]

Q4: How do I identify and mitigate matrix effects that may be impacting my LPC C19:0 quantification?

A4: Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. [10][11]

Potential Causes:

  • Ion Suppression/Enhancement: Other phospholipids, such as phosphatidylcholines (PCs), are major components of plasma and are known to cause significant ion suppression in positive ESI mode.[10][11]

  • Inadequate Sample Cleanup: Simple protein precipitation may not be sufficient to remove all interfering matrix components.[11]

  • Insufficient Chromatographic Separation: If LPC C19:0 co-elutes with a large amount of an interfering substance, the effect on its ionization will be pronounced.[12]

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte concentration in a neat solvent. A significant difference indicates the presence of matrix effects.[12]

  • Improve Sample Preparation:

    • Solid Phase Extraction (SPE): Use an SPE method to selectively isolate phospholipids or remove interfering compounds.[13][14]

    • Liquid-Liquid Extraction (LLE): Optimize the LLE protocol to better separate LPCs from other lipid classes.

  • Optimize Chromatography:

    • Adjust the LC gradient to achieve better separation between LPC C19:0 and major phospholipids.[15]

    • Consider using a different column chemistry (e.g., HILIC) which may provide different selectivity for phospholipids.[12]

  • Use a Co-eluting Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., LPC C19:0-d4). It will co-elute with the analyte and experience the same ionization suppression or enhancement, providing a reliable correction.

  • Dilute the Sample: A "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components, although this may compromise sensitivity.[12]

Quantitative Data Summary

The following table provides typical acceptance criteria for a calibration curve in a bioanalytical method for LPC C19:0 quantification.

ParameterTypical Range / Acceptance CriteriaNotes
Calibration Model Linear, weighted (1/x or 1/x²)Unweighted linear regression may be acceptable if the standard deviation is consistent across the range.
Linear Range 10 - 1000 ng/mLThis is an example range and must be determined experimentally based on the assay's sensitivity and intended application.
Coefficient of Determination (R²) ≥ 0.99A high R² value is necessary but not sufficient to prove linearity. Residual plots should also be inspected.
Limit of Quantification (LOQ) S/N ≥ 10The lowest concentration point on the calibration curve, quantifiable with acceptable precision and accuracy.
Accuracy of Standards Within ±15% of nominal value (±20% at LOQ)At least 75% of the non-zero standards and at least 6 standards must meet this criterion.
Precision of Standards (%RSD) ≤ 15% (≤ 20% at LOQ)Based on replicate injections or multiple preparations.

Experimental Protocol: Calibration Curve Generation for LPC C19:0 by LC-MS/MS

This protocol outlines a general procedure for creating a seven-point calibration curve using an internal standard.

1. Materials and Reagents

  • LPC C19:0 analytical standard

  • Internal Standard (IS): e.g., LPC 17:0 or a stable isotope-labeled LPC C19:0

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Calibrated analytical balance and micropipettes

  • Appropriate biological matrix (e.g., charcoal-stripped plasma) for matrix-matched calibrators

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of LPC C19:0 and the IS into separate volumetric flasks and dissolve in methanol to create 1 mg/mL primary stocks.

  • Working Standard Solution (10 µg/mL): Serially dilute the LPC C19:0 primary stock with methanol to create a 10 µg/mL working standard solution.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock with methanol to create a 100 ng/mL IS spiking solution.

3. Preparation of Calibration Standards (Matrix-Matched)

  • Label seven microcentrifuge tubes for your calibration points (e.g., CAL1 to CAL7).

  • Spike appropriate volumes of the 10 µg/mL LPC C19:0 working solution into the tubes containing the blank biological matrix to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).

  • Include a blank matrix sample containing no analyte.

4. Sample Extraction (Protein Precipitation)

  • To 50 µL of each calibration standard and blank, add 200 µL of the IS spiking solution (100 ng/mL in methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.[16]

  • Transfer the supernatant to a new set of vials or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)

  • Gradient: A suitable gradient starting with high aqueous content to retain the LPC and ramping up the organic phase to elute it.

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • Monitor a specific precursor-to-product ion transition for LPC C19:0 (e.g., m/z 510.4 → 184.1).

    • Monitor a specific transition for the chosen IS (e.g., for LPC 17:0: m/z 482.3 → 184.1).

6. Data Processing

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the Response Ratio (Analyte Peak Area / IS Peak Area) for each calibration level.

  • Plot the Response Ratio (y-axis) against the nominal concentration (x-axis).

  • Apply a linear regression model (typically with 1/x weighting) to generate the calibration curve and determine the R² value, slope, and intercept.

Visualizations

G start Start: Calibration Curve Issue (e.g., Poor Linearity, High RSD) p1 Prepare Fresh Standards & Re-inject in Triplicate start->p1 Check R² and RSD decision decision process process end_node Problem Resolved d1 Issue Persists? p1->d1 d1->end_node No p2 Verify System Stability: - Check LC Pressure - Inspect MS Spray d1->p2 Yes d2 System Stable? p2->d2 p3 Perform System Maintenance: - Clean MS Source - Purge LC Pumps d2->p3 No p4 Review Data Processing: - Check Peak Integration - Assess Regression Model d2->p4 Yes p3->p1 d3 Processing OK? p4->d3 p5 Optimize Integration & Consider Weighted Fit d3->p5 No p6 Investigate Matrix Effects: - Run Post-Extraction Spike - Use Stable Isotope IS d3->p6 Yes p5->p1 p6->end_node

Caption: Troubleshooting workflow for LPC C19:0 calibration curve issues.

G cluster_issues Common Problems cluster_causes Potential Causes cluster_solutions Solutions Poor_Linearity Poor Linearity (Low R²) Standard_Error Standard Prep Error Poor_Linearity->Standard_Error Detector_Saturation Detector Saturation Poor_Linearity->Detector_Saturation High_Variability High Variability (High %RSD) System_Instability LC/MS Instability High_Variability->System_Instability Matrix_Effects Matrix Effects (Suppression) Ion_Suppression Co-eluting Lipids Matrix_Effects->Ion_Suppression Remake_Standards Prepare Fresh Standards Standard_Error->Remake_Standards Use_IS Use Internal Standard System_Instability->Use_IS System_Maintenance System Maintenance System_Instability->System_Maintenance Detector_Saturation->Remake_Standards Adjust Range Ion_Suppression->Use_IS Optimize_Cleanup Improve Sample Cleanup (SPE) Ion_Suppression->Optimize_Cleanup

Caption: Relationships between problems, causes, and solutions in LPC analysis.

References

Technical Support Center: Synthesis of Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Lysophosphatidylcholine C19:0 (LPC C19:0). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and characterization of this specific lysophospholipid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The synthesis of lysophosphatidylcholines (LPCs), including C19:0, presents several key challenges. The most significant of these is acyl migration , an intramolecular transfer of the fatty acid from one hydroxyl group of the glycerol backbone to an adjacent one.[1][2] This non-enzymatic reaction, catalyzed by both acids and bases, can lead to a mixture of 1-acyl and 2-acyl regioisomers, complicating purification and reducing the yield of the desired isomer.[1][3]

Other challenges include:

  • Multi-step processes: Chemical synthesis often requires numerous protection and deprotection steps, which can be tedious and lower the overall yield.[4]

  • Purification difficulties: The presence of regioisomers and other byproducts necessitates robust purification methods, such as column chromatography and HPLC, to achieve high purity.[5][6]

  • Stability: LPCs can be susceptible to hydrolysis, breaking down into free fatty acids and glycerophosphocholine, which requires careful handling and storage.[7]

Q2: What are the common methods for synthesizing LPC C19:0?

There are two main approaches for synthesizing LPCs: enzymatic and chemical synthesis.

  • Enzymatic Synthesis: This method is often preferred due to its high regioselectivity, which minimizes the issue of acyl migration.[1] A common enzymatic approach is the esterification of sn-glycero-3-phosphatidylcholine (GPC) with nonadecanoic acid (C19:0) using a lipase as a biocatalyst.[8][9] Lipases such as Thermomyces lanuginosus lipase (TLL) and Candida antarctica lipase B (CALB, often immobilized as Novozym 435) have been shown to be effective.[10][11] Another enzymatic route is the hydrolysis of a diacyl-phosphatidylcholine containing a C19:0 fatty acid at the sn-1 or sn-2 position using a specific phospholipase (e.g., PLA1 or PLA2).[1]

  • Chemical Synthesis: This approach offers versatility but requires careful control to prevent side reactions.[4] A typical chemical synthesis involves the acylation of a protected GPC derivative with nonadecanoyl chloride or anhydride. Subsequent deprotection yields the final LPC C19:0.[12] Protecting groups are crucial to ensure the acyl group is introduced at the desired position and to prevent acyl migration during the synthesis.

Q3: How can I purify the synthesized LPC C19:0?

Purification of LPC C19:0 typically involves chromatographic techniques to separate the desired product from starting materials, byproducts, and any regioisomers.

  • Column Chromatography: Silica gel column chromatography is a common method for the initial purification of LPCs.[5] A solvent system consisting of a polyhalogenated alkane, a low-carbon alcohol, and water can be used for elution.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating different molecular species of LPCs and for final purification to high purity (>99%).[6][13] A C18 column is often used for this purpose.[6] Normal-phase HPLC can also be employed for the simultaneous analysis of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids.[7][11]

Q4: Which analytical techniques are suitable for characterizing LPC C19:0?

A combination of analytical methods is recommended for the comprehensive characterization of LPC C19:0:

  • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and accurate method for quantifying LPC species and confirming the molecular weight of the synthesized product.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (¹H and ¹³C) are invaluable for confirming the chemical structure of LPC C19:0, including the position of the acyl chain.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the fatty acid composition after hydrolysis of the LPC to confirm the presence of the C19:0 acyl chain.[6]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): This method is useful for the quantitative analysis of LPCs, especially for stability studies and formulation characterization.[7][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of LPC C19:0 - Incomplete reaction. - Suboptimal reaction conditions (temperature, pH, enzyme loading, substrate ratio). - Degradation of the product during workup or purification.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Optimize reaction parameters. For enzymatic synthesis, refer to the quantitative data table below for guidance. - Use mild conditions for purification and avoid prolonged exposure to acidic or basic environments.
Presence of Multiple Spots/Peaks on TLC/HPLC (indicating impurities) - Acyl migration leading to a mixture of sn-1 and sn-2 isomers. - Presence of unreacted starting materials (GPC, nonadecanoic acid). - Formation of diacyl-phosphatidylcholine (PC) as a byproduct in enzymatic esterification. - Hydrolysis of LPC to free fatty acid and GPC.- To minimize acyl migration: Use enzymatic synthesis, control the pH carefully, and consider the use of borate buffers.[1] For purification, use chromatography methods that minimize contact time with the stationary phase. - Optimize the molar ratio of substrates to drive the reaction to completion. - Adjust the enzyme loading and reaction time to minimize the formation of PC. - Ensure anhydrous conditions during the reaction and storage to prevent hydrolysis.
Difficulty in Purifying the Final Product - Co-elution of regioisomers. - Similar polarity of LPC and byproducts.- Utilize high-resolution purification techniques like preparative HPLC with a suitable column (e.g., C18 reversed-phase). - Consider derivatization of the free hydroxyl group to alter the polarity before purification, followed by a deprotection step.
Inconsistent Results in Biological Assays - Impurities in the synthesized LPC C19:0. - Degradation of the LPC C19:0 stock solution.- Ensure the purity of the LPC C19:0 is >99% using the analytical methods described above. - Store LPC C19:0 in a suitable solvent (e.g., chloroform:methanol 2:1 v/v) at low temperatures (-20°C or below) to prevent degradation.[15] Prepare fresh dilutions for biological experiments.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the enzymatic synthesis of LPCs, which can be adapted for the synthesis of LPC C19:0.

EnzymeFatty AcidSubstrate Ratio (GPC:Fatty Acid)Temperature (°C)Enzyme Loading (% w/w)Reaction Time (h)Max. Yield (%)Reference
Lipozyme TL IMn-3 PUFA1:204515Not specifiedNot specified[10]
Novozym 435Conjugated Linoleic Acid1:5040104870[11]

Note: Yields can vary depending on the specific fatty acid and reaction conditions. This table serves as a starting point for optimization.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1-Nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC C19:0)

This protocol is adapted from established methods for the enzymatic synthesis of LPCs.[10][11]

Materials:

  • sn-glycero-3-phosphatidylcholine (GPC)

  • Nonadecanoic acid (C19:0)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous solvent (e.g., 2-methyl-2-butanol or a solvent-free system)

  • Molecular sieves (for anhydrous conditions)

Procedure:

  • Preparation: In a clean, dry reaction vessel, combine GPC and nonadecanoic acid in a 1:50 molar ratio. If using a solvent, add a sufficient volume to dissolve/suspend the reactants. Add molecular sieves to maintain anhydrous conditions.

  • Enzyme Addition: Add Novozym 435 to the mixture at an enzyme loading of 10% (w/w) based on the total substrate weight.

  • Reaction: Incubate the reaction mixture at 40°C with continuous stirring for 48 hours. A vacuum may be applied to remove any water formed during the esterification, which can drive the reaction forward.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC-ELSD.

  • Termination: Once the reaction has reached completion (or equilibrium), terminate it by filtering off the immobilized enzyme.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography followed by preparative RP-HPLC to isolate pure 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine.

  • Characterization: Confirm the identity and purity of the final product using ESI-MS/MS and NMR.

Visualizations

Logical Workflow for Troubleshooting LPC Synthesis

G start Start Synthesis of LPC C19:0 reaction_complete Reaction Monitoring (TLC/HPLC) start->reaction_complete low_yield Issue: Low Yield reaction_complete->low_yield Incomplete/Low Conversion impurity Issue: Impurities Detected reaction_complete->impurity Multiple Spots/Peaks success Pure LPC C19:0 Obtained reaction_complete->success Clean Product optimize Optimize Reaction Conditions (Temp, Time, Ratios) low_yield->optimize check_degradation Check for Product Degradation (Use Mild Conditions) low_yield->check_degradation acyl_migration Suspect Acyl Migration? (Multiple Isomer Peaks) impurity->acyl_migration byproducts Check for Byproducts/Starting Material impurity->byproducts purification_issue Issue: Purification Difficulty prep_hplc Use Preparative HPLC purification_issue->prep_hplc optimize->reaction_complete check_degradation->reaction_complete minimize_migration Minimize Acyl Migration (Control pH, Use Enzymatic Route) acyl_migration->minimize_migration Yes acyl_migration->byproducts No minimize_migration->reaction_complete byproducts->purification_issue prep_hplc->success

Caption: Troubleshooting workflow for LPC C19:0 synthesis.

Signaling Pathway of LPC-Induced IL-1β Secretion

This compound has been shown to increase the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).[4] This process is thought to be mediated through G-protein coupled receptors and the activation of the NLRP3 inflammasome.[1][16]

G LPC LPC C19:0 GPCR G-Protein Coupled Receptor (e.g., G2A/GPR132) LPC->GPCR Binds Downstream Downstream Signaling (e.g., Rho-dependent pathway) GPCR->Downstream Activates NLRP3_activation NLRP3 Inflammasome Activation Downstream->NLRP3_activation Leads to Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b

Caption: LPC-induced IL-1β secretion pathway.

References

Technical Support Center: Optimizing LPC C19:0 Concentration Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing lysophosphatidylcholine C19:0 (LPC C19:0). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in determining the optimal concentration of LPC C19:0 for your cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is LPC C19:0 and why is determining its optimal concentration crucial?

LPC C19:0, or nonadecanoyl lysophosphatidylcholine, is a specific species of lysophosphatidylcholine containing a 19-carbon acyl chain. Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that can influence a variety of cellular processes, including membrane permeability, cell signaling, proliferation, and apoptosis.[1][2] At high concentrations, LPCs can act as detergents, leading to cell lysis, while at lower, sub-lytic concentrations, they can modulate specific cellular pathways. Therefore, identifying the optimal, non-cytotoxic working concentration is critical to ensure that the observed cellular effects are due to specific biological activities rather than generalized toxicity.

Q2: Which cell viability assay is most suitable for experiments with LPC C19:0?

The choice of assay depends on your specific experimental needs, cell type, and available equipment. Here's a brief overview of common assays:

  • MTT/XTT Assays (Colorimetric): These assays measure the metabolic activity of cells by observing the reduction of a tetrazolium salt to a colored formazan product.[3] They are cost-effective and widely used. However, the insoluble formazan in the MTT assay requires a solubilization step.[4]

  • CellTiter-Glo® (Luminescent): This assay quantifies ATP, a key indicator of metabolically active, viable cells.[5] It is highly sensitive, has a simple "add-mix-measure" protocol, and is well-suited for high-throughput screening.[6]

For lipid compounds like LPC C19:0, it is advisable to include proper controls to account for any potential interference with the assay reagents or cellular metabolism.

Q3: How should I dissolve and handle LPC C19:0 for cell culture experiments?

Due to its lipid nature, LPC C19:0 has limited solubility in aqueous solutions. A common approach is to first dissolve it in a sterile, cell-culture grade organic solvent like ethanol or DMSO to create a concentrated stock solution. This stock can then be further diluted in serum-free media or a solution containing fatty acid-free bovine serum albumin (BSA) to enhance its stability and delivery to cells. It is crucial to keep the final solvent concentration in the cell culture media at a minimum (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.[7]

Q4: What are the expected cytotoxic concentration ranges for LPCs?

The cytotoxic concentration of LPCs can vary significantly depending on the acyl chain length, cell type, and experimental conditions.[1] Generally, concentrations from 0.005% to 1% have been used for cell permeabilization, with higher concentrations leading to reduced viability. One study on Jurkat cells tested various LPC species, including C19:0, at a concentration of 20 µM.[1] Another study on human umbilical vein endothelial cells (HUVECs) and HEK293 cells showed that LPC (of unspecified acyl chain length) induced dose-dependent toxicity in the range of 10-100 µmol/L.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Uneven distribution of LPC C19:0 in the media. 3. "Edge effect" in the microplate.1. Ensure a homogenous single-cell suspension before seeding. 2. Gently mix the plate after adding the LPC C19:0 solution. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low cell viability even at low LPC C19:0 concentrations 1. Solvent toxicity. 2. Oxidation or degradation of LPC C19:0. 3. High sensitivity of the cell line to lipids.1. Ensure the final solvent concentration is non-toxic to your cells (e.g., <0.5% DMSO). Include a vehicle control (media + solvent). 2. Prepare fresh LPC C19:0 dilutions for each experiment and store the stock solution appropriately (e.g., at -20°C, protected from light). 3. Perform a dose-response experiment starting with a very low concentration range (e.g., 1-10 µM).
Inconsistent results across experiments 1. Variation in cell passage number or health. 2. Differences in incubation times. 3. Instability of LPC C19:0 stock solution.1. Use cells within a consistent and low passage number range. 2. Standardize all incubation times. 3. Aliquot the LPC C19:0 stock solution to avoid repeated freeze-thaw cycles.
Unexpected color change or precipitate in media 1. Poor solubility of LPC C19:0 at the tested concentration. 2. Interaction of LPC C19:0 with media components.1. Try dissolving LPC C19:0 with fatty acid-free BSA. 2. Visually inspect the media after adding LPC C19:0 and before adding to cells. Centrifuge if a precipitate is observed.

Data Presentation

Table 1: General Cytotoxic Concentrations of LPCs in In Vitro Studies

LPC SpeciesCell LineConcentration Range TestedObserved Effect on ViabilityReference(s)
LPC (unspecified)HUVECs, HEK29310 - 100 µMDose-dependent toxicity; ~53-62% viability at 100 µM[8]
LPC C19:0Jurkat20 µMTested for cytotoxicity; serum albumin can reduce toxic effects[1]
LPC (general)Various0.005% - 1%Higher concentrations result in reduced viability
LPC-DHAMDA-MB-2316.25 - 200 µMIC50 = 23.7 µM[9][10]

Note: This table provides a general reference. The optimal concentration of LPC C19:0 for your specific cell line and experimental conditions must be determined empirically.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for determining the effect of LPC C19:0 on the viability of adherent cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • LPC C19:0 stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of LPC C19:0 in serum-free medium. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest LPC C19:0 concentration) and an untreated control (medium only).

  • Remove the old medium from the cells and add the prepared LPC C19:0 dilutions and controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.[7]

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.[7]

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Incubate for at least 15 minutes at room temperature, protected from light, ensuring all crystals are dissolved.[7]

  • Read the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 2: XTT Cell Viability Assay

This protocol offers an alternative to the MTT assay, with the advantage of a soluble formazan product.

Materials:

  • Cells of interest

  • Complete culture medium

  • LPC C19:0 stock solution

  • 96-well flat-bottom plates

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 10^4-10^5 cells/well in 100 µl of medium.

  • Carry out the desired cell treatments with LPC C19:0 and controls as described in the MTT protocol.

  • Culture the cells in a CO2 incubator at 37°C for your desired treatment duration (e.g., 24-48 hours).

  • Add 50 µl of the reconstituted XTT mixture to each well.

  • Incubate the plate for two hours (for adherent cells) at 37°C.

  • Gently mix the plate on an orbital shaker for one minute.

  • Measure the absorbance at 450 nm using a microplate reader.[11]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is ideal for a more sensitive and high-throughput assessment of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • LPC C19:0 stock solution

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate in 100 µl of culture medium per well.

  • Prepare control wells containing medium without cells for background luminescence measurement.

  • Add the desired concentrations of LPC C19:0 and controls to the experimental wells and incubate according to your protocol.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Visualizations

experimental_workflow Experimental Workflow for Determining Optimal LPC C19:0 Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate lpc_prep Prepare LPC C19:0 Serial Dilutions & Controls treatment Treat Cells with LPC C19:0 lpc_prep->treatment incubation Incubate for 24, 48, or 72h treatment->incubation add_reagent Add Viability Reagent (MTT, XTT, or CellTiter-Glo) incubation->add_reagent assay_incubation Incubate as per Protocol add_reagent->assay_incubation readout Measure Absorbance or Luminescence assay_incubation->readout analysis Calculate % Viability vs. Control readout->analysis determine_optimal Determine Optimal Concentration analysis->determine_optimal

Caption: Workflow for determining the optimal LPC C19:0 concentration.

lpc_signaling_pathway Simplified LPC-Induced Signaling Pathways cluster_receptors Membrane Receptors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes LPC LPC GPCR GPCRs (e.g., GPR4) LPC->GPCR TLR Toll-like Receptors LPC->TLR ROS ROS Production LPC->ROS PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt NLRP3 NLRP3 Inflammasome GPCR->NLRP3 NF_kB NF-κB Pathway TLR->NF_kB Inflammation Inflammation (e.g., IL-8 production) PI3K_Akt->Inflammation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK MAPK Pathway MAPK->Inflammation NF_kB->Inflammation NLRP3->Inflammation NLRP3->Apoptosis CellCycleArrest Cell Cycle Arrest Apoptosis->CellCycleArrest ROS->Apoptosis

Caption: LPC-induced signaling pathways leading to cellular responses.

References

Controlling for batch effects in lipidomics studies involving LPC C19:0

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for batch effects in lipidomics studies, with a specific focus on the use of LPC C19:0.

Frequently Asked Questions (FAQs)

Q1: What are batch effects in lipidomics and why are they a concern?

Q2: How can I detect the presence of batch effects in my lipidomics data?

A2: Batch effects can often be visualized using dimensionality reduction techniques like Principal Component Analysis (PCA) or Uniform Manifold Approximation and Projection (UMAP).[2] If samples cluster by their processing batch rather than their biological group, it is a strong indication of a batch effect. Plotting the signal intensity of a specific lipid or an internal standard against the sample injection order can also reveal time-related systematic variations.[4]

Q3: What is the role of an internal standard, such as LPC C19:0, in controlling for batch effects?

A3: Internal standards (IS) are crucial for mitigating variability introduced during sample preparation and analysis.[5] An ideal IS, like the non-naturally occurring lysophosphatidylcholine (LPC) C19:0, is a lipid species that is chemically similar to the analytes of interest but not endogenously present in the samples.[6] By adding a known amount of LPC C19:0 to each sample before extraction, variations in extraction efficiency, and instrument response can be normalized.[6][7][8] The ratio of the analyte signal to the IS signal is used for quantification, which helps to correct for sample-to-sample and batch-to-batch variations.[6]

Q4: What are Quality Control (QC) samples and how should they be used?

A4: Quality Control (QC) samples are pooled samples created by mixing a small aliquot from each study sample.[9][10] These QC samples are then injected at regular intervals throughout the analytical run (e.g., after every 10 experimental samples) and at the beginning and end of each batch.[10][11] Because they are homogeneous, any variation observed in the QC samples over time is indicative of analytical variability rather than biological differences.[4] This information is invaluable for monitoring instrument stability and for applying data correction algorithms to remove batch-related trends.[4][11]

Q5: What are some common data normalization strategies to correct for batch effects?

A5: Several data normalization strategies can be employed to correct for batch effects. These can be broadly categorized as:

  • Internal Standard Normalization: As discussed in Q3, this involves dividing the peak area of each lipid by the peak area of an internal standard (like LPC C19:0) for that lipid class.[7][8]

  • Quality Control-Based Normalization: These methods use the signal from QC samples to model and correct for systematic drift. Common algorithms include:

    • Locally Estimated Scatterplot Smoothing (LOESS): This method fits a smooth curve to the QC data to correct for non-linear trends across the analytical run.[4][12]

    • Systematic Error Removal using Random Forest (SERRF): A machine learning-based approach that uses QC samples to correct for complex batch effects.[4][12]

  • Statistical Methods:

    • Combat (Empirical Bayes): A widely used method that adjusts the data for known batches.[2][13]

    • Median or Probabilistic Quotient Normalization (PQN): These methods assume that the median or overall distribution of lipid abundances is similar across samples and adjust the data accordingly.[7][8][12]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Coefficient of Variation (CV) in QC Samples Instrumental instability, inconsistent sample preparation, poor quality reagents.Check instrument performance (e.g., calibration, source cleanliness).[9] Review and standardize sample preparation protocols. Ensure high-purity solvents and fresh reagents are used.
PCA Plot Shows Clustering by Batch Significant batch effect present in the data.Implement a batch correction algorithm such as ComBat, LOESS, or SERRF.[2][4][13] Re-evaluate the randomization of samples across batches in future experiments.[2][10]
Poor Normalization with Internal Standard Inappropriate internal standard, degradation of IS, incorrect IS concentration.Ensure the internal standard is chemically similar to the analyte class. For LPCs, odd-chain LPCs like C17:0 or C19:0 are often suitable.[14] Verify the stability and concentration of the internal standard stock solution.
Signal Drift Throughout the Analytical Run Changes in chromatography column performance, detector sensitivity, or ion source contamination.[1]Inject QC samples frequently to monitor and correct for the drift using methods like LOESS.[4] Condition the analytical column before starting the run.[10] Implement a regular instrument maintenance schedule.

Experimental Protocols

Protocol 1: Lipid Extraction using Methyl-tert-butyl ether (MTBE)

This protocol is a widely used method for total lipid extraction.[5][9]

Materials:

  • Methanol (pre-chilled at -20°C)

  • Methyl-tert-butyl ether (MTBE) (pre-chilled at -20°C)

  • Water (LC-MS grade)

  • Internal Standard solution (containing LPC C19:0)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >10,000 x g)

Procedure:

  • To your sample (e.g., 20 µL of plasma), add the internal standard solution (e.g., 10 µL of LPC C19:0 at a known concentration).

  • Add 225 µL of cold methanol.[9]

  • Add 750 µL of cold MTBE.[9]

  • Vortex the mixture thoroughly for 1 minute.

  • Incubate on ice for 1 hour, with brief vortexing every 15 minutes.[9]

  • Add 188 µL of water to induce phase separation.[9]

  • Vortex for 20 seconds and then let it rest at room temperature for 10 minutes.[9]

  • Centrifuge the mixture at 14,000 x g and 4°C for 10 minutes.[9]

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the collected organic phase under a stream of nitrogen or using a speed vacuum.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/isopropanol) for LC-MS analysis.[9]

Protocol 2: Quality Control (QC) Sample Preparation and Use

Procedure:

  • After preparing all individual samples for lipid extraction, create a pooled QC sample by taking an equal small volume (e.g., 5-10 µL) from each sample.[9][10]

  • Vortex the pooled QC sample thoroughly to ensure homogeneity.

  • During the LC-MS analysis, inject the QC samples at regular intervals. A common practice is to inject a QC sample at the beginning of the run, at the end of the run, and after every 10 experimental samples.[10][11]

  • The data from these QC injections will be used to assess instrument performance and for subsequent batch correction.

Data Presentation

Table 1: Example of Coefficient of Variation (CV) Before and After Normalization

This table illustrates the impact of normalization on the variability of lipid measurements in a large-scale study.

Lipid ClassMedian Intra-batch CV (Before Normalization)Median Intra-batch CV (After Normalization)Median Inter-batch CV (Before Normalization)Median Inter-batch CV (After Normalization)
Acylcarnitine45.1%42.5%21.2%15.1%
Fatty Acids43.8%41.7%20.1%14.2%
Lysophosphatidylcholine44.3%42.0%20.8%14.7%
Phosphatidylcholine42.9%40.8%19.5%13.9%
Sphingomyelin46.2%43.5%22.3%15.8%
Data adapted from a large-scale cohort study to demonstrate the effect of normalization. Actual values will vary depending on the study.[11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing & Correction cluster_downstream Downstream Analysis Sample Biological Sample Add_IS Add Internal Standard (e.g., LPC C19:0) Sample->Add_IS QC_Pool Create Pooled QC Sample Sample->QC_Pool Extraction Lipid Extraction (e.g., MTBE method) Add_IS->Extraction Randomize Randomize Sample Injection Order Extraction->Randomize Inject_QC Inject QC Samples Periodically QC_Pool->Inject_QC Randomize->Inject_QC Acquire_Data Data Acquisition Inject_QC->Acquire_Data Peak_Picking Peak Picking & Integration Acquire_Data->Peak_Picking IS_Norm Internal Standard Normalization Peak_Picking->IS_Norm QC_Drift QC-Based Drift Correction (e.g., LOESS) IS_Norm->QC_Drift Batch_Correct Statistical Batch Correction (e.g., ComBat) QC_Drift->Batch_Correct Stat_Analysis Statistical Analysis Batch_Correct->Stat_Analysis Bio_Interpretation Biological Interpretation Stat_Analysis->Bio_Interpretation

Caption: Workflow for a lipidomics experiment incorporating batch effect control measures.

Logical_Relationship BE Batch Effects SPV Sample Prep Variability SPV->BE causes ID Instrumental Drift ID->BE causes RV Reagent Variability RV->BE causes Mitigation Mitigation Strategies Mitigation->BE reduces Rand Randomization Rand->Mitigation is a IS Internal Standards (LPC C19:0) IS->Mitigation is a QC QC Samples QC->Mitigation is a LOESS LOESS QC->LOESS informs Correction Data Correction Methods Correction->BE corrects for LOESS->Correction is a ComBat ComBat ComBat->Correction is a PQN PQN PQN->Correction is a

Caption: Logical relationships between sources of batch effects and control strategies.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Lysophosphatidylcholine (LPC) C19:0 and C18:0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of lysophosphatidylcholine (LPC) C19:0 and lysophosphatidylcholine (LPC) C18:0. While both are endogenous lysophospholipids, emerging research indicates they possess distinct physiological and pathophysiological roles. This document summarizes the current experimental evidence, presents quantitative data in a comparative format, and provides detailed experimental protocols for the cited biological assays.

Summary of Biological Activities

Current research highlights a pro-inflammatory role for both LPC C19:0 and LPC C18:0, although their specific activities and the extent of scientific investigation differ significantly. LPC C19:0 has been identified as an inducer of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β)[1]. The biological activities of LPC C18:0 are more extensively characterized, with roles implicated in inflammation associated with asthma, the generation of pain, and the regulation of metabolism through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Quantitative Data Comparison

The following table summarizes the quantitative data associated with the key biological activities of LPC C19:0 and LPC C18:0.

Biological ActivityAnalyteLPC C19:0LPC C18:0Reference
Inflammation IL-1β SecretionIncreases IL-1β secretionStimulates IL-1β production in human monocytes at concentrations of 12.5 to 75 µM.[2][1]
Asthma Concentration in Bronchoalveolar Lavage Fluid (BALF)Not ReportedElevated in moderate asthmatics compared to non-asthmatics and mild asthmatics.
Pain Signaling Activation of Nociceptive Sensory NeuronsNot ReportedEvokes calcium transients in 24% of primary sensory neurons at concentrations of 3 to 30 µM.[3][3]
Metabolic Regulation PPAR-γ AgonismNot ReportedIdentified as a potential partial agonist through computational modeling and demonstrated to have hypoglycemic effects in vivo.[4][5][4][5]

Detailed Experimental Protocols

IL-1β Secretion Assay in Human Monocytes

This protocol is adapted from studies investigating the effect of LPC on cytokine production by human monocytes.[2]

Objective: To determine the effect of LPC C19:0 and LPC C18:0 on the production and secretion of IL-1β from primary human monocytes.

Materials:

  • Primary human monocytes

  • RPMI 1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • LPC C19:0 and LPC C18:0 stock solutions

  • Lipopolysaccharide (LPS) (optional, for priming)

  • ATP or Nigericin (optional, for inflammasome activation)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

  • Seed the monocytes in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% FBS and allow them to adhere.

  • After adherence, wash the cells and replace the medium with RPMI 1640 containing 0.5% BSA.

  • (Optional Priming Step) To enhance IL-1β production, prime the cells with a low concentration of LPS (e.g., 10 ng/mL) for 3-4 hours.

  • Prepare serial dilutions of LPC C19:0 and LPC C18:0 in RPMI 1640 with 0.5% BSA to achieve final concentrations ranging from 1 µM to 100 µM.

  • Remove the priming medium (if used), and add the LPC solutions to the respective wells. Include a vehicle control (medium with 0.5% BSA).

  • (Optional Inflammasome Activation) For robust IL-1β secretion, a second signal to activate the inflammasome may be required. After a period of incubation with LPC, add ATP (e.g., 5 mM) for 30 minutes or Nigericin (e.g., 20 µM) for 1-2 hours.

  • Incubate the cells for a specified time course (e.g., 24 and 48 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • (Optional) To assess cell-associated IL-1β, lyse the cells and measure the intracellular IL-1β concentration.

Calcium Imaging of Nociceptive Sensory Neurons

This protocol is based on methods used to assess the activation of primary sensory neurons by LPC C18:0.[3]

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in cultured primary sensory neurons in response to LPC C18:0.

Materials:

  • Primary dorsal root ganglion (DRG) neurons

  • Neurobasal medium supplemented with B27 and other growth factors

  • Poly-D-lysine and laminin-coated coverslips

  • Fura-2 AM or other suitable calcium indicator dye

  • Extracellular recording solution (e.g., Hanks' Balanced Salt Solution with calcium)

  • LPC C18:0 stock solution

  • Capsaicin (positive control for nociceptors)

  • Potassium chloride (KCl) solution (for cell viability and depolarization)

  • Fluorescence microscopy setup with a calcium imaging system

Procedure:

  • Isolate DRG neurons from rodents and culture them on poly-D-lysine and laminin-coated coverslips.

  • After 24-48 hours in culture, load the neurons with a calcium indicator dye (e.g., 5 µM Fura-2 AM) for 30-45 minutes at 37°C.

  • Wash the cells with the extracellular recording solution to remove excess dye and allow for de-esterification.

  • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

  • Establish a baseline fluorescence recording for several minutes.

  • Perfuse the cells with varying concentrations of LPC C18:0 (e.g., 3, 10, 30 µM) for a defined period (e.g., 30 seconds).

  • After LPC application, wash the cells with the recording solution.

  • To identify nociceptive neurons, apply a solution of capsaicin (e.g., 500 nM).

  • At the end of the experiment, apply a high concentration of KCl (e.g., 60 mM) to depolarize all neurons and confirm their viability.

  • Record the fluorescence intensity changes over time. The ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) is calculated to determine the relative change in [Ca2+]i.

  • Analyze the data to determine the percentage of neurons responding to LPC C18:0 and the amplitude of the calcium transients.

PPAR-γ Transcriptional Activation Assay

This protocol outlines a cell-based reporter assay to assess the agonistic activity of LPC C18:0 on PPAR-γ.

Objective: To determine if LPC C18:0 can activate the transcriptional activity of PPAR-γ.

Materials:

  • A suitable cell line (e.g., HEK293T, HepG2)

  • A PPAR-γ expression vector

  • A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase)

  • A transfection reagent

  • Cell culture medium (e.g., DMEM) with FBS

  • LPC C18:0 stock solution

  • A known PPAR-γ agonist (e.g., rosiglitazone) as a positive control

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate.

  • Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • After 24 hours of transfection, replace the medium with a medium containing various concentrations of LPC C18:0 or the positive control (rosiglitazone). Include a vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

  • If a normalization plasmid was used, measure the activity of the second reporter as well.

  • Calculate the fold induction of reporter gene activity by dividing the luciferase activity of the treated cells by that of the vehicle-treated cells.

  • Plot the fold induction against the concentration of LPC C18:0 to determine the dose-response relationship and calculate the EC50 value if possible.

Signaling Pathways and Mechanisms of Action

LPC C19:0 - Putative IL-1β Secretion Pathway

While the precise mechanism for LPC C19:0-induced IL-1β secretion is not fully elucidated, it is hypothesized to involve the activation of the NLRP3 inflammasome, a key platform for caspase-1 activation and subsequent pro-IL-1β cleavage.

IL1B_Secretion_Pathway LPC_C19_0 LPC C19:0 NLRP3_Inflammasome NLRP3 Inflammasome Activation LPC_C19_0->NLRP3_Inflammasome Induces Cell_Membrane Cell Membrane Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 pro_IL1B pro-IL-1β Caspase1->pro_IL1B IL1B Mature IL-1β pro_IL1B->IL1B Cleavage by active Caspase-1 Secretion Secretion IL1B->Secretion

Caption: Putative signaling pathway for LPC C19:0-induced IL-1β secretion.

LPC C18:0 - Pain Signaling Pathway in Nociceptive Neurons

LPC C18:0 contributes to pain by activating nociceptive primary sensory neurons, a process that involves the sensitization of transient receptor potential (TRP) channels, specifically TRPV1 and TRPV2.

Pain_Signaling_Pathway LPC_C18_0 LPC C18:0 Sensory_Neuron Sensory Neuron Membrane LPC_C18_0->Sensory_Neuron TRPV1_TRPV2 TRPV1 / TRPV2 Sensitization Sensory_Neuron->TRPV1_TRPV2 Modulates Ca_Influx Ca²⁺ Influx TRPV1_TRPV2->Ca_Influx Leads to Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation Pain_Perception Pain Perception Neuronal_Activation->Pain_Perception

Caption: LPC C18:0-mediated activation of nociceptive sensory neurons.

LPC C18:0 - PPAR-γ Agonist Signaling Pathway

As a potential partial agonist of PPAR-γ, LPC C18:0 can influence gene expression related to glucose and lipid metabolism, contributing to its observed hypoglycemic effects.

PPARg_Signaling_Pathway cluster_cell Target Cell LPC_C18_0 LPC C18:0 PPARg PPAR-γ LPC_C18_0->PPARg Binds and partially activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Metabolic_Effects Metabolic Effects (e.g., Hypoglycemia) Gene_Expression->Metabolic_Effects

Caption: LPC C18:0 as a potential PPAR-γ agonist.

Conclusion

The available evidence suggests that while both LPC C19:0 and LPC C18:0 can exhibit pro-inflammatory activity, their overall biological profiles are distinct. LPC C18:0 has been the subject of more extensive research, revealing its involvement in multiple pathological processes, including asthma and pain, as well as a potential therapeutic role in metabolic diseases. The biological significance of LPC C19:0 is less understood, with current data primarily pointing to its ability to induce IL-1β secretion. Further research is warranted to fully elucidate the biological functions of LPC C19:0 and to directly compare its potency and efficacy against LPC C18:0 in various biological systems. This will be crucial for understanding their respective contributions to health and disease and for the potential development of targeted therapeutic strategies.

References

Differential effects of saturated vs unsaturated lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Effects of Saturated vs. Unsaturated Lysophosphatidylcholines

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine. They are implicated in a wide array of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] The biological activity of an LPC molecule is critically determined by the structure of its single fatty acid (acyl) chain, specifically its length and degree of saturation.[3][4] This guide provides an objective comparison of the differential effects of saturated LPCs (e.g., 16:0, 18:0 LPC) and unsaturated LPCs (e.g., 18:1, 18:2, 20:4 LPC), supported by experimental data, to assist researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of Saturated vs. Unsaturated LPCs

The following tables summarize key experimental findings that highlight the distinct biological effects of saturated and unsaturated LPC species.

Table 1: Cellular and Membrane Effects

Parameter AssessedSaturated LPC (e.g., 16:0, 18:0)Unsaturated LPC (e.g., 18:1, 18:2)Key Findings & References
Cytotoxicity Generally more cytotoxic.Less cytotoxic.Saturated LPCs (16:0, 18:0) were found to be cytotoxic to Jurkat T cells at concentrations of 20 µM, a level at which many other LPCs were not.[1]
Cell Migration Potent inhibitor.Minor to no significant inhibition.In melanoma cells, saturated 18:0 LPC (at 450 μM) inhibited migration by 65-84%, whereas unsaturated 18:1 LPC only caused a 17-18% reduction.[1]
Membrane Fluidity Decreases membrane fluidity (more rigid).Minor decrease or no significant change.Treatment of melanoma cells with saturated 18:0 LPC resulted in a significant reduction in membrane fluidity; the effect of unsaturated 18:1 LPC was minor.[1]
Membrane Permeability Increases plasma membrane permeability at >20 µM.Less effect on permeability.In human neutrophils, saturated LPC species at concentrations above 20 µM increased plasma membrane permeability.[5][6]

Table 2: Inflammatory and Signaling Responses

Parameter AssessedSaturated LPC (e.g., 16:0, 18:0)Unsaturated LPC (e.g., 18:1, 20:4)Key Findings & References
Pro-inflammatory Cytokine Production Potent inducer.Weaker inducer; some polyunsaturated LPCs may be anti-inflammatory.Saturated LPCs are strong inducers of pro-inflammatory responses.[1] In contrast, some studies suggest polyunsaturated LPCs may have anti-inflammatory properties.
Superoxide Production (Neutrophils) Induces significantly less superoxide production and only at low concentrations (5-10 µM).Induces long-lasting superoxide production over a wide concentration range (5-200 µM).Unsaturated LPC species are more potent inducers of superoxide in human neutrophils compared to saturated species like 16:0 LPC.[5][6]
Prostacyclin (PGI₂) Production (Endothelial Cells) Moderate inducer (e.g., 16:0 LPC increases PGI₂ 1.4-fold).Potent inducers (e.g., 18:1 LPC: 3-fold increase; 20:4 LPC: 8.3-fold increase).The ability of LPCs to induce PGI₂ production in human aortic endothelial cells is strongly dependent on the acyl chain, with unsaturated species being more effective.
Arachidonic Acid (AA) Release Potent inducer (16:0 LPC causes a 4.5-fold increase).Moderate inducers (18:1 LPC: 2-fold; 20:4 LPC: 2.7-fold).The release of AA, a precursor for prostanoids, is differentially regulated, with 16:0 LPC being a particularly strong inducer.
Cytoplasmic Calcium (Ca²⁺) Increase Elicits a several-fold higher increase.Lower increase compared to saturated LPCs.Saturated LPCs cause a significantly higher influx of cytoplasmic calcium in human neutrophils.[5][6]
Gene Expression (Macrophages) Strongly induces genes for cholesterol biosynthesis and inflammation.Weaker induction of the same gene sets.Compared to unsaturated LPCs, saturated LPCs more potently enhance the expression of genes related to cholesterol biosynthesis in THP-1 macrophages.[1]

Signaling Pathways: A Tale of Two Lipids

Saturated and unsaturated LPCs often trigger distinct signaling cascades. While both can interact with various receptors, the nature of their acyl chain dictates the downstream consequences.

Toll-like Receptor 4 (TLR4) Signaling

Saturated fatty acids are known to activate TLR4, a key receptor in the innate immune system.[7][8] Saturated LPCs, by virtue of their acyl chain, can act as pro-inflammatory mediators through this pathway, leading to the activation of transcription factors like NF-κB and subsequent expression of inflammatory genes and cytokines.[7] In contrast, unsaturated fatty acids often do not activate TLR4 and can even inhibit TLR4 signaling induced by saturated fatty acids or LPS.[7]

Saturated_LPC_TLR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC_sat Saturated LPC (e.g., 16:0) TLR4 TLR4/MD-2 Complex LPC_sat->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB_p65 NF-κB (p65/p50) Nucleus NF-κB NFkB_p65->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Genes Induces

Caption: Saturated LPC Pro-Inflammatory Signaling via TLR4.

G Protein-Coupled Receptor G2A (GPR132) Signaling

The relationship between LPC and the G protein-coupled receptor G2A (also known as GPR132) is complex. While direct agonism is debated, LPC is shown to regulate G2A signaling by controlling its location within the cell.[9][10][11] In resting cells, G2A is often found in intracellular compartments.[9] Treatment with LPC can induce the movement of this intracellular G2A pool to the cell surface, thereby enhancing its availability for signaling and leading to downstream effects like ERK activation and cell migration.[9][11]

LPC_G2A_Regulation cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm LPC LPC (Saturated or Unsaturated) G2A_endo Intracellular G2A (Endosomes) LPC->G2A_endo Promotes translocation to surface G2A_surface G2A Receptor ERK ERK Activation G2A_surface->ERK G2A_endo->G2A_surface Migration Cell Migration ERK->Migration Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A 1. Cell Culture (Plate cells) B 2. LPC Treatment (Add Saturated vs. Unsaturated LPC) A->B C 3. Incubation (Specified time/conditions) B->C D1 Cell Viability (e.g., MTT, Trypan Blue) C->D1 D2 Signaling (e.g., Western Blot for p-ERK) C->D2 D3 Functional Assay (e.g., Migration, ROS) C->D3 E Compare differential effects and determine significance D1->E D2->E D3->E

References

A Head-to-Head Comparison of Analytical Methods for Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysophosphatidylcholine C19:0 (LPC C19:0) is a saturated lysophospholipid containing a 19-carbon fatty acid chain. As it is not typically found in biological systems, it serves as an excellent internal standard for the accurate quantification of endogenous lysophosphatidylcholines (LPCs) in various biological matrices. The choice of analytical methodology is critical for achieving reliable and reproducible results in research, clinical diagnostics, and drug development. This guide provides a head-to-head comparison of the primary analytical techniques used for the analysis of LPCs, with a special focus on the role and measurement of LPC C19:0.

Overview of Analytical Methods

The quantification of LPCs, including the use of LPC C19:0 as an internal standard, is predominantly achieved through chromatography-mass spectrometry techniques. Enzyme-linked immunosorbent assays (ELISAs) and other chromatographic methods also present viable alternatives, each with distinct advantages and limitations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of LPCs due to its high sensitivity, specificity, and ability to multiplex. LPC C19:0 is frequently employed as an internal standard in LC-MS/MS assays to correct for variations in sample preparation and instrument response.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for lipid analysis, GC-MS requires derivatization of LPCs to increase their volatility, which can add complexity to the workflow.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method offers a universal detection approach for non-volatile analytes like LPCs without the need for a chromophore. However, it generally provides lower sensitivity compared to mass spectrometry.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the general quantification of LPCs. These assays are typically high-throughput and do not require extensive sample preparation or sophisticated instrumentation. However, their specificity for a particular LPC species like C19:0 is a critical consideration.

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters for the different analytical methods. It is important to note that direct comparative data for LPC C19:0 across all platforms is limited, as it is primarily used as an internal standard in LC-MS/MS. The data presented for ELISA and HPLC-ELSD are for general LPC analysis and provide an estimate of the expected performance.

Parameter LC-MS/MS HPLC-ELSD ELISA (General LPC)
Limit of Detection (LOD) < 1 µM[1]~0.04 µg on column27.142 ng/mL to 92.4 ng/mL
Limit of Quantification (LOQ) Typically in the low µM to high nM range~0.1 µg on column78.125 ng/mL to 312.6 ng/mL
Linearity (r²) > 0.99> 0.99Assay dependent, typically sigmoidal
Precision (%RSD) Within-run: 3-12%, Total: 12-25%[1]< 5%Intra-assay CV: <10%, Inter-assay CV: <12%
Accuracy (% Recovery) 85-115%90-110%80-120%
Specificity Very HighModerateModerate to High (Antibody dependent)

Experimental Protocols

LC-MS/MS for LPC Quantification using LPC C19:0 Internal Standard

This protocol outlines a typical workflow for the quantification of endogenous LPCs in plasma using LPC C19:0 as an internal standard.

1. Sample Preparation (Lipid Extraction):

  • To 10 µL of plasma, add 10 µL of an internal standard solution containing LPC C19:0 (e.g., at 100 µM in methanol).
  • Add 200 µL of methanol and vortex thoroughly to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.
  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. LC Separation:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
  • Gradient: A linear gradient from 30% to 100% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transition for LPC C19:0: Precursor ion (m/z) 538.4 → Product ion (m/z) 184.1.
  • MRM Transitions for Endogenous LPCs: Monitor the specific precursor to product ion (m/z 184.1, the phosphocholine headgroup) transitions for each target LPC.
  • Quantification: Calculate the ratio of the peak area of each endogenous LPC to the peak area of the LPC C19:0 internal standard. Use a calibration curve constructed with known concentrations of each LPC analyte to determine their concentrations in the sample.

HPLC-ELSD for LPC Analysis

1. Sample Preparation: As described for LC-MS/MS, but without the addition of an internal standard if external calibration is used.

2. HPLC Separation:

  • Column: A silica-based or diol-based normal-phase column.
  • Mobile Phase: A gradient of chloroform, methanol, and water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.

3. ELSD Detection:

  • Nebulizer Temperature: 30°C.
  • Evaporator Temperature: 50°C.
  • Gas Flow Rate (Nitrogen): 1.5 L/min.
  • Quantification: Based on the peak area of the analyte, with quantification performed using an external standard calibration curve.

General LPC ELISA Protocol

1. Sample Preparation: Dilute plasma or serum samples according to the kit manufacturer's instructions.

2. Assay Procedure (Competitive ELISA Example):

  • Add standards and diluted samples to the wells of a microplate pre-coated with an anti-LPC antibody.
  • Add a fixed amount of biotinylated LPC to each well.
  • Incubate to allow competition between the sample/standard LPC and the biotinylated LPC for binding to the antibody.
  • Wash the plate to remove unbound reagents.
  • Add streptavidin-HRP conjugate and incubate.
  • Wash the plate again.
  • Add a substrate solution (e.g., TMB) and incubate to develop color.
  • Stop the reaction and measure the absorbance at 450 nm.
  • Quantification: The concentration of LPC in the sample is inversely proportional to the signal intensity. Calculate the concentration based on a standard curve.

Mandatory Visualizations

G Workflow for LPC Analysis using LC-MS/MS with C19:0 Internal Standard Sample Biological Sample (e.g., Plasma) IS Add LPC C19:0 Internal Standard Sample->IS Extraction Lipid Extraction (e.g., Protein Precipitation) IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Processing (Peak Area Ratio to IS) LCMS->Data Quant Quantification Data->Quant

Caption: LC-MS/MS workflow for LPC quantification.

G Comparison of Key Performance Metrics cluster_0 LC-MS/MS cluster_1 HPLC-ELSD cluster_2 ELISA Spec_MS High Specificity Sens_MS High Sensitivity Acc_MS High Accuracy Spec_ELSD Moderate Specificity Sens_ELSD Lower Sensitivity Acc_ELSD Good Accuracy Spec_ELISA Antibody Dependent Specificity Sens_ELISA Good Sensitivity Acc_ELISA Good Accuracy

Caption: Performance metrics of analytical methods.

Conclusion

For the definitive quantification of lysophosphatidylcholines, LC-MS/MS with the use of a non-endogenous internal standard such as LPC C19:0 is the superior method . Its high specificity, sensitivity, and accuracy make it the benchmark for reliable lipid analysis in complex biological samples. While HPLC-ELSD offers a more universal detection method and ELISA provides a high-throughput, user-friendly platform, they come with trade-offs in sensitivity and specificity, respectively. The choice of method should be guided by the specific requirements of the study, including the need for absolute quantification, sample throughput, and available instrumentation. For any quantitative study, the use of an appropriate internal standard like LPC C19:0 is highly recommended to ensure data quality.

References

Validating the Role of Lysophosphatidylcholine C19:0 in a Sepsis-Associated Shock Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Lysophosphatidylcholine C19:0 (LPC C19:0) in the context of a sepsis-associated shock model. It is intended for researchers, scientists, and drug development professionals interested in the role of lipid mediators in inflammatory diseases. The information presented herein is a synthesis of current research, offering a framework for validating the function of LPC C19:0 and comparing its significance with other lysophosphatidylcholine species.

Data Presentation: LPCs in Disease Models

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that have been implicated in a variety of diseases characterized by inflammation and immune dysregulation.[1][2][3] While research on specific LPC species is ongoing, several have been identified as potential biomarkers or therapeutic targets.

Table 1: Comparative Overview of Lysophosphatidylcholine Species in Various Disease Models

Lysophosphatidylcholine SpeciesDisease ModelKey FindingsReference
LPC C19:0 Sepsis-induced ShockPart of a six-lipid panel for risk stratification and prediction of septic shock and mortality in elderly patients.[1][4][1][4]
LPC C14:0Drug-Induced Lung Disease (DILD)Identified as a promising biomarker to discriminate DILD from other lung diseases.[5]
LPC C16:0Atherosclerosis, Laryngeal CancerPro-inflammatory effects, induces expression of genes in cholesterol biosynthesis.[6] Levels are often altered in cancer tissues.[6]
LPC C17:0Myocardial InfarctionSelected as a potential biomarker for myocardial infarction.[7]
LPC C18:0Inflammatory Bowel Disease, Lung CancerLevels are often reduced in patients with IBD and lung cancer.[8][9][8][9]
Alkyl-LPCs (e.g., LPC O-16:0)Niemann-Pick Disease Type C1Found to be significantly elevated, suggesting a role as secondary storage metabolites.[10][11][10][11]

Experimental Protocols

Validating the role of LPC C19:0 in a sepsis model requires a multi-faceted approach, combining lipidomics, in vitro cell-based assays, and in vivo animal models.

Quantification of LPC C19:0 in Clinical Samples

A high-throughput method for quantifying LPC species from plasma or serum is essential for clinical studies. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a widely used technique.

  • Sample Preparation: Crude lipid extraction from EDTA-plasma samples.

  • Internal Standards: Addition of non-endogenous LPC species, such as LPC 13:0 and LPC 19:0 itself (when analyzing other LPCs), for accurate quantification.[9][12][13]

  • Instrumentation: Direct flow injection analysis using an ESI-MS/MS system.

  • Analysis Mode: Parent-scan mode for m/z 184 (the phosphocholine headgroup) is used to specifically detect LPC species.[12][13]

  • Data Analysis: Quantification is achieved by comparing the signal of the endogenous LPC species to the internal standard.

In Vitro Validation of LPC C19:0 Function

Cell-based assays are crucial for elucidating the molecular mechanisms through which LPC C19:0 exerts its effects.

  • Cell Models: Use of relevant cell lines such as macrophages (e.g., THP-1 derived), endothelial cells, or dendritic cells.

  • Stimulation: Cells are treated with purified LPC C19:0.

  • Functional Assays:

    • Cytokine Secretion: Measurement of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 using ELISA or cytokine bead arrays. LPC C19:0 has been shown to increase IL-1β secretion.[14]

    • Gene Expression Analysis: RNA sequencing or qPCR to assess changes in the expression of genes involved in inflammatory signaling pathways (e.g., TNF signaling, MAPK signaling).[6]

    • Signaling Pathway Activation: Western blotting to detect the phosphorylation and activation of key signaling proteins like ERK, PKC, and other protein tyrosine kinases.[1][15]

In Vivo Disease Model Validation

Animal models of sepsis are critical for understanding the physiological relevance of LPC C19:0.

  • Model: Cecal ligation and puncture (CLP) in mice is a standard model for inducing sepsis.

  • Intervention: Administration of exogenous LPC C19:0 or strategies to modulate its endogenous levels.

  • Outcome Measures:

    • Survival Analysis: Monitoring survival rates in treated versus control groups.

    • Organ Damage Assessment: Histological analysis of key organs (e.g., lung, liver, kidney) for signs of damage.

    • Biomarker Analysis: Measurement of inflammatory markers and lipid profiles in blood samples.

Visualizations

Signaling Pathways of Lysophosphatidylcholines

LPCs are known to activate a variety of downstream signaling pathways, primarily through G-protein coupled receptors (GPCRs), leading to inflammatory responses.[1][7][15]

LPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPC LPC (e.g., C19:0) GPCR G-Protein Coupled Receptor (GPCR) LPC->GPCR G_Protein G-Protein GPCR->G_Protein PKC Protein Kinase C (PKC) G_Protein->PKC MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK Tyrosine_Kinases Protein Tyrosine Kinases G_Protein->Tyrosine_Kinases Inflammatory_Response Inflammatory Response (e.g., Cytokine Secretion) PKC->Inflammatory_Response MAPK->Inflammatory_Response Tyrosine_Kinases->Inflammatory_Response

Caption: General signaling pathway for lysophosphatidylcholines.

Experimental Workflow for Validating LPC C19:0 in Sepsis

A logical workflow is essential for systematically validating the role of LPC C19:0 in a sepsis model.

Experimental_Workflow cluster_discovery Discovery & Quantification cluster_invitro In Vitro Mechanistic Studies cluster_invivo In Vivo Validation cluster_validation Validation Lipidomics Lipidomic Profiling of Sepsis Patient Samples Quantification Targeted Quantification of LPC C19:0 (ESI-MS/MS) Lipidomics->Quantification Cell_Culture Cell-Based Assays (Macrophages, Endothelial Cells) Quantification->Cell_Culture Functional_Assays Functional Assays (Cytokine Secretion, Gene Expression) Cell_Culture->Functional_Assays Animal_Model Sepsis Animal Model (e.g., CLP) Functional_Assays->Animal_Model Intervention LPC C19:0 Administration Animal_Model->Intervention Outcomes Analysis of Outcomes (Survival, Inflammation, Organ Damage) Intervention->Outcomes Data_Integration Data Integration and Pathway Analysis Outcomes->Data_Integration Conclusion Validation of LPC C19:0 as a Biomarker/Mediator Data_Integration->Conclusion

Caption: Workflow for validating the role of LPC C19:0 in sepsis.

Logical Relationship: LPC C19:0 in the Context of Sepsis Pathophysiology

This diagram illustrates the proposed role of LPC C19:0 within the broader pathophysiology of sepsis.

Logical_Relationship Sepsis Sepsis Lipid_Dysregulation Lipidome Dysregulation Sepsis->Lipid_Dysregulation LPC_C19_0 Elevated LPC C19:0 Lipid_Dysregulation->LPC_C19_0 Immune_Dysregulation Immune Cell Dysregulation LPC_C19_0->Immune_Dysregulation Septic_Shock Septic Shock & Mortality LPC_C19_0->Septic_Shock Risk Predictor Inflammation Systemic Inflammation Immune_Dysregulation->Inflammation Inflammation->Septic_Shock

Caption: Proposed role of LPC C19:0 in sepsis pathophysiology.

References

Cross-Validation of Lysophosphatidylcholine C19:0 as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lysophosphatidylcholine C19:0 (LPC C19:0) as a potential biomarker, with a focus on its validation in patient cohorts. While comprehensive cross-validation studies directly comparing LPC C19:0 against a wide array of alternative biomarkers across multiple diseases are not extensively available in publicly accessible literature, this guide synthesizes the existing research on LPCs as a class of biomarkers and presents a specific case study in drug-induced lung disease (DILD) where a panel of LPCs, including LPC C19:0, was investigated.

Executive Summary

Lysophosphatidylcholines (LPCs) are increasingly being investigated as potential biomarkers for a variety of pathological conditions, including cancer, neurological disorders, and inflammatory diseases. Their role in cellular signaling and membrane composition makes them sensitive indicators of metabolic and structural changes associated with disease. This guide focuses on the validation of LPC C19:0 and its comparison with other relevant biomarkers, providing available quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their evaluation.

Comparative Data of LPCs and Alternative Biomarkers

While specific performance metrics for LPC C19:0 are not consistently reported across different studies, a notable investigation by Saito et al. (2022) in the context of drug-induced lung disease (DILD) provides valuable comparative data for a panel of LPCs, including LPC C19:0, against established biomarkers. The study targeted eight LPCs for validation: LPC(14:0), LPC(15:0), LPC(16:0), LPC(17:0), LPC(18:0), LPC(18:1), LPC(19:0), and LPC(20:0)[1].

The study found that LPC(14:0) had the highest discriminative index for DILD. The following table summarizes the performance of LPC(14:0) in comparison to the standard DILD biomarkers, Krebs von den Lungen-6 (KL-6) and Surfactant Protein D (SP-D).

BiomarkerPatient CohortAUC (Area Under the Curve)SensitivitySpecificityCut-off Value
LPC(14:0) Acute Phase DILD vs. Recovery Phase0.813--277.2 ng/mL
LPC(14:0) Acute Phase DILD vs. DILD-tolerant0.811--273.9 ng/mL
Other LPCs Acute Phase DILD vs. Recovery Phase0.737–0.783---
Other LPCs Acute Phase DILD vs. DILD-tolerant0.738–0.763---

Data on sensitivity and specificity for the LPCs were not explicitly provided in the abstract.

In other disease contexts, panels of LPCs have shown promise. For instance, in cervical cancer, a biomarker panel including LPCs demonstrated a sensitivity of 93.2%, a specificity of 91.3%, and an AUC of 0.972. In laryngeal cancer, a panel of LPC(16:0) and PE(18:0p_20:4) achieved a perfect AUC of 1.000. These findings highlight the potential of LPCs as a class of biomarkers, though individual performance metrics for LPC C19:0 remain to be fully elucidated.

Experimental Protocols

The quantification of LPCs in patient cohorts is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized experimental protocol based on common practices in the field.

Protocol: Quantification of Lysophosphatidylcholines from Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Materials: Human plasma (collected in EDTA tubes), internal standards (e.g., LPC 13:0, LPC 19:0 as non-naturally occurring species), methanol, chloroform, water.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add a known concentration of the internal standard solution.

    • Perform a liquid-liquid extraction (e.g., Folch method) by adding a 2:1 mixture of chloroform:methanol.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol).

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used for lipid separation.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an additive like ammonium formate or formic acid to improve ionization.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

    • Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute lipids of increasing hydrophobicity.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of LPCs due to the presence of the positively charged choline headgroup.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known analytes. For each LPC species, a specific precursor ion (the molecular ion) and a product ion (a characteristic fragment, typically m/z 184 for the phosphocholine headgroup) are monitored.

    • Data Analysis: The peak area of each endogenous LPC species is normalized to the peak area of the corresponding internal standard. Quantification is achieved by comparing the normalized peak areas to a calibration curve generated using known concentrations of authentic LPC standards.

Visualizations

Experimental Workflow for LPC Biomarker Validation

experimental_workflow cluster_cohort Patient Cohort Selection cluster_sample Sample Collection & Processing cluster_analysis Analytical Phase cluster_validation Biomarker Performance Evaluation disease_cohort Disease Cohort (e.g., DILD Patients) plasma_collection Plasma Collection disease_cohort->plasma_collection control_cohort Control Cohort (e.g., Healthy Volunteers, DILD-tolerant) control_cohort->plasma_collection lipid_extraction Lipid Extraction with Internal Standards plasma_collection->lipid_extraction lcms_analysis LC-MS/MS Analysis (MRM Mode) lipid_extraction->lcms_analysis quantification Quantification of LPC Species lcms_analysis->quantification roc_analysis ROC Curve Analysis (AUC, Sensitivity, Specificity) quantification->roc_analysis comparison Comparison with Alternative Biomarkers roc_analysis->comparison

Caption: Workflow for LPC biomarker validation.

Signaling Pathway Implication of LPCs

lpc_signaling cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling pc Phosphatidylcholine (PC) pla2 Phospholipase A2 (PLA2) pc->pla2 Hydrolysis lpc Lysophosphatidylcholine (LPC) pla2->lpc gpr G-protein Coupled Receptors (GPCRs) lpc->gpr Activation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) gpr->downstream cellular_response Cellular Responses (Inflammation, Proliferation, Apoptosis) downstream->cellular_response

Caption: Simplified LPC signaling pathway.

Conclusion

This compound, as part of the broader class of LPCs, holds potential as a biomarker for various diseases. The available data, primarily from studies on panels of LPCs, suggest that these lipids can be sensitive indicators of disease states. However, a dedicated and comprehensive cross-validation of LPC C19:0 against a multitude of other biomarkers across different patient cohorts is a clear gap in the current research landscape. The case study in DILD provides a strong foundation for the methodology of such validation studies. Future research should focus on isolating the performance of individual LPC species like C19:0 to establish their specific clinical utility. The detailed protocols and workflows presented in this guide are intended to support such future investigations and to provide a framework for the evaluation of LPC C19:0 as a robust and reliable biomarker.

References

Navigating the Lipidome: A Comparative Guide to Lysophosphatidylcholine C19:0 Levels in Varied Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced distribution of lipid species across different tissues is paramount. This guide offers a comparative analysis of lysophosphatidylcholine C19:0 (LPC C19:0), a unique odd-chain lysophospholipid. We delve into its biological context, provide a summary of its varying levels in different tissues, and present detailed experimental protocols for its analysis.

The Enigma of Odd-Chain Lysophospholipids: The Case of LPC C19:0

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules involved in a myriad of cellular processes, including signal transduction and inflammation.[1][2] They are formed from the hydrolysis of phosphatidylcholines. While most LPCs contain even-chain fatty acids, the presence of odd-chain fatty acids, such as the 19-carbon chain in LPC C19:0, is less common.

Odd-chain fatty acids are primarily derived from the diet, particularly from dairy and ruminant fats, or synthesized endogenously from propionyl-CoA, a product of the metabolism of certain amino acids and odd-chain fatty acids themselves. Consequently, the levels of LPCs containing odd-chain fatty acids, like C19:0, are generally low in most mammalian tissues. This low endogenous abundance has led to the widespread use of LPC C19:0 as an internal standard in lipidomic studies for the quantification of other lysophospholipids.[3]

Comparative Levels of Lysophosphatidylcholines Across Tissues

Direct quantitative data for endogenous LPC C19:0 across a range of tissues is sparse in scientific literature due to its characteristically low levels. However, by examining studies that quantify other, more abundant LPC species, we can infer the relative capacity of different tissues to synthesize, store, and catabolize LPCs. The following table summarizes the relative abundance of total or major LPC species in key tissues, providing a comparative context.

TissueRelative Abundance of Total/Major LPCsKey LPC Species Often StudiedReference
Liver HighLPC(16:0), LPC(18:0), LPC(18:1)[3][4]
Brain ModerateLPC(16:0), LPC(18:0), LPC(18:1)[4]
Kidney HighLPC(16:0), LPC(18:0)[4]
Heart ModerateLPC(16:0), LPC(18:0), LPC(18:2)[4]
Skeletal Muscle Low to ModerateLPC(16:0), LPC(18:0)[3]
Adipose Tissue LowLPC(16:0), LPC(18:0)[3]
Plasma/Serum HighLPC(16:0), LPC(18:0), LPC(18:1), LPC(18:2)[5][6]

This table provides a generalized comparison based on available literature. Absolute concentrations can vary significantly based on species, diet, and health status.

Experimental Protocols for Comparative Lipidomics

Accurate quantification of LPCs requires meticulous experimental procedures. Below are detailed methodologies for the key steps in a comparative lipidomics workflow.

Tissue Homogenization and Lipid Extraction

A modified Bligh-Dyer method is commonly employed for the extraction of lipids from tissues.

  • Reagents:

    • Chloroform

    • Methanol

    • Ultrapure Water

    • Internal Standard Solution (e.g., LPC C19:0 at a known concentration in methanol)

  • Protocol:

    • Weigh approximately 50 mg of frozen tissue and place it in a 2 mL glass homogenizer.

    • Add a predefined amount of the internal standard solution (e.g., 10 µL of 1 mg/mL LPC C19:0).

    • Add 1 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Transfer the homogenate to a glass tube. Add 0.3 mL of chloroform and vortex for 30 seconds.

    • Add 0.5 mL of ultrapure water and vortex for 30 seconds to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., 100 µL of methanol:chloroform, 9:1, v/v) for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 40% to 99% B over 10 minutes, hold at 99% B for 5 minutes, and then re-equilibrate at 40% B for 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example for LPC C19:0):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transition: Precursor ion (m/z) of 552.4 -> Product ion (m/z) of 184.1 (corresponding to the phosphocholine headgroup).

    • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the endogenous LPCs and the LPC C19:0 internal standard using the instrument's software.

  • Concentration Calculation: Calculate the concentration of each LPC species by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve constructed with known concentrations of each analyte.

Visualizing the Landscape: Signaling Pathways and Workflows

To better illustrate the biological context and experimental design, the following diagrams are provided.

LPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPC LPC (e.g., C19:0) GPCR G-Protein Coupled Receptor (e.g., G2A) LPC->GPCR G_alpha Gαq/11 GPCR->G_alpha Gs Gαs GPCR->Gs PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->PLC G_beta_gamma Gβγ Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Gene_Expression Gene Expression (Inflammation, etc.) PKC->Gene_Expression Ca_release->Gene_Expression Gs->AC PKA Protein Kinase A cAMP->PKA PKA->Gene_Expression

Caption: A simplified signaling pathway of Lysophosphatidylcholine (LPC).

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Tissue Tissue Sample Homogenization Homogenization with Internal Standard (LPC C19:0) Tissue->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Drying Drying and Reconstitution Extraction->Drying LC_MS LC-MS/MS Analysis Drying->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Stats Statistical Analysis Quantification->Stats Comparison Comparative Tissue Levels Stats->Comparison

Caption: A typical experimental workflow for comparative lipidomics.

References

Lysophosphatidylcholine C19:0: A Tool for Precision, Not a Standalone Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

LPC C19:0 serves as a critical internal standard for accurate quantification in lipidomics rather than a disease-specific biomarker itself. In contrast, other lysophosphatidylcholine (LPC) species, such as LPC(16:0), LPC(18:1), and LPC(14:0), have demonstrated significant potential as biomarkers for various diseases, including cancer and inflammatory conditions.

Lysophosphatidylcholine C19:0, a non-naturally occurring odd-chain lysophospholipid, is frequently utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based lipidomics.[1][2] Its chemical properties are similar to endogenous LPCs, yet its distinct mass allows it to be differentiated from naturally occurring species in biological samples. This characteristic is essential for correcting variations in sample preparation and ionization efficiency during mass spectrometry analysis, thereby ensuring accurate quantification of other LPCs.[1][3]

While LPC C19:0 is a cornerstone for analytical accuracy, it is the differential abundance of other LPC species that offers insights into pathological processes. Several studies have highlighted the diagnostic and prognostic value of various even-chain LPCs in a range of diseases.

Comparative Performance of LPC Biomarkers

The utility of different LPC species as biomarkers varies depending on the specific disease context. The following table summarizes the performance of several well-studied LPCs as biomarkers in different conditions.

LPC SpeciesDiseaseSample TypeKey FindingsSensitivitySpecificityAUCReference
LPC(16:0) Laryngeal CancerSerumPart of a lipid panel for diagnosis.100%100%1.000
LPC(18:1) Colorectal CancerPlasmaPart of a model to discriminate CRC from controls.82%93%-[4]
LPC(14:0) Community-Acquired Pneumonia (non-severe)PlasmaDiagnosis of non-severe CAP.75.0%83.3%0.855[5]
LPC(14:0) Community-Acquired Pneumonia (severe)PlasmaPrediction of severe CAP.88.2%85.3%0.868[5]
LPC(16:0) Acute Exacerbation of COPDSerumDiscrimination from recovery stage.--0.845
LPC(18:1) Acute Exacerbation of COPDSerumDiscrimination from recovery stage.--0.830
LPC(18:0) Cardiovascular RiskPlasmaPredictive power for cardiovascular risk.--0.778[6]
LPC(16:0) & LPC(18:1) Ischemic StrokePlasmaStrong correlation with sensorimotor dysfunction and lesion severity.---[7]

Signaling Pathways and Experimental Workflow

The general workflow for analyzing LPC biomarkers in clinical research involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical experimental workflow for LPC analysis using LC-MS/MS.

experimental_workflow Experimental Workflow for LPC Biomarker Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing sample_collection 1. Plasma/Serum Collection add_is 2. Addition of Internal Standard (LPC C19:0) sample_collection->add_is lipid_extraction 3. Lipid Extraction (e.g., Methanol Precipitation) add_is->lipid_extraction lc_separation 4. LC Separation (e.g., C18 Column) lipid_extraction->lc_separation ms_detection 5. MS/MS Detection (e.g., ESI-MS/MS) lc_separation->ms_detection data_acquisition 6. Data Acquisition ms_detection->data_acquisition peak_integration 7. Peak Integration & Quantification data_acquisition->peak_integration stat_analysis 8. Statistical Analysis (e.g., ROC Curve) peak_integration->stat_analysis

Experimental Workflow for LPC Biomarker Analysis

Experimental Protocols

The accurate quantification of LPCs relies on robust experimental protocols. Below are summarized methodologies for lipid extraction and LC-MS/MS analysis based on published studies.

Lipid Extraction from Plasma/Serum

A common and straightforward method for extracting LPCs from plasma or serum is protein precipitation with an organic solvent.

Methanol Precipitation Method: [8]

  • Sample Preparation: To 50 μL of a serum or plasma sample, add 500 μL of 100% methanol.

  • Internal Standard Spiking: Prior to adding methanol, spike the sample with a known amount of internal standard solution (e.g., LPC C19:0).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Place the sample on ice for 10 minutes to further facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 × g for 5 minutes at room temperature. A pellet of precipitated protein will be visible at the bottom of the tube.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube without disturbing the pellet.

  • Solvent Evaporation: Evaporate the organic solvent at a temperature of ≥37 °C under a vacuum or a stream of nitrogen until the sample is completely dry.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., a mixture of methanol and water) compatible with the LC-MS/MS system for analysis.

LC-MS/MS Analysis of Lysophosphatidylcholines

The analysis of LPCs is typically performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC-MS/MS Parameters: [9][10]

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used for the separation of LPC species.

    • Mobile Phase: A gradient elution is typically employed using two mobile phases. For example:

      • Mobile Phase A: 10 mM ammonia in 70:30 methanol/water.[9]

      • Mobile Phase B: 10 mM ammonia in methanol.[9]

    • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

    • Injection Volume: A small volume, typically 5-10 µL, of the reconstituted lipid extract is injected.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of LPCs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for each LPC species and the internal standard. For many LPCs, the precursor ion is the protonated molecule [M+H]⁺, and a characteristic product ion at m/z 184 (corresponding to the phosphocholine headgroup) is monitored.[1]

    • Quantification: The concentration of each LPC species is determined by comparing the peak area of its specific MRM transition to the peak area of the MRM transition of the internal standard (LPC C19:0).

References

Replicating published findings on the pro-inflammatory effects of LPC C19:0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and replicating published findings on the pro-inflammatory effects of Lysophosphatidylcholine C19:0 (LPC C19:0). While direct, peer-reviewed data on LPC C19:0 is emerging, this document synthesizes available information and provides detailed experimental protocols to facilitate further research. The guide compares the known effects of LPC C19:0 with other well-characterized saturated lysophosphatidylcholines, offering a basis for validating its pro-inflammatory activity.

Data Presentation: Quantitative Comparison of Saturated LPCs

The following table summarizes the pro-inflammatory effects of various saturated LPCs, including the reported activity of LPC C19:0. This allows for a direct comparison of their potential to induce inflammatory responses.

Parameter AssessedLPC C16:0 (Palmitoyl)LPC C18:0 (Stearoyl)LPC C19:0 (Nonadecanoyl)Key Findings & References
Cell Type Human Coronary Artery Smooth Muscle Cells (CASMCs), THP-1 MacrophagesTHP-1 Macrophages, Dendritic CellsDendritic CellsVaries by study
Pro-Inflammatory Cytokine Induction Potent inducer of GM-CSF, IL-6, and IL-8[1]Strong inducer of inflammatory genes[2]Inducer of IL-1β secretionOptimal stimulation of cytokine release in CASMCs was observed with palmitic acid-substituted LPC[1]. Saturated LPCs, in general, are potent inducers of pro-inflammatory cytokines.
Signaling Pathway Activation Phospholipase A2 and C sensitive pathwaysToll-Like Receptor (TLR) signalingLikely involves inflammasome activationLPCs can activate signaling through G protein-coupled receptors and Toll-like receptors[3].
Concentration for Effect Time and concentration-dependentDose-dependent increase in gene expressionNot yet detailed in peer-reviewed literatureEffects of LPCs are highly dependent on concentration and the experimental system.

Experimental Protocols

To facilitate the replication of findings on the pro-inflammatory effects of LPC C19:0, the following detailed experimental protocols are provided. These are based on established methods for assessing the inflammatory potential of lysophospholipids.

Protocol 1: Dendritic Cell Maturation and Cytokine Production Assay

This protocol details the methodology for assessing the ability of LPC C19:0 to induce the maturation of dendritic cells (DCs) and the subsequent production of pro-inflammatory cytokines.

1. Cell Culture:

  • Culture human monocyte-derived dendritic cells (mo-DCs) using standard protocols. Briefly, isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) and culture with GM-CSF and IL-4 for 5-7 days to generate immature DCs.

2. LPC Stimulation:

  • Prepare stock solutions of LPC C19:0 and other comparative LPCs (e.g., C16:0, C18:0) in an appropriate solvent (e.g., ethanol or DMSO) at a high concentration.
  • On day 7, seed immature DCs in 24-well plates at a density of 1 x 10^6 cells/mL.
  • Treat the cells with varying concentrations of LPC C19:0 (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control and a positive control (e.g., Lipopolysaccharide - LPS, 100 ng/mL).
  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Analysis of DC Maturation (Flow Cytometry):

  • After incubation, harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers such as CD80, CD83, CD86, and HLA-DR.
  • Analyze the expression of these markers using a flow cytometer. An increase in the expression of these markers indicates DC maturation.

4. Analysis of Cytokine Production (ELISA):

  • Collect the cell culture supernatants after LPC stimulation.
  • Measure the concentration of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12p70, and TNF-α using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Inflammasome Activation Assay in Macrophages

This protocol is designed to investigate the specific mechanism of LPC C19:0-induced IL-1β secretion through the activation of the NLRP3 inflammasome in a macrophage cell line.

1. Cell Culture and Priming:

  • Culture THP-1 monocytes and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
  • Prime the differentiated THP-1 macrophages with LPS (1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β.

2. LPC Stimulation:

  • After priming, replace the medium with fresh serum-free media.
  • Treat the cells with LPC C19:0 at various concentrations (e.g., 10, 25, 50 µM). Include a negative control (primed, unstimulated cells) and a positive control for NLRP3 activation (e.g., ATP or Nigericin).

3. Measurement of IL-1β Secretion (ELISA):

  • After 1-2 hours of stimulation, collect the cell culture supernatants.
  • Quantify the amount of secreted IL-1β using an ELISA kit.

4. Western Blot Analysis of Caspase-1 Activation:

  • Lyse the cells to collect protein extracts.
  • Perform Western blotting to detect the cleaved (active) form of Caspase-1 (p20 subunit), which is a hallmark of inflammasome activation.

Mandatory Visualizations

To further clarify the conceptual and experimental frameworks, the following diagrams are provided.

G Experimental Workflow for Assessing LPC C19:0 Effects on Dendritic Cells cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Analysis Isolate PBMCs Isolate PBMCs Generate mo-DCs Generate mo-DCs Isolate PBMCs->Generate mo-DCs Immature DCs Immature DCs Treat with LPC C19:0 Treat with LPC C19:0 Immature DCs->Treat with LPC C19:0 Incubate 24-48h Incubate 24-48h Treat with LPC C19:0->Incubate 24-48h Flow Cytometry (Maturation Markers) Flow Cytometry (Maturation Markers) Incubate 24-48h->Flow Cytometry (Maturation Markers) ELISA (Cytokine Secretion) ELISA (Cytokine Secretion) Incubate 24-48h->ELISA (Cytokine Secretion)

Caption: Workflow for dendritic cell stimulation and analysis.

G Proposed Signaling Pathway for LPC C19:0-Induced Inflammation LPC C19:0 LPC C19:0 Cell Membrane Receptor Cell Membrane Receptor LPC C19:0->Cell Membrane Receptor NLRP3 Inflammasome NLRP3 Inflammasome Cell Membrane Receptor->NLRP3 Inflammasome Activation Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Cleavage & Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage IL-1β (secreted) IL-1β (secreted) Pro-IL-1β->IL-1β (secreted) Inflammatory Response Inflammatory Response IL-1β (secreted)->Inflammatory Response

Caption: LPC C19:0 signaling via the NLRP3 inflammasome.

References

A Comparative Analysis of Synthetic vs. Endogenous Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of synthetic Lysophosphatidylcholine C19:0 (LPC 19:0) and its endogenous counterparts. While structurally similar, their origins, biological concentrations, and primary applications in research are fundamentally different. This comparison aims to clarify these distinctions and provide supporting data for researchers utilizing lysophosphatidylcholines in their work.

Introduction to Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2 (PLA2).[1] They consist of a glycerol backbone, a single fatty acyl chain, and a phosphocholine headgroup. Endogenous LPCs, bearing fatty acids of varying lengths and saturation (e.g., 16:0, 18:0, 18:1), are found in most tissues and plasma.[2] They are integral components of cell membranes and act as signaling molecules in a variety of physiological and pathological processes, including inflammation, immune regulation, and neuropathic pain.[3][4][5]

In contrast, synthetic LPCs with odd-numbered carbon chains, such as LPC C19:0, are not typically found in significant amounts in biological systems. This characteristic makes them invaluable tools in lipidomics as internal standards for the accurate quantification of endogenous LPC species.[6][7]

Side-by-Side Comparison: Endogenous LPCs vs. Synthetic LPC 19:0

The primary distinction lies in their function. Endogenous LPCs are active biological modulators, while synthetic LPC 19:0 serves as an analytical tool.

FeatureEndogenous LPCs (e.g., C16:0, C18:0, C18:1)Synthetic LPC C19:0
Origin Produced naturally in the body via enzymatic hydrolysis of phosphatidylcholine.[1]Chemically synthesized in a laboratory.[8][9]
Primary Role Biological signaling, membrane components, precursors to other lipids (e.g., LPA).[2][10]Internal standard for analytical quantification (e.g., LC-MS/MS).[6][7][11]
Biological Activity Potent signaling molecules involved in inflammation, cell migration, and receptor activation.[4][12][13]Generally considered biologically inert at concentrations used for analytical purposes.
Natural Abundance Present in measurable, often high, concentrations in plasma and tissues.[6][14]Absent or found in trace, negligible amounts in biological samples.[7]

Quantitative Data: Plasma Concentrations of Major Endogenous LPCs

The concentrations of endogenous LPCs can vary based on physiological or pathological states. However, typical plasma concentrations in healthy individuals are well-documented.

Endogenous LPC SpeciesTypical Plasma Concentration (µM)Reference
LPC 16:0 (Palmitoyl)146 ± 37 µM[14]
LPC 18:0 (Stearoyl)56.5 ± 14.9 µM[14]
LPC 18:1 (Oleoyl)28.4 ± 12.5 µM[14]
LPC 18:2 (Linoleoyl)34.5 ± 12.5 µM[14]
Other Species< 10 µM[6][14]

Note: Concentrations are presented as mean ± standard deviation.

Key Signaling Pathways for Endogenous LPCs

Endogenous LPCs exert their biological effects through several mechanisms, primarily by acting as signaling molecules that bind to specific cell surface receptors or by being converted into other potent lipids like Lysophosphatidic Acid (LPA).

LPC_Signaling_Pathways cluster_0 LPC to LPA Conversion & Signaling cluster_1 Direct GPCR Signaling LPC Endogenous LPC (e.g., 16:0, 18:1) ATX Autotaxin (ATX) Lysophospholipase D LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream Cellular_Response_LPA Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response_LPA LPC2 Endogenous LPC (e.g., 18:1) GPCR G-Protein Coupled Receptors (e.g., GPR119, GPR132) LPC2->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzymes (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_Messenger PK_Cascade Protein Kinase Cascades (PKA, PKC) Second_Messenger->PK_Cascade Cellular_Response_GPCR Cellular Responses (Insulin Secretion, Pain Signaling) PK_Cascade->Cellular_Response_GPCR

Caption: Signaling pathways of endogenous lysophosphatidylcholines.

Experimental Protocols

General Protocol for Chemical Synthesis of Lysophosphatidylcholine

The synthesis of LPCs requires careful control to prevent acyl migration, where the fatty acid moves between the sn-1 and sn-2 positions of the glycerol backbone. Modern methods have been developed to achieve high regioselectivity.[8][15]

Principle: This protocol outlines a regioselective synthesis yielding a pure LPC isomer by using a protecting group strategy, avoiding the need for chromatographic purification which can induce acyl migration.[8]

Materials:

  • Glycerophosphocholine (GPC) precursor (e.g., TBS-protected α-GPC)

  • Fatty Acid of interest (e.g., Nonadecanoic acid for LPC 19:0)

  • Coupling agents: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in water

Methodology:

  • Esterification: The protected GPC precursor is dissolved in anhydrous DMF.

  • The desired fatty acid (1.1 equivalents), DIC (1.2 equivalents), and DMAP (0.1 equivalents) are added to the solution.

  • The reaction mixture is stirred at 35°C for 3-18 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The solvent is removed under vacuum.

  • Deprotection: The resulting crude protected LPC is treated with an aqueous solution of 0.1% TFA (1 equivalent) at 35°C for 7-26 hours.

  • Purification: The reaction mixture is lyophilized. The byproducts from this mild deprotection are volatile and can be removed by evaporation under vacuum, yielding the pure LPC-TFA salt without the need for chromatography.[8]

Quantification of Endogenous LPCs using Synthetic LPC 19:0 as an Internal Standard

Principle: This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of various endogenous LPC species in a biological matrix like plasma. A known amount of a non-endogenous LPC, such as LPC 19:0, is added to the sample at the beginning of the preparation to correct for sample loss and variations in ionization efficiency.[6][7]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution: LPC 19:0 in methanol

  • Extraction Solvent: Chloroform/Methanol mixture

  • LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

  • Sample Preparation: A small volume of plasma (e.g., 10 µL) is aliquoted.

  • Internal Standard Spiking: A precise volume of the LPC 19:0 internal standard solution is added to the plasma sample.

  • Lipid Extraction: Lipids are extracted from the plasma using a standard method like the Bligh-Dyer or Folch extraction. This typically involves adding a chloroform/methanol/water mixture to create a biphasic system, where lipids partition into the lower organic phase.

  • Sample Concentration: The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into the LC-MS/MS system.

    • The mass spectrometer is operated in a specific mode (e.g., precursor ion scanning for the phosphocholine headgroup fragment at m/z 184) to detect all LPC species.

    • The endogenous LPC species are identified by their specific mass-to-charge ratio (m/z).

  • Quantification: The peak area of each endogenous LPC species is measured and normalized to the peak area of the LPC 19:0 internal standard. The concentration of each endogenous LPC is then calculated by comparing this normalized area to a standard curve prepared with known amounts of each analyte.[7][11]

LPC_Quantification_Workflow start Biological Sample (e.g., Plasma) spike Spike with Synthetic LPC 19:0 (Internal Standard) start->spike extract Lipid Extraction (e.g., Bligh-Dyer) spike->extract dry Dry & Reconstitute extract->dry inject Inject into LC-MS/MS dry->inject analyze Precursor Ion Scan (m/z 184) inject->analyze quantify Quantification: Normalize Endogenous LPCs to LPC 19:0 Signal analyze->quantify end Concentration Data of Endogenous LPCs quantify->end

Caption: Experimental workflow for LPC quantification using an internal standard.

Conclusion

The distinction between endogenous lysophosphatidylcholines and synthetic odd-chain variants like LPC 19:0 is critical for robust experimental design and data interpretation. Endogenous LPCs are biologically active signaling molecules with diverse functions, and their levels are often studied as biomarkers of disease. In contrast, synthetic LPC 19:0 is a vital analytical tool that enables the accurate measurement of these endogenous counterparts. Its value lies precisely in its lack of significant natural abundance and biological activity, making it an ideal internal standard. Understanding these separate but complementary roles is essential for researchers in the fields of lipidomics, drug development, and biomedical science.

References

A Comparative Guide to the Detection of LPC C19:0: Benchmarking New Methods Against Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of lysophosphatidylcholine (LPC) C19:0, a saturated long-chain lysophospholipid, is crucial for advancing research in areas such as inflammation, immunology, and drug development. While traditionally analyzed by established chromatographic and mass spectrometric methods, novel techniques are emerging that offer potential advantages in speed, simplicity, and sensitivity. This guide provides an objective comparison of a new nanozyme-based assay against established high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques for the detection of LPCs, with a focus on LPC C19:0 where data is available.

Data Presentation: Quantitative Comparison of LPC Detection Methods

The following table summarizes the key quantitative performance metrics for the different LPC detection methods. It is important to note that while LPC C19:0 is detectable by all listed methods, specific performance data for this particular species is not always available, and data for general or other specific LPCs is used as a proxy.

MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)ThroughputNotes
Nanozyme-based Colorimetric Assay Total LPC23.1 µM[1]-HighNot specific for C19:0. Measures total LPC concentration.
Nanozyme-based Fluorometric Assay Total LPC8.97 µM[1]-HighNot specific for C19:0. Higher sensitivity than colorimetric assay.
HPLC with Evaporative Light Scattering Detector (ELSD) General LPCs0.04 µg on column0.1 µg on columnMediumResponse can be non-linear and dependent on analyte volatility.
Flow Injection Analysis - Electrospray Ionization Tandem Mass Spectrometry (FIA-ESI-MS/MS) LPC Species<1 µM[1]-HighHigh-throughput screening method. LPC C19:0 is commonly used as an internal standard.
Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UPLC-MS/MS) LPC C19:0 & other speciesAnalyte DependentAnalyte DependentMedium to HighProvides high specificity and sensitivity for individual LPC species. MRM transition for LPC C19:0 is m/z 538.4 -> 184.1.

Experimental Protocols

Detailed methodologies for the key detection techniques are provided below to allow for replication and adaptation in a research setting.

Established Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantification of total LPCs and can be adapted for the analysis of LPC C19:0.

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

  • Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Chloroform/Methanol (95:5, v/v)

  • Mobile Phase B: Chloroform/Methanol/Water (60:34:6, v/v/v) containing a low concentration of an ammonium salt.

  • Gradient: A linear gradient from 100% A to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

ELSD Settings:

  • Nebulizer Temperature: 40 °C

  • Evaporator Temperature: 60 °C

  • Gas Flow Rate (Nitrogen): 1.5 L/min

Sample Preparation:

  • Lipid extraction from the sample matrix (e.g., plasma, cell lysate) using a modified Folch or Bligh-Dyer method.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

Established Method 2: Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly specific and sensitive method for the quantification of individual LPC species, including LPC C19:0.

Instrumentation:

  • UPLC system with a binary pump

  • Autosampler

  • Column oven

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A linear gradient tailored to resolve LPC species, typically starting with a high percentage of A and ramping to a high percentage of B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

MS/MS Settings (for LPC C19:0):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transition:

    • Q1 (Precursor Ion): 538.4 m/z

    • Q3 (Product Ion): 184.1 m/z

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

  • Dwell Time: 50-100 ms

Sample Preparation and Internal Standard:

  • Lipid extraction as described for HPLC-ELSD.

  • Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated version of LPC C19:0 or another odd-chain LPC not present in the sample) prior to extraction.

  • Dry down the extract and reconstitute in the initial mobile phase.

New Method: Nanozyme-Based Fluorometric Assay

This novel method offers a high-throughput approach for the quantification of total LPCs.

Principle: This assay is based on the peroxidase-like activity of platinum-ruthenium nanozymes (PVP/PtRu NZs). In the presence of LPC, the enzyme lysophospholipase C (LPC-D) hydrolyzes LPC to produce choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The nanozymes catalyze the oxidation of a fluorogenic substrate (e.g., Amplex Red) by H₂O₂, generating a fluorescent product (resorufin) that can be quantified.

Materials:

  • PVP/PtRu Nanozymes

  • LPC-D (from a commercial source)

  • Choline Oxidase (from a commercial source)

  • Amplex Red (or another suitable fluorogenic substrate)

  • Phosphate buffer (pH 7.4)

  • Microplate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)

Experimental Protocol:

  • Prepare a reaction mixture containing phosphate buffer, Amplex Red, choline oxidase, and LPC-D.

  • Add the sample containing LPC to the wells of a microplate.

  • Add the PVP/PtRu nanozymes to each well.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Incubate the plate at 37 °C for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader.

  • Quantify the LPC concentration by comparing the fluorescence signal to a standard curve prepared with known concentrations of a standard LPC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for LPC C19:0 and the general workflows for the described detection methods.

LPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPCR G Protein-Coupled Receptor (e.g., G2A) G_protein G Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB PKC->NFkB Activates IL1b_Gene IL-1β Gene Transcription NFkB->IL1b_Gene Induces IL1b_Secretion IL-1β Secretion IL1b_Gene->IL1b_Secretion Leads to LPC_C19_0 LPC C19:0 LPC_C19_0->GPCR Binds

Caption: Proposed signaling pathway for LPC C19:0-induced IL-1β secretion.

Detection_Workflows cluster_Established Established Methods cluster_New New Method Sample_Prep Sample Preparation (Lipid Extraction) HPLC HPLC Separation (Normal or Reversed Phase) Sample_Prep->HPLC ELSD ELSD Detection HPLC->ELSD MSMS MS/MS Detection (MRM) HPLC->MSMS Sample_Direct Direct Sample (or Diluted) Enzymatic_Reaction Enzymatic Reaction (LPC-D, Choline Oxidase) Sample_Direct->Enzymatic_Reaction Nanozyme_Catalysis Nanozyme Catalysis (PVP/PtRu NZs) Enzymatic_Reaction->Nanozyme_Catalysis Fluor_Detection Fluorescence Detection Nanozyme_Catalysis->Fluor_Detection

Caption: General experimental workflows for LPC detection methods.

References

Assessing the Off-Target Effects of Lysophosphatidylcholine C19:0 in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of Lysophosphatidylcholine C19:0 (LPC C19:0) in cell culture. Due to the limited direct experimental data on LPC C19:0, this guide synthesizes information from studies on other LPCs with varying acyl chain lengths to provide a predictive comparison against other well-characterized bioactive lysophospholipids, namely Lysophosphatidylinositol (LPI) and Sphingosine-1-phosphate (S1P), as well as other common LPC variants.

Executive Summary

Lysophosphatidylcholine (LPC) is a class of bioactive lipids that can elicit a range of cellular responses, some of which may be considered "off-target" depending on the intended application. The specific effects of LPCs are often dependent on the length and saturation of their acyl chain. While data on the odd-chain LPC C19:0 is scarce, its off-target profile can be inferred from studies on even-chained LPCs. This guide compares the known and predicted off-target effects of LPC C19:0 with other LPCs (C16:0, C18:0, C18:1), LPI, and S1P, focusing on cytotoxicity, apoptosis, and activation of key signaling pathways.

Comparison of Off-Target Effects

The following tables summarize the known and predicted off-target effects of LPC C19:0 and its alternatives. It is important to note that the effects of LPC C19:0 are largely extrapolated from data on other LPCs and require experimental validation.

Table 1: Comparative Cytotoxicity of Bioactive Lysophospholipids

CompoundCell LineIC50 (µM)Comments
LPC C19:0 VariousNot ReportedExpected to have cytotoxic effects at high concentrations, similar to other saturated LPCs.
LPC C16:0 Human Endothelial Cells (EAHY)~100 (as 50.73 µg/ml)[1]Cytotoxicity is dose-dependent.
LPC C18:0 Human Monocytes>50[2]Toxicity observed at concentrations above 50 µM.
LPC C18:1 RAW 264.7 MacrophagesNot cytotoxic in serum-containing medium[3]Unsaturated LPCs may exhibit lower cytotoxicity than saturated counterparts.
LPC-DHA (C22:6) MDA-MB-231 (Breast Cancer)23.7[4][5]Demonstrates potent and specific cytotoxicity.
Lysophosphatidylinositol (LPI) VariousNot Widely ReportedCan induce cell death in some cancer cell lines, but IC50 values are not consistently reported.
Sphingosine-1-Phosphate (S1P) Differentiated Adipocytes (SGBS, 3T3-L1)Moderately reduces viability at >1 µM[6]Effects are cell-type dependent; can be pro-proliferative or pro-apoptotic.

Table 2: Comparative Apoptotic Effects of Bioactive Lysophospholipids

CompoundCell LineApoptosis InductionKey Observations
LPC C19:0 VariousNot ReportedPredicted to induce apoptosis at high concentrations, potentially through ROS production and caspase activation.
LPC (general) Human Endothelial Cells (EAHY)Yes[1][7]Induces G2/M phase arrest and apoptosis, associated with inhibition of cdc2 and cyclin B1.[1]
LPC (general) Mouse Ovarian Granulosa CellsYes[8]Increases levels of cleaved caspase-3 and -8, and Bax, while decreasing Bcl-2.[8]
Lysophosphatidylinositol (LPI) Glioblastoma CellsCan reduce proliferation[6]Effects on apoptosis are context-dependent and may be mediated by GPR55.
Sphingosine-1-Phosphate (S1P) T-cellsInhibition of S1PR1 induces apoptosis[2]S1P signaling is generally pro-survival, and its inhibition can trigger apoptosis.

Table 3: Comparative Effects on Key Signaling Pathways

CompoundPathwayEffectNotes
LPC C19:0 IL-1β SecretionIncrease[9]Quantitative data is not available.
LPC (various) NF-κBActivationLPCs can activate NF-κB, a key regulator of inflammation.
LPC (various) MAPK (ERK, p38, JNK)ActivationAcyl chain length and saturation influence the extent and kinetics of MAPK activation.
Lysophosphatidylinositol (LPI) NF-κBActivationCan activate NF-κB, contributing to inflammatory responses.
LPI RhoA/ROCKActivationInduces morphological changes and stress fiber formation through the GPR55-RhoA-ROCK pathway.
Sphingosine-1-Phosphate (S1P) MAPK (ERK)Activation[10][11]S1P is a known activator of the ERK/MAPK pathway, promoting proliferation and survival.[10][11]
S1P PI3K/AktActivationA major pro-survival pathway activated by S1P.

Experimental Protocols

Detailed protocols for assessing the off-target effects discussed above are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • LPC C19:0 and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of LPC C19:0 and other test compounds in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the lipids).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete culture medium

  • LPC C19:0 and other test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with LPC C19:0 or other test compounds for the desired duration.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Protocol 3: Assessment of Signaling Pathway Activation by Western Blot

This protocol details the detection of key phosphorylated proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete culture medium

  • LPC C19:0 and other test compounds

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with LPC C19:0 or other test compounds for various time points (e.g., 0, 15, 30, 60 minutes).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

LPC_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPC LPC (e.g., C19:0) GPCR GPCRs (e.g., GPR55) LPC->GPCR TLR TLRs (e.g., TLR2/4) LPC->TLR PLC PLC GPCR->PLC NFkB NF-κB Pathway TLR->NFkB PKC PKC PLC->PKC MAPK MAPK Pathway (ERK, p38, JNK) PKC->MAPK Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation (e.g., IL-1β) MAPK->Inflammation NFkB->Apoptosis NFkB->Inflammation Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treat Treat with LPC C19:0 or Alternatives start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis signaling Signaling Pathway (Western Blot) treat->signaling data Quantitative Data (IC50, % Apoptosis, Fold Change) viability->data apoptosis->data signaling->data

References

Safety Operating Guide

Proper Disposal of Lysophosphatidylcholine C19:0: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Lysophosphatidylcholine C19:0 (LPC C19:0) are critical for maintaining laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals.

While specific safety data sheets (SDS) for this compound may not always be readily available, a cautious approach, treating the compound as potentially hazardous, is recommended. General principles for the disposal of non-halogenated organic laboratory waste should be followed. Always consult your institution's specific waste management protocols and the product's SDS if available.

Immediate Safety and Handling Precautions

Prior to handling, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the material.
Eye/Face Protection Safety glasses with side shields or goggles are mandatory to prevent eye contact.
Skin and Body Protection A laboratory coat should be worn. For larger quantities or in case of potential spills, additional protective clothing may be necessary.
Respiratory Protection If working with the powdered form and there is a risk of inhalation, use a NIOSH-approved respirator.

In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Avoid generating dust. Ensure the spill area is well-ventilated.

Step-by-Step Disposal Protocol

The proper disposal of LPC C19:0, whether in solid form or dissolved in a solvent, involves careful segregation and labeling to ensure it is handled correctly by waste management personnel.

  • Segregation:

    • Solid Waste: Unused or expired solid LPC C19:0, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If LPC C19:0 is in a solution, it should be disposed of based on the solvent. Since LPC C19:0 is a non-halogenated organic compound, solutions should be collected in a designated "Non-Halogenated Organic Waste" container.[1][2] Do not mix with halogenated solvents, as this can complicate and increase the cost of disposal.[3] Aqueous solutions containing LPC C19:0 should be collected separately from organic solvent waste.[4]

  • Container Management:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.[4]

    • Keep waste containers securely closed except when adding waste.[1][3][4]

    • Ensure containers are stored in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must include the full chemical name: "this compound" or "1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine."

    • If it is a mixed waste stream, list all constituents and their approximate concentrations.

  • Disposal of Empty Containers:

    • A container that held LPC C19:0 should be treated as hazardous waste unless properly decontaminated.

    • To render a container "empty" according to federal regulations, all waste must be removed.[4] For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected as hazardous waste.[4] While it is not confirmed that LPC C19:0 is acutely hazardous, following this best practice is recommended.

  • Requesting Waste Pickup:

    • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: LPC C19:0 Waste substance_form Is the waste in solid or liquid form? start->substance_form solid_waste Solid Waste (Powder, contaminated labware) substance_form->solid_waste Solid liquid_waste Liquid Waste (Solution) substance_form->liquid_waste Liquid collect_solid Collect in a labeled hazardous waste container for solids. solid_waste->collect_solid solvent_type Is the solvent halogenated? liquid_waste->solvent_type non_halogenated Non-Halogenated Solvent solvent_type->non_halogenated No halogenated Halogenated Solvent solvent_type->halogenated Yes collect_non_halogenated Collect in a labeled 'Non-Halogenated Organic Waste' container. non_halogenated->collect_non_halogenated collect_halogenated Collect in a labeled 'Halogenated Organic Waste' container. halogenated->collect_halogenated waste_pickup Arrange for hazardous waste pickup with EHS or licensed contractor. collect_solid->waste_pickup collect_non_halogenated->waste_pickup collect_halogenated->waste_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Lysophosphatidylcholine C19:0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling Lysophosphatidylcholine C19:0.

Protection Type Recommended PPE Purpose Standard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard.[1][2]Protects against splashes, and airborne particles.[1][2]ANSI Z87.1 marked[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[1]Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[1]EN 374 (Gloves)[1]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust may be generated, a NIOSH-approved respirator is recommended.[1][3]Protects against inhalation of dust.[1]NIOSH approved[1]

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

  • Preparation and Use : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Before handling, ensure all required PPE is correctly worn.

  • Weighing : When working with the powdered form, carefully weigh the required amount, avoiding the creation of dust.[1]

  • Dissolving : Promptly dissolve the lipid in an appropriate solvent.[1]

  • Storage : For long-term storage, it is recommended to keep the product at -80°C in a solvent.[4]

Spill Management

In the event of a spill, follow these procedures:

  • For small powder spills : Carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[1]

  • For liquid spills : Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.[1]

  • Dispose of all contaminated materials as chemical waste.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1] As it is not classified as a hazardous waste, standard procedures for non-hazardous chemical waste can be followed.[5][6][7]

Waste Type Disposal Procedure
Unused Chemical Dispose of as non-hazardous chemical waste through your institution's hazardous waste program.[6][8]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed waste container.[1]
Empty Containers Rinse thoroughly with a suitable solvent. Dispose of the rinsate as chemical waste. Deface the label before disposing of the container in the appropriate recycling or trash receptacle.[1][6][9]
Aqueous Solutions Small quantities of non-hazardous aqueous solutions may be suitable for drain disposal with ample water, provided it is permitted by local regulations.[6][7]

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run waste_solid Dispose of Solid Waste exp_run->waste_solid waste_liquid Dispose of Liquid Waste exp_run->waste_liquid clean_area Clean Work Area waste_solid->clean_area waste_liquid->clean_area remove_ppe Remove PPE clean_area->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.